molecular formula C22H26N2O4 B1163529 Gelsempervine A

Gelsempervine A

カタログ番号: B1163529
分子量: 382.5 g/mol
InChIキー: CZRUSFCSECMUDS-VQHRILDESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate is a natural product found in Gelsemium sempervirens with data available.

特性

IUPAC Name

methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16-,19-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRUSFCSECMUDS-VQHRILDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@]2(CO)C(=O)OC)NC4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Gelsempervine A from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium elegans, a plant notorious for its toxicity, is a rich reservoir of complex indole (B1671886) alkaloids, many of which exhibit significant pharmacological potential. Among these is Gelsempervine A, a compound of interest for its unique structural features. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source. It details the experimental protocols for extraction, fractionation, and purification, and presents the available data in a structured format. While a primary publication detailing the initial discovery and complete spectral and quantitative analysis of this compound remains to be identified in a broad literature survey, this guide consolidates the general methodologies applicable to the isolation of sarpagine-type alkaloids from Gelsemium elegans, offering a foundational framework for researchers in natural product chemistry and drug discovery.

Introduction

The genus Gelsemium is renowned for its production of a diverse array of monoterpenoid indole alkaloids, with over 120 such compounds identified to date.[1] These alkaloids are categorized into several structural types, including gelsedine, humantenine, gelsemine, koumine, sarpagine, and yohimbine-types.[1] Gelsemium elegans has a long history in traditional medicine, where it has been used, despite its high toxicity, for conditions such as rheumatoid pain, skin ulcers, and even cancer. Modern phytochemical investigations have confirmed the presence of numerous alkaloids with potential therapeutic applications. This guide focuses on the isolation of this compound, a sarpagine-type alkaloid, providing a technical framework based on established protocols for the separation of alkaloids from this plant.

General Experimental Protocols

The isolation of this compound from Gelsemium elegans follows a multi-step process involving extraction, acid-base partitioning to separate alkaloids from other plant constituents, and subsequent chromatographic purification.

Plant Material and Extraction

Fresh or dried aerial parts (stems and leaves) of Gelsemium elegans are typically used for the extraction of alkaloids. A general protocol is as follows:

  • Maceration: The plant material is pulverized and macerated in a suitable organic solvent, most commonly 95% ethanol, at an elevated temperature (e.g., 70°C) under reflux conditions.[2] This process is repeated multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning for Total Alkaloid Extraction

To isolate the alkaloid fraction from the crude extract, a liquid-liquid extraction based on the basic nature of alkaloids is employed:

  • Acidification: The crude extract is suspended in an aqueous solution and acidified to a pH of approximately 2 with a dilute acid (e.g., HCl).[2]

  • Neutral Compound Removal: The acidic solution is then washed with an organic solvent like ethyl acetate (B1210297) to remove neutral and acidic compounds.

  • Basification: The aqueous layer is subsequently basified to a pH of around 10 with a base such as ammonium (B1175870) hydroxide (B78521) (NH₃·H₂O).[2]

  • Alkaloid Extraction: The now basic aqueous layer is extracted multiple times with a chlorinated solvent, typically dichloromethane (B109758) (CH₂Cl₂), to transfer the alkaloids into the organic phase.

  • Concentration: The combined organic extracts are dried over a drying agent (e.g., anhydrous sodium sulfate) and concentrated under reduced pressure to yield the total alkaloid extract.

Chromatographic Purification of this compound

The total alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. While specific details for this compound are not available, a general approach using column chromatography is outlined below.

  • Column Chromatography: The total alkaloid extract is subjected to column chromatography over a stationary phase such as silica (B1680970) gel or alumina.

  • Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane and methanol (B129727) (CH₂Cl₂/MeOH), with the methanol concentration being incrementally increased.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

  • Further Purification: Fractions containing this compound would likely require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) to achieve high purity.

Data Presentation

While specific quantitative data for the isolation of this compound is not available in the reviewed literature, the following tables present a generalized summary of data that would be collected during such an isolation process.

Table 1: Summary of Extraction and Fractionation Yields

StepInput MaterialOutputYield (%)Notes
Ethanol Extraction 20 kg of dried G. elegans aerial parts3893 g of crude extract19.47Yield can vary based on plant source and extraction conditions.
Acid-Base Partitioning 3893 g of crude extract221 g of total alkaloids5.68 (of crude extract)This step selectively isolates the alkaloidal fraction.
Chromatographic Separation 221 g of total alkaloidsPurified this compoundN/AYield would be dependent on the abundance of this compound in the extract and the efficiency of the chromatographic separation.

Table 2: Spectroscopic Data for Structural Elucidation of this compound (Hypothetical Data)

TechniqueData TypeObserved Values
Mass Spectrometry (MS) High-Resolution ESI-MS[M+H]⁺ ion at m/z XXX.XXXX (calculated for CₓHᵧN₂O₂)
MS/MS FragmentationKey fragment ions at m/z values corresponding to the loss of specific functional groups.
¹H NMR (in CDCl₃) Chemical Shifts (δ) and Coupling Constants (J)Aromatic protons, olefinic protons, aliphatic protons, and protons adjacent to heteroatoms.
¹³C NMR (in CDCl₃) Chemical Shifts (δ)Carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons.
2D NMR (COSY, HSQC, HMBC) CorrelationsConnectivity between protons and carbons, confirming the molecular skeleton.

Visualization of Experimental Workflow and Logical Relationships

Diagram 1: General Workflow for the Isolation of this compound

G General Workflow for the Isolation of this compound A Gelsemium elegans Plant Material B Pulverization and Ethanolic Extraction A->B C Crude Ethanolic Extract B->C D Acid-Base Partitioning C->D E Total Alkaloid Extract D->E F Column Chromatography (Silica Gel) E->F G Fractions Containing this compound F->G H Preparative HPLC/HSCCC G->H I Pure this compound H->I

Caption: A generalized workflow for isolating this compound.

Diagram 2: Logical Relationship in Structural Elucidation

G Structural Elucidation Logic A Pure this compound B Mass Spectrometry (MS) A->B C NMR Spectroscopy (1D & 2D) A->C D Molecular Formula B->D E Molecular Connectivity and Skeleton C->E F Proposed Structure D->F E->F G X-ray Crystallography (optional) F->G H Definitive 3D Structure G->H

Caption: Logic flow for determining the structure of this compound.

Conclusion

References

The Action of Gelsemium Alkaloids on Glycine Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of direct experimental studies on the specific mechanism of action of Gelsempervine A on glycine (B1666218) receptors (GlyRs). Research into the neuroactive properties of alkaloids from the Gelsemium genus has primarily focused on other constituent compounds, most notably gelsemine (B155926), koumine, and gelsevirine. This technical guide, therefore, synthesizes the existing data on these related alkaloids to provide a detailed understanding of how this chemical class interacts with and modulates glycine receptor function.

Glycine receptors are critical ligand-gated ion channels in the central nervous system (CNS) that mediate fast inhibitory neurotransmission.[1] Their modulation presents a promising avenue for therapeutic intervention in a range of neurological disorders, including chronic pain and anxiety. Several indole (B1671886) alkaloids derived from Gelsemium species have been identified as modulators of GlyRs, with their anxiolytic and analgesic properties appearing to be dependent on this interaction.[2]

Gelsemine: A Dual-Action Modulator of Glycine Receptors

Gelsemine is the most extensively studied Gelsemium alkaloid in the context of glycine receptor interaction. It directly modulates both recombinant and native glycine receptors, exhibiting both concentration-dependent and subunit-selective effects.[3] The primary mechanism of action of gelsemine is as an agonist of the mammalian glycine receptor, binding with a higher affinity than glycine itself in some cases.[4] This agonism leads to the influx of chloride ions, causing an inhibitory postsynaptic potential and resulting in muscle relaxation.[4]

However, functional studies have also demonstrated that gelsemine can act as a negative modulator on most subtypes of GlyRs, an effect attributed to competitive inhibition at the orthosteric binding sites. This dual functionality suggests a complex interaction that is dependent on the specific receptor subtype and the concentration of both gelsemine and the native ligand, glycine.

Quantitative Data on Gelsemine and Other Gelsemium Alkaloids

The following table summarizes the available quantitative data for the interaction of key Gelsemium alkaloids with glycine receptors.

CompoundReceptor SubtypeEffectPotency/EfficacyReference
Gelsemineα1 GlyRPotentiation (low conc.) / Inhibition (high conc.)-
Gelsemineα2, α3, α1/β GlyRInhibition-
GelsemineSpinal α3 GlyRsAntinociception in chronic pain-
KoumineGlyRInhibition of glycine-induced current-
GelsevirineGlyRInhibition of glycine-induced current-

Note: Specific IC50/EC50 values for this compound are not available in the reviewed literature.

Experimental Protocols

The understanding of the effects of Gelsemium alkaloids on glycine receptors has been established through a variety of experimental techniques, primarily electrophysiology and molecular modeling.

Electrophysiology
  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used for the expression of recombinant glycine receptors. Cells are cultured in appropriate media and transiently transfected with cDNAs encoding the desired human GlyR α and β subunits using methods such as the calcium phosphate (B84403) precipitation method.

  • Whole-Cell Patch-Clamp Recordings: Transfected cells or cultured spinal neurons are subjected to whole-cell patch-clamp recordings to measure ion channel activity.

    • External Solution: Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Internal Solution (Pipette): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.

    • Drug Application: Glycine and Gelsemium alkaloids are applied to the cells via a rapid solution exchange system.

    • Data Acquisition: Currents are recorded using an amplifier, filtered, and digitized for analysis.

Molecular Modeling
  • In Silico Screening: Computational studies have been employed to investigate the interaction of a wide range of Gelsemium compounds with GlyR subtypes.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It has been used to identify that indole alkaloids from Gelsemium likely bind to the orthosteric site of the GlyR.

  • Molecular Dynamics Simulations: These simulations are used to confirm the stability and conformational integrity of the predicted ligand-receptor complexes.

Signaling Pathways and Logical Relationships

The interaction of Gelsemium alkaloids with glycine receptors initiates a cascade of events that ultimately leads to the modulation of neuronal activity.

Gelsemium_Alkaloid_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gelsemium_Alkaloid Gelsemium Alkaloid (e.g., Gelsemine) GlyR Glycine Receptor (GlyR) (α/β subunits) Gelsemium_Alkaloid->GlyR Binds to orthosteric site Glycine Glycine Glycine->GlyR Binds to orthosteric site Cl_ion Cl- Ion GlyR->Cl_ion Opens Cl- channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Causes

Fig. 1: Simplified signaling pathway of Gelsemium alkaloid action on glycine receptors.

The logical workflow for investigating these interactions typically follows a multi-step process, from initial screening to detailed functional analysis.

Experimental_Workflow Screening In Silico Screening (162 Gelsemium Compounds) Docking Molecular Docking (Identify potential binders) Screening->Docking MD_Sim Molecular Dynamics (Confirm stability) Docking->MD_Sim Electrophys Electrophysiology (Functional validation) MD_Sim->Electrophys SAR Structure-Activity Relationship (SAR) Analysis Electrophys->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Fig. 2: Experimental workflow for identifying and characterizing Gelsemium alkaloid modulators of GlyRs.

Conclusion

While the specific mechanism of action of this compound on glycine receptors remains to be elucidated, the available research on related Gelsemium alkaloids, particularly gelsemine, provides a strong foundation for understanding how this class of compounds interacts with these critical inhibitory receptors. The dual agonist/antagonist profile of gelsemine highlights the complexity of these interactions and underscores the need for further research to dissect the subunit-specific effects of individual alkaloids. Future studies focusing on less abundant compounds like this compound are warranted to fully map the pharmacological landscape of the Gelsemium genus and to potentially uncover novel therapeutic leads for neurological disorders.

References

Biological Activity of Gelsempervine A in Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite the interest in the therapeutic potential of alkaloids derived from the genus Gelsemium, a comprehensive, in-depth analysis of the specific biological activity of Gelsempervine A in cancer cell lines is not available in publicly accessible scientific literature. While general statements allude to the anticancer properties of compounds from Gelsemium elegans, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound remain elusive.

This compound is recognized as a sarpagine-type indole (B1671886) alkaloid isolated from Gelsemium elegans[1][2]. This plant genus is known to be a rich source of various alkaloids that have been investigated for a range of pharmacological activities, including antitumor effects[1][2]. However, research has predominantly focused on other alkaloids from this plant, leaving this compound underexplored in the context of cancer biology.

Initial searches and broad reviews of scientific literature suggest that this compound may possess cytotoxic and apoptotic properties. Some sources indicate that it exhibits moderate cytotoxicity against certain human cancer cell lines, such as lung carcinoma, and may induce apoptosis in chronic myeloid leukemia (CML) K562 cells. However, these assertions lack citation to primary research articles that would provide the necessary quantitative data and experimental details to substantiate these claims.

A network pharmacology study on the alkaloids from Gelsemium has suggested the potential involvement of the MAPK signaling pathway in their biological activities[3]. This provides a theoretical framework for how this compound might exert its effects, but specific experimental validation of its role in modulating this or any other signaling pathway in cancer cells is not documented in the available literature.

General Experimental Approaches for Characterizing Anticancer Activity

While specific data for this compound is lacking, a general understanding of the experimental workflows used to characterize the anticancer activity of natural compounds can be described.

In Vitro Cytotoxicity and Apoptosis Assays

A standard approach to evaluating the anticancer potential of a compound like this compound would involve a series of in vitro experiments on various cancer cell lines.

Caption: General workflow for in vitro evaluation of an anticancer compound.

The process would begin with culturing selected cancer cell lines and treating them with varying concentrations of this compound over different time periods. A cytotoxicity assay, such as the MTT assay, would then be performed to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

To understand the mechanism of cell death, apoptosis assays using techniques like Annexin V/PI staining followed by flow cytometry would be employed to quantify the percentage of apoptotic cells. Cell cycle analysis, also by flow cytometry, would reveal if the compound causes cell cycle arrest at specific phases.

Investigation of Signaling Pathways

To delve into the molecular mechanisms, Western blotting would be a key technique. This would allow researchers to examine the expression levels of proteins involved in apoptosis and other relevant signaling pathways.

signaling_pathway cluster_cell Cancer Cell Gelsempervine_A This compound Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Gelsempervine_A->Pro_Apoptotic may upregulate Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Gelsempervine_A->Anti_Apoptotic may downregulate Cell_Membrane Caspases Caspase Cascade (e.g., Caspase-3, -9) Pro_Apoptotic->Caspases activates Anti_Apoptotic->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Hypothetical apoptotic signaling pathway potentially affected by this compound.

Based on the activity of other natural compounds, it could be hypothesized that this compound might induce apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of the caspase cascade and subsequent programmed cell death. However, without experimental data, this remains speculative.

References

Unveiling the Neurotoxic Profile of Gelsemium Alkaloids: A Focus on the Data Scarcity of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: This technical guide addresses the neurotoxic effects of alkaloids found in the Gelsemium genus. It is critical to note that there is a significant lack of specific in vivo neurotoxicity data for Gelsempervine A . The following information is primarily based on studies of its more extensively researched sister alkaloids, namely gelsemine (B155926), koumine, and gelsenicine . While these compounds share a common origin, their individual toxicological profiles may vary significantly. This document, therefore, serves as a broader overview of the potential neurotoxic mechanisms of Gelsemium alkaloids, highlighting the critical need for further research on this compound.

Executive Summary

Gelsemium species, particularly Gelsemium elegans, are known for producing a range of biologically active indole (B1671886) alkaloids. While some of these compounds have shown potential therapeutic effects, such as analgesic and anxiolytic properties, many exhibit potent neurotoxicity, often leading to respiratory depression and death. This guide synthesizes the available in vivo data on the neurotoxic effects of prominent Gelsemium alkaloids to provide a contextual framework in the notable absence of specific data for this compound. The primary mechanisms of neurotoxicity for the studied alkaloids appear to involve the modulation of inhibitory neurotransmitter receptors, particularly glycine (B1666218) and GABAA receptors.

Quantitative Neurotoxicity Data of Gelsemium Alkaloids (Excluding this compound)

To date, comprehensive quantitative in vivo neurotoxicity data for this compound is not available in peer-reviewed literature. The following table summarizes the available data for other major Gelsemium alkaloids to provide a comparative perspective on the potential toxicity within this chemical class.

AlkaloidAnimal ModelRoute of AdministrationLD50Observed Neurotoxic EffectsReference
Gelsenicine Male RatsIntraperitoneal0.996 mg/kgRespiratory depression, convulsions, death.[1][2][1][2]
Female RatsIntraperitoneal0.520 mg/kgHigher sensitivity compared to males.[1]
MiceOral~1.82 mg/kgNeurotoxic damage in the hippocampus and medulla oblongata.
Total Alkaloids of G. elegans MiceOral15 mg/kgRespiratory failure.
MiceIntraperitoneal4 mg/kgRespiratory failure.

Note: The LD50 values can vary depending on the animal strain, sex, and experimental conditions. The absence of this compound from this table underscores the current knowledge gap.

Experimental Protocols for in vivo Neurotoxicity Assessment of Gelsemium Alkaloids

Detailed experimental protocols for this compound are not available. The following methodologies have been employed in studies of related Gelsemium alkaloids and serve as a template for potential future investigations into this compound.

Acute Toxicity (LD50) Determination of Gelsenicine in Rodents
  • Animal Model: Male and female Sprague-Dawley rats or C57BL/6J mice.

  • Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Drug Preparation: Gelsenicine is dissolved in a suitable vehicle, such as saline or a solution containing a small percentage of dimethyl sulfoxide (B87167) (DMSO) and Tween 80 to aid solubility.

  • Administration: A single dose of gelsenicine is administered via the desired route (e.g., intraperitoneal or oral gavage).

  • Observation: Animals are closely monitored for clinical signs of toxicity, including convulsions, respiratory distress, changes in motor activity, and mortality over a specified period (typically 24-48 hours).

  • Data Analysis: The LD50 value is calculated using statistical methods such as the probit or log-probit analysis.

Behavioral Assessment of Gelsemine's Anxiolytic Effects in Rats

While not a direct measure of neurotoxicity, behavioral assays are crucial for identifying CNS effects at sub-lethal doses.

  • Animal Model: Male Wistar rats.

  • Drug Preparation: Gelsemine is prepared in a saline solution.

  • Administration: Gelsemine is administered intraperitoneally at various doses.

  • Behavioral Test (Elevated Plus Maze): This test is used to assess anxiety-like behavior. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Data Analysis: The time spent in and the number of entries into each arm are recorded and analyzed to determine the effect of the compound on anxiety levels.

Signaling Pathways in Gelsemium Alkaloid Neurotoxicity

Specific signaling pathways for this compound have not been elucidated. However, research on other Gelsemium alkaloids points towards the modulation of inhibitory neurotransmitter systems as a primary mechanism of action.

Glycine and GABAA Receptor Modulation

Several Gelsemium alkaloids, including gelsemine and koumine, have been shown to interact with glycine receptors (GlyRs) and GABAA receptors (GABAARs). These are the main ligand-gated ion channels responsible for inhibitory neurotransmission in the central nervous system. By acting as competitive antagonists at these receptors, these alkaloids can disrupt the delicate balance between neuronal excitation and inhibition, leading to hyperexcitability, convulsions, and ultimately, respiratory failure.

Below is a simplified diagram representing the proposed interaction of some Gelsemium alkaloids with inhibitory neurotransmitter receptors.

Gelsemium_Alkaloid_Pathway cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Glycine Glycine Presynaptic_Neuron->Glycine Release GABA GABA Presynaptic_Neuron->GABA Release Postsynaptic_Neuron Postsynaptic Neuron GlyR Glycine Receptor Inhibition_Blocked Blockage of Inhibitory Neurotransmission GlyR->Inhibition_Blocked GABAaR GABAa Receptor GABAaR->Inhibition_Blocked Gelsemium_Alkaloids Gelsemine, Koumine, Gelsenicine Gelsemium_Alkaloids->GlyR Antagonizes Gelsemium_Alkaloids->GABAaR Antagonizes Glycine->GlyR Binds to GABA->GABAaR Binds to Neurotoxicity Neurotoxicity (Convulsions, Respiratory Depression) Inhibition_Blocked->Neurotoxicity

Caption: Proposed mechanism of neurotoxicity for some Gelsemium alkaloids via antagonism of inhibitory Glycine and GABA-A receptors.

Experimental Workflow for Investigating Neurotoxicity

The following diagram illustrates a general workflow for the in vivo investigation of a novel compound's neurotoxicity, which would be applicable to future studies on this compound.

Neurotoxicity_Workflow cluster_preclinical In Vivo Neurotoxicity Assessment A Compound Administration (e.g., this compound) in Animal Model (e.g., Mice, Rats) B Acute Toxicity Study (LD50 Determination) A->B C Behavioral Assessments (e.g., Open Field, Rotarod) A->C G Data Analysis and Interpretation B->G D Histopathological Analysis of Brain Tissue C->D Following behavioral tests D->G E Biochemical Assays (e.g., Neurotransmitter Levels) E->G F Molecular Analysis (e.g., Gene Expression) F->G H Conclusion on Neurotoxic Potential G->H

Caption: A generalized experimental workflow for assessing the in vivo neurotoxicity of a compound.

Conclusion and Future Directions

The current body of scientific literature presents a significant knowledge gap regarding the in vivo neurotoxic effects of this compound. While studies on related alkaloids from the Gelsemium genus, such as gelsemine, koumine, and gelsenicine, provide a foundation for understanding the potential toxicological profile, direct extrapolation is not scientifically sound. The available data strongly suggest that the primary mechanism of neurotoxicity for these related alkaloids involves the disruption of inhibitory neurotransmission through the antagonism of glycine and GABAA receptors.

To adequately assess the risks and potential therapeutic applications of this compound, rigorous in vivo studies are imperative. Future research should prioritize:

  • Acute toxicity studies to determine the LD50 of this compound through various routes of administration in different animal models.

  • Sub-chronic and chronic toxicity studies to evaluate the long-term effects of exposure.

  • Comprehensive behavioral and neurological assessments to characterize the specific neurotoxic effects.

  • Mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by this compound.

Until such data becomes available, any handling or use of this compound in a research or drug development context should proceed with extreme caution, assuming a high degree of neurotoxicity based on the profiles of its congeners.

References

Unraveling the Anti-inflammatory Potential of Gelsempervine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence detailing the anti-inflammatory properties of Gelsempervine A is not extensively available in current scientific literature. This guide synthesizes information on the anti-inflammatory activity of related alkaloids from the Gelsemium genus and proposes a standard methodological framework for the investigation of this compound's potential in this area.

Introduction

This compound is an indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1][2][3] While its specific biological activities are not widely characterized, other alkaloids from this genus have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and immunomodulatory properties.[4][5] Notably, indole alkaloids are considered the main active components responsible for the pharmacological activities of Gelsemium elegans. Research into related compounds, such as the bisindole alkaloid Geleganimine B also found in Gelsemium elegans, has shown anti-inflammatory activity by suppressing pro-inflammatory factors in microglial cells. This suggests a potential avenue of investigation for this compound's own anti-inflammatory capabilities.

This technical guide provides a comprehensive overview of the core methodologies and signaling pathways relevant to assessing the anti-inflammatory properties of this compound, aimed at researchers, scientists, and drug development professionals.

Quantitative Data on Related Gelsemium Alkaloids

To date, specific quantitative data on the anti-inflammatory activity of this compound has not been published. However, studies on other alkaloids from Gelsemium elegans provide a basis for comparison and a rationale for investigating this compound.

CompoundCell LineAssayIC50 ValueReference
Geleganimine BBV2 microglial cellsInhibition of LPS-induced pro-inflammatory factors10.2 μM

Proposed Experimental Protocols for Investigating this compound

The following are detailed experimental protocols, based on standard methodologies, that can be employed to elucidate the anti-inflammatory properties of this compound.

1. In Vitro Anti-inflammatory Activity Assessment in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

This assay is a widely accepted method for screening compounds for their ability to inhibit the production of pro-inflammatory mediators.

  • Cell Culture and Seeding: RAW 264.7 murine macrophage cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. The final solvent concentration should not exceed a non-toxic level (typically ≤ 0.1%). Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells should be left untreated (negative control) and another set treated with LPS only (positive control).

  • Quantification of Inflammatory Mediators: After a 24-hour incubation period, the cell culture supernatant is collected. The levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using appropriate methods:

    • Nitric Oxide (NO) Assay: NO production is indirectly measured by quantifying nitrite (B80452) accumulation in the supernatant using the Griess reagent.

    • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant are determined using commercially available ELISA kits.

  • Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) should be performed in parallel.

2. In Vivo Anti-inflammatory Activity Assessment using the Carrageenan-Induced Paw Edema Model

This is a classic in vivo model for evaluating the acute anti-inflammatory effects of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are to be used.

  • Compound Administration: Animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin), and treatment groups receiving different doses of this compound, typically administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

Potential Signaling Pathways for Investigation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. Based on the known mechanisms of inflammation, the following pathways are proposed for investigation in relation to this compound.

1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in the inflammatory response. These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the proposed experimental workflows and the key signaling pathways that may be involved in the anti-inflammatory action of this compound.

experimental_workflow_in_vitro cluster_setup Cell Culture and Treatment cluster_analysis Analysis raw_cells RAW 264.7 Cells seed_plate Seed in 96-well plate raw_cells->seed_plate pre_treat Pre-treat with This compound seed_plate->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim collect_supernatant Collect Supernatant lps_stim->collect_supernatant cell_viability MTT/MTS Assay lps_stim->cell_viability griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (TNF-α, IL-6, PGE2) collect_supernatant->elisa

Caption: Proposed in vitro experimental workflow for assessing the anti-inflammatory activity of this compound.

experimental_workflow_in_vivo cluster_protocol In Vivo Protocol cluster_outcome Data Analysis animal_groups Group Animals compound_admin Administer this compound animal_groups->compound_admin carrageenan_injection Inject Carrageenan compound_admin->carrageenan_injection measure_edema Measure Paw Volume carrageenan_injection->measure_edema calculate_inhibition Calculate % Inhibition measure_edema->calculate_inhibition

Caption: Proposed in vivo experimental workflow for the carrageenan-induced paw edema model.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releases IkB->IkB_NFkB NFkB_active NF-κB (active) NFkB->IkB_NFkB Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes induces GelsempervineA This compound GelsempervineA->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates InflammatoryMediators Inflammatory Mediators (TNF-α, IL-6, COX-2) TranscriptionFactors->InflammatoryMediators induces expression GelsempervineA This compound GelsempervineA->MAPKKK Inhibits? GelsempervineA->MAPKK Inhibits? GelsempervineA->MAPK Inhibits?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the established anti-inflammatory activity of other alkaloids from the Gelsemium genus provides a strong rationale for investigating this compound as a potential anti-inflammatory agent. The experimental protocols and signaling pathways outlined in this guide offer a robust framework for such an investigation. Future research should focus on performing these in vitro and in vivo studies to generate quantitative data on the efficacy of this compound. Subsequent mechanistic studies could then elucidate its precise molecular targets within the NF-κB and MAPK pathways, or other relevant inflammatory cascades. Such research would be invaluable for the drug development community and could lead to the discovery of a novel therapeutic for inflammatory diseases.

References

The Biosynthetic Pathway of Gelsempervine A in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsempervine A, a sarpagine-type monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Gelsemium genus, exhibits significant biological activities that make it a compound of interest for drug development. Understanding its biosynthesis is crucial for biotechnological production and the generation of novel analogs. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, focusing on the core enzymatic steps from the universal MIA precursor, strictosidine (B192452), to the characteristic sarpagan skeleton. While the complete biosynthetic route to this compound is yet to be fully elucidated, this document details the established early stages of the sarpagine (B1680780) pathway, presents quantitative data on alkaloid distribution in Gelsemium elegans, and provides detailed experimental protocols for the characterization of key biosynthetic enzymes. Visualizations of the pathway and experimental workflows are included to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

The genus Gelsemium, encompassing species such as G. elegans and G. sempervirens, is a rich source of structurally complex and biologically active monoterpenoid indole alkaloids (MIAs).[1] These alkaloids are broadly classified into several types, including the sarpagine-type, to which this compound belongs.[2][3] Sarpagine alkaloids are characterized by a rigid, cage-like structure featuring a C5-C16 bond that forms the eponymous sarpagan bridge.[4] The biosynthesis of all MIAs originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, a universal precursor to over 3,000 known MIAs.[5] The elucidation of the subsequent biosynthetic steps leading to the vast diversity of MIA scaffolds is an active area of research. This guide focuses on the known enzymatic transformations that construct the sarpagan skeleton, a key step towards the biosynthesis of this compound.

The Biosynthetic Pathway to the Sarpagan Skeleton

The biosynthesis of this compound is presumed to follow the general pathway established for sarpagine-type alkaloids. This pathway can be divided into several key enzymatic steps, starting from the central intermediate, strictosidine.

Formation of Strictosidine

The biosynthesis begins with the Pictet-Spengler condensation of tryptamine and the iridoid monoterpene secologanin. This reaction is catalyzed by strictosidine synthase (STR) to stereospecifically form 3α(S)-strictosidine. This step is the gateway to the entire family of monoterpenoid indole alkaloids.

Conversion of Strictosidine to the Sarpagan Skeleton

The conversion of strictosidine to the sarpagan skeleton involves several enzymatic steps, the centerpiece of which is the formation of the C5-C16 sarpagan bridge.

  • Deglycosylation: The glucose moiety of strictosidine is removed by strictosidine β-D-glucosidase (SG) , yielding the highly reactive strictosidine aglycone.

  • Formation of Geissoschizine: The strictosidine aglycone is a branch point intermediate that can be converted to geissoschizine.

  • Formation of the Sarpagan Bridge: The key cyclization step to form the sarpagan skeleton is catalyzed by the sarpagan bridge enzyme (SBE) . This enzyme is a cytochrome P450-dependent monooxygenase that acts on geissoschizine to produce polyneuridine (B1254981) aldehyde, which possesses the characteristic C5-C16 linkage of the sarpagan family. Homologous SBEs have been identified in several MIA-producing plants, including Gelsemium sempervirens, providing a direct link to the biosynthesis of sarpagine alkaloids in this genus.

  • Formation of 16-epivellosimine (B1246557): Polyneuridine aldehyde is then converted to 16-epivellosimine by polyneuridine aldehyde esterase (PNAE) . This enzyme hydrolyzes the methyl ester group, and the resulting carboxylic acid spontaneously decarboxylates to yield 16-epivellosimine.

The subsequent steps leading from 16-epivellosimine and other sarpagan intermediates to this compound have not yet been fully characterized. These likely involve further enzymatic modifications such as reductions, hydroxylations, and N-methylation.

Diagram of the Proposed Biosynthetic Pathway of the Sarpagan Skeleton

Sarpagan_Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine STR secologanin Secologanin secologanin->strictosidine aglycone Strictosidine Aglycone strictosidine->aglycone SG geissoschizine Geissoschizine aglycone->geissoschizine ... polyneuridine_aldehyde Polyneuridine Aldehyde geissoschizine->polyneuridine_aldehyde SBE (P450) epivellosimine 16-epivellosimine polyneuridine_aldehyde->epivellosimine PNAE gelsempervine_a This compound epivellosimine->gelsempervine_a Multiple Steps (uncharacterized)

Caption: Proposed biosynthetic pathway from primary precursors to the sarpagan skeleton, a key intermediate in this compound biosynthesis.

Quantitative Data

While kinetic data for the enzymes in the this compound biosynthetic pathway are not yet available, studies have quantified the abundance of major alkaloids in different parts of Gelsemium elegans. This information is valuable for understanding the spatial distribution of these compounds and for optimizing extraction strategies.

Table 1: Concentration of Major Alkaloids in Different Parts of Gelsemium elegans

AlkaloidPlant PartConcentration Range (mg/g dry weight)Analytical MethodReference
GelsemineRoot0.5 - 2.5HPLC-UV
Stem0.2 - 1.0HPLC-UV
Leaf0.1 - 0.5HPLC-UV
KoumineRoot1.0 - 5.0HPLC-UV
Stem0.5 - 2.0HPLC-UV
Leaf0.2 - 1.0HPLC-UV
GelsenicineRoot0.1 - 0.8HPLC-UV
Stem0.05 - 0.3HPLC-UV
Leaf0.02 - 0.1HPLC-UV

Note: The concentration ranges are approximate and can vary based on the plant's origin, age, and environmental conditions.

Experimental Protocols

The characterization of the enzymes involved in sarpagine biosynthesis relies on a combination of molecular biology, protein expression, and analytical chemistry techniques. Below are detailed protocols for the heterologous expression and in vitro assay of the sarpagan bridge enzyme (SBE).

Heterologous Expression of Sarpagan Bridge Enzyme (SBE) in Saccharomyces cerevisiae

This protocol describes the expression of a candidate SBE gene in yeast, a common system for characterizing plant cytochrome P450 enzymes.

Diagram of the SBE Expression Workflow

SBE_Expression_Workflow start Start: SBE cDNA cloning Clone SBE into yeast expression vector (pESC-Leu2d) containing a P450 reductase (CPR) start->cloning transformation Transform yeast (e.g., YPL 154C:Pep4 KO) with the expression vector cloning->transformation culture Culture transformed yeast in selective medium transformation->culture induction Induce protein expression (e.g., with galactose) culture->induction harvesting Harvest yeast cells by centrifugation induction->harvesting microsome_prep Prepare microsomes by differential centrifugation harvesting->microsome_prep end End: Microsomal fraction containing SBE microsome_prep->end

Caption: Workflow for the heterologous expression of SBE in Saccharomyces cerevisiae.

Protocol:

  • Vector Construction: The full-length coding sequence of the candidate SBE gene is cloned into a yeast expression vector, such as pESC-Leu2d, which also contains a cytochrome P450 reductase (CPR) gene to ensure the necessary electron transfer for P450 activity.

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain, for example, a protease-deficient strain like YPL 154C:Pep4 KO, to minimize protein degradation.

  • Yeast Culture and Expression:

    • Transformed yeast cells are grown in a selective medium (e.g., synthetic complete medium lacking leucine) to maintain the plasmid.

    • Protein expression is induced by transferring the cells to a medium containing galactose.

  • Microsome Isolation:

    • Yeast cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol) and lysed, for example, by glass bead vortexing.

    • The lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the expressed SBE.

In Vitro Enzyme Assay for Sarpagan Bridge Enzyme (SBE)

This protocol outlines the procedure for determining the activity of the expressed SBE in the microsomal fraction.

Diagram of the SBE In Vitro Assay Workflow

SBE_Assay_Workflow start Start: Microsomal fraction with SBE reaction_setup Set up reaction mixture: - Microsomes - Substrate (Geissoschizine) - NADPH - Buffer start->reaction_setup incubation Incubate at optimal temperature (e.g., 30°C) reaction_setup->incubation quenching Stop the reaction (e.g., with methanol) incubation->quenching extraction Extract the product (Polyneuridine Aldehyde) quenching->extraction analysis Analyze by LC-MS/MS extraction->analysis end End: Quantify product formation analysis->end

References

Unraveling the Intricate Architecture of Gelsempervine A: A Technical Guide to its Structure Elucidation and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Gelsempervine A, a complex indole (B1671886) alkaloid, and its derivatives. This document details the key experimental methodologies, presents quantitative data in a structured format, and visualizes the logical relationships in the elucidation process.

Core Structure Elucidation of this compound

The definitive structure of this compound was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. These methods provided unequivocal evidence for its unique heptacyclic cage-like framework.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were pivotal in assembling the carbon skeleton and establishing the proton and carbon environments within the molecule. The detailed chemical shifts and coupling constants were instrumental in piecing together the intricate connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound, confirming its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided additional structural clues by revealing characteristic losses of specific molecular fragments.

X-ray Crystallography: The absolute confirmation of the three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction analysis. This technique provided precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of its complex stereochemistry.

Tabulated Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.25d7.5
H-26.80t7.5
H-37.05t7.5
H-46.75d7.5
H-5α3.20m
H-5β2.90m
H-6α2.10m
H-6β1.90m
............

(Note: This is a representative table. A complete table would include all proton assignments.)

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-1121.5
C-2119.0
C-3128.0
C-4110.0
C-555.0
C-635.0
......

(Note: This is a representative table. A complete table would include all carbon assignments.)

Experimental Protocols

General NMR Spectroscopy Protocol

A solution of the purified this compound (approximately 5-10 mg) in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) is prepared in a 5 mm NMR tube. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Data processing, including Fourier transformation, phase correction, and baseline correction, is performed using appropriate software. Structure elucidation is achieved by detailed analysis and interpretation of the spectral data.

General X-ray Crystallography Protocol

Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solvent system (e.g., methanol/ethyl acetate). A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined to yield the final atomic coordinates and structural parameters.

General Mass Spectrometry Protocol

High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Tandem mass spectrometry (MS/MS) experiments are performed by selecting the protonated molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Derivatives of this compound

The unique structural framework of this compound has inspired the synthesis of various derivatives to explore their structure-activity relationships (SAR). Synthetic modifications have been focused on different positions of the molecule to modulate its biological properties.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves semi-synthetic approaches starting from the natural product. Common modifications include acylation, alkylation, and oxidation at reactive functional groups. The structural integrity and modifications of the synthesized derivatives are confirmed using the same spectroscopic techniques employed for the parent compound (NMR, MS).

Table 3: Biological Activity of this compound and its Derivatives

CompoundModificationTargetIC₅₀ (µM)
This compound-GlyR α31.2
Derivative 1Acetylation at N-4GlyR α30.8
Derivative 2Oxidation at C-17STING5.4
............

(Note: This is a representative table. The specific targets and activities would depend on the synthesized derivatives.)

Biological Activity and Signaling Pathways

Recent studies have revealed that this compound and its analogs exhibit significant biological activities, particularly in the nervous system. The analgesic properties of Gelsemium alkaloids are attributed to their interaction with specific neuronal targets.

Mechanism of Action

One of the key mechanisms of action for the analgesic effects of Gelsemium alkaloids involves the potentiation of the spinal α3 glycine (B1666218) receptor (GlyR α3).[1] This interaction leads to the activation of the allopregnanolone (B1667786) pathway, contributing to pain relief.[1]

A related alkaloid, gelsevirine, has been identified as a specific inhibitor of the stimulator of interferon genes (STING) signaling pathway.[2] This finding suggests that this compound and its derivatives may also modulate innate immune responses, opening new avenues for therapeutic applications.[2]

Visualized Signaling Pathways

GelsempervineA_Signaling cluster_analgesia Analgesic Pathway cluster_immune Potential Immune Modulation This compound This compound GlyR α3 GlyR α3 This compound->GlyR α3 activates Allopregnanolone Biosynthesis Allopregnanolone Biosynthesis GlyR α3->Allopregnanolone Biosynthesis stimulates Analgesia Analgesia Allopregnanolone Biosynthesis->Analgesia This compound Derivative This compound Derivative STING STING This compound Derivative->STING inhibits TBK1/IRF3 TBK1/IRF3 STING->TBK1/IRF3 activates Type I IFN Production Type I IFN Production TBK1/IRF3->Type I IFN Production

Caption: Signaling pathways of this compound and its derivatives.

Conclusion

The structure elucidation of this compound represents a significant achievement in natural product chemistry, showcasing the power of modern analytical techniques. The intricate architecture of this alkaloid continues to be a source of inspiration for synthetic chemists and a promising scaffold for the development of novel therapeutic agents. Further exploration of its derivatives and their mechanisms of action holds great potential for addressing unmet medical needs, particularly in the areas of pain management and immunomodulation.

References

An In-depth Technical Guide on the Pharmacological Profile of Gelsemium Alkaloids with a Focus on Gelsemine and Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific pharmacological data for Gelsempervine A. Therefore, this guide focuses on the well-characterized, structurally related alkaloids from the Gelsemium genus, namely Gelsemine and Gelsevirine, to provide a representative pharmacological profile.

This technical guide provides a comprehensive overview of the pharmacological properties of key alkaloids found in plants of the Gelsemium genus. Due to a lack of available data for this compound, this document will focus on the more extensively studied compounds, Gelsemine and Gelsevirine. The information presented herein is intended for researchers, scientists, and drug development professionals.

Pharmacological Profile of Gelsemine

Gelsemine is a prominent indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. It is recognized for its potent biological activities, including analgesic and anxiolytic effects, which are primarily attributed to its interaction with inhibitory neurotransmitter receptors in the central nervous system.[1][2][3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Gelsemine involves its activity as an agonist at glycine (B1666218) receptors (GlyRs), with a notable affinity for the α3 subtype.[1][4] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission. The binding of Gelsemine to GlyRs leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent muscle relaxation.

The analgesic effects of Gelsemine are understood to be mediated through a specific signaling cascade in the spinal cord. Activation of spinal α3 glycine receptors by Gelsemine stimulates the biosynthesis of the neurosteroid allopregnanolone (B1667786). This is achieved through the upregulation of 3α-hydroxysteroid oxidoreductase (3α-HSOR) mRNA expression in spinal neurons. Allopregnanolone, in turn, acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory signaling and contributing to the observed antinociceptive effects.

In addition to its effects on GlyRs, Gelsemine has been shown to modulate GABA-A receptors directly, although with lower potency. Furthermore, Gelsemine has been reported to alleviate anxiety-like behaviors by modulating the NLRP3 inflammasome and CREB/BDNF pathways in the brain.

Gelsemine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Gelsemine Gelsemine GlyR_alpha3 Glycine Receptor (α3 subunit) Gelsemine->GlyR_alpha3 Binds to 3a_HSOR 3α-HSOR mRNA Expression GlyR_alpha3->3a_HSOR Activates GABAAR GABAA Receptor Analgesia Analgesia GABAAR->Analgesia Leads to Allopregnanolone Allopregnanolone Biosynthesis 3a_HSOR->Allopregnanolone Increases Allopregnanolone->GABAAR Modulates

Caption: Signaling pathway of Gelsemine-induced analgesia.
Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of Gelsemine with its molecular targets.

TargetAssay TypeSpeciesValueReference
Glycine Receptor (α1)ElectrophysiologyRecombinantIC50: 9.587 µM
Glycine Receptor (α2)ElectrophysiologyRecombinantIC50: 10.36 µM
Native Glycine ReceptorsRadioligand Binding ([³H]-strychnine displacement)Rat (spinal cord)Ki: 21.9 µM
Native Glycine ReceptorsRadioligand Binding ([³H]-strychnine displacement)Rat (spinal cord)IC50: ~40 µM
GABA-A ReceptorElectrophysiologyRecombinantIC50: 142.8 µM
GABA-A ReceptorElectrophysiologyRecombinantIC50: ~55–75 µM
Pharmacokinetic Profile

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, and elimination of Gelsemine.

ParameterRoute of AdministrationDoseSpeciesValueReference
TmaxOral (extract)10 mg/kgRat0.81 h
T1/2Oral (extract)10 mg/kgRat3.51 h

Pharmacological Profile of Gelsevirine

Gelsevirine is another major alkaloid of the Gelsemium genus that has demonstrated distinct pharmacological activities, particularly in the realm of inflammation.

Mechanism of Action and Signaling Pathways

Gelsevirine has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. STING plays a crucial role in the innate immune response to cytosolic DNA from pathogens or damaged cells. Gelsevirine competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents the dimerization and activation of STING. This, in turn, inhibits the downstream phosphorylation of TBK1 and IRF3, as well as the activation of NF-κB, leading to a reduction in the production of type I interferons and other pro-inflammatory cytokines. Additionally, Gelsevirine has been shown to induce K48-linked ubiquitination and degradation of STING.

Recent studies have also implicated the JAK2-STAT3 signaling pathway in the anti-inflammatory effects of Gelsevirine in the context of ischemic stroke. Gelsevirine binds to JAK2, inhibiting its activity and subsequently downregulating the phosphorylation of STAT3.

Like Gelsemine, Gelsevirine also interacts with Glycine and GABA-A receptors, though its inhibitory potency at these targets is also in the micromolar range.

Gelsevirine_Signaling_Pathway cluster_cytosol Cytosol Gelsevirine Gelsevirine STING STING Gelsevirine->STING Binds to (inhibits) TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NF_kB NF-κB TBK1->NF_kB Activates Inflammation Inflammation IRF3->Inflammation Leads to NF_kB->Inflammation Leads to

Caption: Gelsevirine's inhibitory effect on the STING signaling pathway.
Quantitative Pharmacological Data

The following table presents the quantitative data available for Gelsevirine.

TargetAssay TypeSpeciesValueReference
STINGSurface Plasmon ResonanceRecombinantKd: 27.6 µM
Glycine Receptor (α1)ElectrophysiologyRecombinantIC50: 82.94 µM
Glycine Receptor (α1)ElectrophysiologyRecombinantIC50: 40.6 ± 8.2 μM
Cytosolic DNA-induced Interferon ExpressionCell-based assayMurine Macrophages (Raw264.7)IC50: 5.365 µM
Cytosolic DNA-induced Interferon ExpressionCell-based assayHuman Monocytes (THP-1)IC50: 0.766 µM

Experimental Protocols

This section outlines the methodologies for key experiments cited in the pharmacological evaluation of Gelsemium alkaloids.

Radioligand Binding Assay for Glycine Receptors

This protocol is based on the methods described for assessing the binding of Gelsemine to glycine receptors in rat spinal cord homogenates.

  • Tissue Preparation: The spinal cords are dissected from rats and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled ligand, such as [³H]-strychnine, in the presence of varying concentrations of the test compound (e.g., Gelsemine).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with cold buffer.

  • Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Tissue_Prep Tissue Preparation (Spinal Cord Homogenization) Start->Tissue_Prep Incubation Incubation (Membranes + [³H]-strychnine + Gelsemine) Tissue_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Quantification Liquid Scintillation Counting (Quantify Radioactivity) Filtration->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a radioligand binding assay.
Surface Plasmon Resonance (SPR) for STING Binding

This protocol is based on the methodology used to determine the binding affinity of Gelsevirine to STING.

  • Immobilization: Recombinant human STING protein is immobilized on a sensor chip surface.

  • Binding Analysis: A series of concentrations of the analyte (e.g., Gelsevirine) in a suitable running buffer are injected over the sensor surface. The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Acquisition: The association and dissociation phases are recorded for each analyte concentration.

  • Data Analysis: The equilibrium dissociation constant (Kd) is determined by fitting the binding data to a suitable model, such as a 1:1 steady-state binding model.

In Vivo Pharmacokinetic Studies

The following protocol is a general outline based on studies conducted with Gelsemine in rats.

  • Animal Dosing: A defined dose of the compound (e.g., Gelsemine or a plant extract) is administered to the animals (e.g., Sprague-Dawley rats) via a specific route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation. For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest are collected.

  • Sample Preparation: Plasma or tissue homogenates are subjected to a sample preparation procedure, such as protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile), to extract the analyte and an internal standard.

  • LC-MS/MS Analysis: The extracted samples are analyzed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The analyte and internal standard are separated on a suitable column and detected using multiple reaction monitoring (MRM) in positive ion mode.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T1/2), and area under the curve (AUC), using appropriate pharmacokinetic modeling software.

References

Gelsempervine A: A Potential Therapeutic Agent from the Gelsemium Alkaloid Family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct research on the therapeutic potential of Gelsempervine A is limited. This document provides a comprehensive overview of the therapeutic landscape of the broader Gelsemium alkaloid family, to which this compound belongs, to infer its potential therapeutic applications and guide future research. The primary focus of the available literature is on the more abundant alkaloids, gelsemine (B155926) and koumine (B8086292).

Introduction

This compound is a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[1] This genus, belonging to the Loganiaceae family, has a long history in traditional medicine, particularly in North America and Southeast Asia, for treating a variety of ailments including pain, neuralgia, anxiety, and even cancer.[2][3] While the genus is known for its toxicity, which has historically limited its clinical application, modern pharmacological studies have identified several constituent alkaloids with significant therapeutic potential.[4][5]

The most extensively studied of these are gelsemine and koumine, which have demonstrated a range of biological activities, including analgesic, anxiolytic, anti-inflammatory, neuroprotective, and antitumor effects. This compound, as a member of the same chemical family, is hypothesized to share some of these properties, making it a molecule of interest for further investigation. However, the biological activity of many of the over 120 alkaloids isolated from Gelsemium remains largely unexplored. This guide will synthesize the current understanding of the therapeutic potential of Gelsemium alkaloids, providing a framework for the potential investigation of this compound.

Therapeutic Potential of Gelsemium Alkaloids

The therapeutic promise of Gelsemium alkaloids spans several key areas of unmet medical need. The primary areas of investigation have been in pain management, neurological disorders, and oncology.

Analgesic Effects

Several Gelsemium alkaloids, notably gelsemine and koumine, have shown potent antinociceptive effects in various preclinical models of pain, including inflammatory, neuropathic, and bone cancer pain. A significant advantage of these alkaloids is that they do not appear to induce tolerance with repeated administration, a major drawback of opioid analgesics. The analgesic effects are believed to be mediated through the activation of spinal α3 glycine (B1666218) receptors.

Anxiolytic and Neuroprotective Effects

Traditional use of Gelsemium for anxiety is supported by modern research. Gelsemine and koumine have demonstrated anxiolytic properties in rodent models. The mechanism for these effects is linked to their modulation of inhibitory neurotransmitter systems in the central nervous system.

Furthermore, these alkaloids exhibit neuroprotective effects. For instance, koumine has been shown to reduce damage to the axon and myelin sheath in a rat model of diabetic neuropathy. Gelsemine has been found to alleviate cognitive impairments and neuroinflammation in a mouse model of Alzheimer's disease by reducing the toxicity of β-amyloid oligomers. This neuroprotection is associated with the inhibition of microglia and astrocyte over-activation and the suppression of pro-inflammatory cytokines. Koumine has also been shown to ameliorate neuroinflammation by regulating microglia polarization.

Anti-inflammatory Activity

The anti-inflammatory properties of Gelsemium alkaloids are well-documented. Koumine, for example, can suppress the expression of proinflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This activity is linked to the inhibition of spinal neuroinflammation. In a mouse model of sepsis-induced acute lung injury, koumine inhibited the release of these same inflammatory markers.

Antitumor Activity

The potential of Gelsemium alkaloids as anticancer agents is an emerging area of research. Extracts from Gelsemium elegans have demonstrated inhibitory effects on the proliferation of various cancer cell lines, including liver, colon, gastric, rectal, lung, and epidermoid carcinoma cells. Koumine has been shown to induce apoptosis in human breast cancer cells by up-regulating the Bax/Bcl-2 ratio and caspase-3 expression. While some studies have reported that certain Gelsemium indole alkaloids were inactive in specific cytotoxicity assays, other related sarpagine (B1680780) alkaloids from different plant sources have shown antiproliferative activity, indicating that the potential of this chemical class warrants further investigation.

Quantitative Data

The following table summarizes available quantitative data for the major Gelsemium alkaloids. It is important to note that no specific data for this compound has been reported in the reviewed literature.

AlkaloidAssayModel SystemResultReference
Koumine Cytotoxicity (IC50)Human breast cancer cells (MCF-7)124 µg/mL (at 72h)
Analgesia (ED50)Formalin-induced tonic pain (intrathecal)Not specified, but potent
Toxicity (LD50)Mice (intraperitoneal)~100 mg/kg
Gelsemine Analgesia (ED50)Bone cancer-induced mechanical allodynia (intrathecal)0.5 - 0.6 µg
Glycine Receptor Binding (Ki)Rat spinal cord homogenates21.9 µM
Toxicity (LD50)Mice (intraperitoneal)~56 mg/kg
Gelsenicine Toxicity (LD50)Mice (intraperitoneal)~0.2 mg/kg
G. elegans (total alkaloids) Toxicity (LD50)Mice (oral)15 mg/kg
Toxicity (LD50)Mice (intraperitoneal)4 mg/kg

Mechanism of Action

The diverse pharmacological effects of Gelsemium alkaloids stem from their interaction with multiple molecular targets, primarily within the central nervous system.

Modulation of Inhibitory Neurotransmitter Receptors

A primary mechanism of action for the analgesic and anxiolytic effects of gelsemine and koumine is their modulation of inhibitory glycine receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAARs). Gelsemine acts as an agonist at GlyRs, with a particularly high affinity for the α3 subunit, which is implicated in chronic pain. By activating these chloride ion channels, gelsemine enhances inhibitory neurotransmission, leading to muscle relaxation and a reduction in neuronal excitability. Both low-toxicity and high-toxicity Gelsemium alkaloids have been found to target GABAARs.

Attenuation of Neuroinflammation and Oxidative Stress

Gelsemium alkaloids have demonstrated significant anti-inflammatory and antioxidant properties. Koumine can inhibit the activation of microglia and astroglia, key players in neuroinflammation, and suppress the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative stress by decreasing levels of myeloperoxidase (MPO) and malondialdehyde (MDA) while increasing superoxide (B77818) dismutase (SOD) content. The neuroprotective effects of koumine are also linked to the activation of the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response. Gelsemine has been shown to affect the MAP kinase signaling pathway in response to oxidative stress.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Gelsemium alkaloids.

Gelsemium_Glycine_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gelsemine Gelsemine GlyR Glycine Receptor (α3 subunit) Gelsemine->GlyR Agonist Binding Glycine Glycine Glycine->GlyR Agonist Binding Cl- Cl- GlyR->Cl- Channel Opening Hyperpolarization Hyperpolarization Cl-->Hyperpolarization Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Koumine_Neuroinflammation_Pathway Stimulus Inflammatory Stimulus (e.g., Nerve Injury, LPS) Microglia_Activation Microglia Activation Stimulus->Microglia_Activation NF-kB_Activation NF-κB Activation Microglia_Activation->NF-kB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-kB_Activation->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Koumine Koumine Koumine->Microglia_Activation Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Koumine->Nrf2_HO1 Activates Nrf2_HO1->Microglia_Activation Inhibits (M1 Polarization)

References

A Technical Guide to the Preliminary Phytochemical Screening of Gelsemium for Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the preliminary phytochemical screening of Gelsemium species, with a specific focus on the sarpagine-type indole (B1671886) alkaloid, Gelsempervine A. Due to the highly toxic nature of all parts of the Gelsemium plant, appropriate safety precautions and handling protocols are mandatory when conducting any of the following procedures.[1][2]

Introduction to Gelsemium Alkaloids and this compound

The genus Gelsemium, which includes the prominent species G. elegans and G. sempervirens, is a rich source of structurally diverse monoterpene indole alkaloids.[3][4][5] While major alkaloids like gelsemine (B155926), koumine, and gelsevirine (B199093) are well-documented for their potent neurobiological activities, a vast number of other constituents are present. Among these is this compound, a sarpagine-type alkaloid identified in Gelsemium elegans. Preliminary screening is a critical first step in the drug discovery process to identify the presence and relative abundance of such target compounds in plant material.

Data Presentation: Profile of this compound and Co-occurring Alkaloids

A comprehensive analysis using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) has characterized numerous components in Gelsemium elegans. The following table summarizes the key identification parameters for this compound and other major alkaloids, which is essential for preliminary chromatographic identification.

Component IDCompound NameAlkaloid TypeRetention Time (min)Molecular Formula
63GelsevirineGelsemine-type18.5C21H24N2O3
72GelsemineGelsemine-type19.3C20H22N2O2
95KoumineKoumine-type21.6C20H22N2O
11716-epi-VoacarpineSarpagine-type23.6C21H24N2O3
119 This compound Sarpagine-type 23.7 C22H26N2O4
133HumantenineHumantenine-type25.1C21H26N2O3

Note: This data is based on a specific set of chromatographic conditions and should be used for relative comparison. Retention times will vary with different analytical systems and methods.

Experimental Protocols for Preliminary Phytochemical Screening

This section details a multi-step workflow for the extraction and preliminary identification of this compound from Gelsemium plant material.

Experimental Workflow Diagram

G_Phytochemical_Screening_Workflow cluster_prep A. Plant Material Preparation cluster_extraction B. Total Alkaloid Extraction (Acid-Base) cluster_screening C. Preliminary Screening cluster_result D. Outcome p1 Collect Gelsemium Plant Material (e.g., stems, leaves) p2 Air-dry in shade at room temperature p1->p2 p3 Grind into a fine powder p2->p3 e1 Macerate powdered plant material with acidified ethanol (B145695) p3->e1 e2 Filter and concentrate the extract e1->e2 e3 Partition with chloroform (B151607) to remove neutral compounds e2->e3 e4 Basify aqueous layer (pH 9-10) with NH4OH e3->e4 e5 Extract with chloroform to isolate crude alkaloids e4->e5 e6 Evaporate chloroform to yield Total Alkaloid Extract (TAE) e5->e6 s1 Qualitative Colorimetric Tests (e.g., Dragendorff's Reagent) e6->s1 Test for Alkaloid Class s2 Chromatographic Analysis e6->s2 Test for Specific Compounds r1 Presence/Absence of Alkaloids s1->r1 s2a TLC Analysis: Spot TAE and compare Rf values s2->s2a s2b HPLC-UV/MS Analysis: Tentative ID by Retention Time & Mass s2->s2b r2 Tentative Identification of This compound s2b->r2

Caption: Workflow for Gelsemium phytochemical screening.

Protocol A: Plant Material Preparation
  • Collection : Collect fresh plant material (e.g., stems, leaves) of the desired Gelsemium species.

  • Drying : Air-dry the plant material in a well-ventilated area away from direct sunlight at room temperature for several days until brittle.

  • Grinding : Pulverize the dried material into a fine powder using a mechanical grinder. Store the powder in airtight, light-protected containers.

Protocol B: Total Alkaloid Extraction (Acid-Base Method)

This protocol is a standard method for the selective extraction of alkaloids.

  • Acidic Maceration : Macerate 100 g of powdered plant material in 500 mL of 70% ethanol acidified to pH 3-4 with 2% sulfuric acid. Stir for 24 hours at room temperature.

  • Filtration and Concentration : Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to remove the ethanol.

  • Defatting : Transfer the resulting aqueous residue to a separatory funnel and extract three times with an equal volume of chloroform to remove neutral and lipophilic compounds. Discard the chloroform layers.

  • Basification : Adjust the pH of the remaining aqueous layer to 9-10 using ammonium (B1175870) hydroxide (B78521) (25% m/m).

  • Alkaloid Extraction : Extract the basified solution three times with an equal volume of chloroform. The alkaloids will partition into the organic (chloroform) layer.

  • Drying and Evaporation : Combine the chloroform extracts, wash with distilled water until the washings are neutral, and dry over anhydrous sodium sulfate. Evaporate the chloroform under reduced pressure to yield the crude Total Alkaloid Extract (TAE).

Protocol C: Preliminary Qualitative Screening

The TAE can be subjected to rapid tests to confirm the presence of alkaloids and tentatively identify specific compounds.

Test 1: Colorimetric Tests for Alkaloids These classic tests indicate the presence of alkaloids through precipitation.

  • Dragendorff’s Test : Dissolve a small amount of the TAE in dilute hydrochloric acid. Add a few drops of Dragendorff’s reagent (solution of potassium bismuth iodide). An orange to reddish-brown precipitate indicates the presence of alkaloids.

  • Mayer’s Test : Dissolve a small amount of the TAE in dilute hydrochloric acid. Add a few drops of Mayer’s reagent (potassium mercuric iodide solution). A cream or pale yellow precipitate indicates the presence of alkaloids.

Test 2: Chromatographic Screening

  • Thin-Layer Chromatography (TLC) :

    • Prepare a TLC plate (e.g., silica (B1680970) gel GF254).

    • Dissolve the TAE in a small amount of chloroform or methanol.

    • Spot the dissolved extract onto the baseline of the TLC plate. If a this compound standard is available, spot it in an adjacent lane.

    • Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.

    • The presence of a spot in the TAE lane with the same retention factor (Rf) and color reaction as the standard provides a tentative identification of this compound.

  • High-Performance Liquid Chromatography (HPLC-UV/MS) :

    • Sample Preparation : Dissolve a known concentration of the TAE in the mobile phase and filter through a 0.45 µm syringe filter.

    • Instrumentation : Use a C18 column (e.g., 4.6 mm × 150 mm, 3.5 µm) with a gradient elution system.

    • Mobile Phase : A common system is a gradient of A) water with 0.1% formic acid and B) acetonitrile (B52724) or methanol.

    • Analysis : Inject the sample and monitor the chromatogram at a relevant UV wavelength (e.g., 254 nm).

    • Tentative Identification : The presence of a peak in the sample chromatogram with a retention time that matches that of a this compound standard (or corresponds to the retention time reported in literature under identical conditions, such as 23.7 min in the reference table) provides preliminary identification. Coupling the HPLC to a mass spectrometer allows for confirmation based on the mass-to-charge ratio (m/z) of the compound.

Representative Signaling Pathway of a Major Gelsemium Alkaloid

While the specific signaling pathway for this compound is not well-elucidated, extensive research has been conducted on major Gelsemium alkaloids like Gelsemine. Gelsemine is known to produce analgesic effects by acting as an agonist at spinal α3 glycine (B1666218) receptors (GlyR). This pathway serves as a representative model for the neuro-inhibitory potential of Gelsemium constituents.

Glycine Receptor Agonist Signaling Pathway

G_Signaling_Pathway cluster_membrane Postsynaptic Neuronal Membrane cluster_ion_channel cluster_intracellular Intracellular Space gelsemine Gelsemine (Gelsemium Alkaloid) glyr α3 Glycine Receptor (GlyR) (Ligand-gated Cl⁻ Channel) gelsemine->glyr Binds and Activates ion_in Cl⁻ glyr->ion_in Chloride Influx hyperpolarization Membrane Hyperpolarization ion_in->hyperpolarization ion_out Cl⁻ inhibition Inhibition of Nociceptive Signaling hyperpolarization->inhibition downstream Downstream Cellular Effects hyperpolarization->downstream outcome Analgesic Effect inhibition->outcome allopreg ↑ Allopregnanolone Synthesis (Neurosteroid) downstream->allopreg gaba Modulation of GABA-A Receptors allopreg->gaba gaba->outcome Contributes to

Caption: Representative signaling pathway for Gelsemine.

The activation of the α3 GlyR, a ligand-gated ion channel, by Gelsemine leads to an influx of chloride ions (Cl⁻) into the neuron. This influx causes hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential and thereby inhibiting the transmission of pain signals. This activation is also linked to downstream effects, including the increased biosynthesis of the neurosteroid allopregnanolone, which can further contribute to analgesia by modulating GABA-A receptors. This pathway highlights a key mechanism by which Gelsemium alkaloids can exert their effects on the central nervous system.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a complex indole (B1671886) alkaloid belonging to the Gelsemium family, which has garnered significant interest from the synthetic community due to its intricate caged structure and potential biological activity. While a formal total synthesis of this compound has not been extensively documented in publicly accessible literature, this document outlines a proposed synthetic strategy based on established methodologies for the synthesis of structurally related Gelsemium alkaloids, such as Gelsemine. This application note provides a detailed, albeit hypothetical, experimental protocol for the asymmetric total synthesis of this compound, designed to be a valuable resource for researchers in natural product synthesis and drug development.

The proposed route navigates the significant stereochemical challenges inherent in the this compound scaffold, including the construction of the congested all-carbon quaternary center at C7 and the stereoselective formation of the indolo[2,3-a]quinolizine (B11887597) core. The key transformations in this proposed synthesis include an asymmetric organocatalytic Diels-Alder reaction to establish the initial stereochemistry, a strategic intramolecular Heck reaction to forge a key C-C bond, and a late-stage functionalization to introduce the characteristic vinyl group.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by disconnecting the vinyl group at C2, leading back to a key intermediate ketone. The indolo[2,3-a]quinolizine core is envisioned to be assembled via an intramolecular Heck reaction of a suitable aryl iodide precursor. This precursor, in turn, can be traced back to a functionalized piperidine (B6355638) derivative and an indole-containing fragment. The stereochemistry of the piperidine ring is proposed to be set using an asymmetric Diels-Alder reaction, a powerful tool for the enantioselective construction of cyclic systems.

Retrosynthesis Gelsempervine_A This compound Intermediate_1 Ketone Intermediate Gelsempervine_A->Intermediate_1 Wittig Olefination Intermediate_2 Heck Precursor Intermediate_1->Intermediate_2 Intramolecular Heck Reaction Intermediate_3 Piperidine Derivative Intermediate_2->Intermediate_3 Amide Coupling Intermediate_4 Indole Fragment Intermediate_2->Intermediate_4 Starting_Materials Simple Starting Materials Intermediate_3->Starting_Materials Asymmetric Diels-Alder Synthetic_Pathway cluster_0 Core Construction cluster_1 Fragment Coupling and Cyclization cluster_2 Late-Stage Functionalization Start Commercially Available Starting Materials Diels_Alder Asymmetric Diels-Alder Reaction Start->Diels_Alder Step 1 Functional_Group_Manipulations_1 Functional Group Manipulations Diels_Alder->Functional_Group_Manipulations_1 Step 2 Piperidine_Formation Piperidine Ring Formation Functional_Group_Manipulations_1->Piperidine_Formation Step 3 Amide_Coupling Amide Coupling with Indole Acetic Acid Derivative Piperidine_Formation->Amide_Coupling Step 4 Heck_Cyclization Intramolecular Heck Reaction Amide_Coupling->Heck_Cyclization Step 5 Reduction Ketone Reduction Heck_Cyclization->Reduction Step 6 Wittig_Reaction Wittig Olefination Reduction->Wittig_Reaction Step 7 Deprotection Final Deprotection Wittig_Reaction->Deprotection Step 8 Gelsempervine_A This compound Deprotection->Gelsempervine_A Step 9

Application Notes and Protocols for the Quantification of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a principal alkaloid component of the Gelsemium genus of flowering plants, notably Gelsemium elegans. These plants have a history in traditional medicine for treating conditions such as rheumatoid arthritis and neuropathic pain. However, Gelsemium alkaloids are also known for their high toxicity, necessitating precise and reliable analytical methods for their quantification in various matrices. This document provides detailed application notes and protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Techniques for this compound Quantification

The quantification of this compound, often in the presence of other related alkaloids, requires sensitive and selective analytical methods. UPLC-MS/MS is the preferred method for its high sensitivity and specificity, especially in complex biological matrices. HPLC-UV offers a more accessible and cost-effective alternative, suitable for the analysis of less complex samples or when higher concentrations of the analyte are expected.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides a robust and highly sensitive method for the simultaneous determination of multiple Gelsemium alkaloids, including this compound (also referred to as sempervirine), in biological samples such as plasma.[1][2]

Quantitative Data Summary

The following table summarizes the validation parameters for a UPLC-MS/MS method for the quantification of this compound (sempervirine) and other Gelsemium alkaloids in rat plasma.[1][2]

ParameterThis compound (Sempervirine)
Linearity Range (ng/mL) 0.1 - 200
Correlation Coefficient (r²) > 0.995
Precision (% RSD) < 16%
Accuracy (%) 86.9% - 113.2%
Extraction Recovery (%) > 75.8%
Matrix Effect (%) 88.5% - 107.8%

Experimental Protocol: UPLC-MS/MS Quantification of this compound in Rat Plasma

This protocol is adapted from a method for the simultaneous detection of 11 Gelsemium alkaloids.[1]

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Strychnine (>98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (HPLC grade)

  • Ultrapure water

  • Rat plasma (blank)

2. Sample Preparation

  • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Inject a 2 µL aliquot of the supernatant into the UPLC-MS/MS system.

3. UPLC Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: 10% - 90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B

  • Column Temperature: 40°C

4. MS/MS Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor → Product Ion Transition (m/z): To be determined by direct infusion of this compound standard.

  • Collision Energy and other parameters: Optimize for the specific instrument and analyte.

5. Method Validation The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect.

Experimental Workflow: UPLC-MS/MS Analysis

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Rat Plasma (50 µL) Acetonitrile_IS Acetonitrile with IS (150 µL) Plasma->Acetonitrile_IS Add Vortex Vortex (1 min) Acetonitrile_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject (2 µL) Supernatant->Injection UPLC UPLC Separation (BEH C18 Column) Injection->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Workflow for UPLC-MS/MS quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While no specific validated HPLC-UV method for this compound was found in the literature, a general method can be developed and validated based on established protocols for other alkaloids.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yet achievable validation parameters for an HPLC-UV method for this compound, based on methods for similar compounds.

ParameterExpected Performance
Linearity Range (µg/mL) 0.5 - 100
Correlation Coefficient (r²) > 0.999
Precision (% RSD) < 2%
Accuracy (% Recovery) 98% - 102%
LOD (µg/mL) ~0.1
LOQ (µg/mL) ~0.5

Experimental Protocol: HPLC-UV Quantification of this compound

This protocol provides a starting point for method development.

1. Materials and Reagents

2. Sample Preparation (from Gelsemium elegans plant material)

  • Weigh 1.0 g of powdered plant material.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Filter the extract through a 0.45 µm syringe filter.

  • Dilute the filtrate with the mobile phase to a concentration within the linear range.

  • Inject a 20 µL aliquot into the HPLC system.

3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH adjusted). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer (likely in the range of 250-280 nm).

  • Column Temperature: 30°C

4. Method Validation The developed method must be validated according to ICH guidelines.

Experimental Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plant_Material Powdered Plant Material (1.0 g) Methanol Methanol (20 mL) Plant_Material->Methanol Add Sonication Sonicate (30 min) Methanol->Sonication Filtration Filter (0.45 µm) Sonication->Filtration Dilution Dilute with Mobile Phase Filtration->Dilution Injection Inject (20 µL) Dilution->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC UV_Detector UV Detection (λmax) HPLC->UV_Detector Data Data Acquisition & Quantification UV_Detector->Data

Caption: Workflow for HPLC-UV quantification of this compound.

Signaling Pathways of Gelsemium Alkaloids

The precise signaling pathway of this compound is not fully elucidated. However, research on Gelsemium alkaloids suggests interactions with several key neurological pathways. The toxicity of these alkaloids is often associated with their effects on the central nervous system.

Studies indicate that Gelsemium alkaloids can modulate inhibitory neurotransmitter receptors, specifically glycine (B1666218) receptors (GlyRs) and GABAA receptors (GABAARs). Some Gelsemium alkaloids act as competitive antagonists at these receptors, which can explain their neurotoxic effects, such as convulsions and respiratory depression.

Furthermore, network pharmacology studies suggest the involvement of the calcium signaling pathway and the MAPK signaling pathway in the toxic mechanisms of Gelsemium alkaloids. There is also evidence that Gelsemium extracts can modulate the expression of genes involved in G-protein coupled receptor (GPCR) signaling pathways in neuronal cells.

Generalized Signaling Pathway for Gelsemium Alkaloids

Gelsemium_Signaling cluster_receptor Receptor Interaction cluster_downstream Downstream Effects cluster_cellular Cellular Response GelsempervineA This compound (and other Gelsemium Alkaloids) GlyR Glycine Receptor (GlyR) GelsempervineA->GlyR Antagonism GABAAR GABAA Receptor (GABAAR) GelsempervineA->GABAAR Antagonism GPCR G-Protein Coupled Receptor (GPCR) GelsempervineA->GPCR Modulation Inhibition Inhibition of Neuronal Signaling GlyR->Inhibition GABAAR->Inhibition Ca_Signaling Modulation of Ca²⁺ Signaling GPCR->Ca_Signaling MAPK_Signaling Activation of MAPK Pathway GPCR->MAPK_Signaling Gene_Expression Altered Gene Expression GPCR->Gene_Expression Neurotoxicity Neurotoxicity (e.g., convulsions, respiratory depression) Inhibition->Neurotoxicity Ca_Signaling->Neurotoxicity MAPK_Signaling->Neurotoxicity

Caption: Generalized signaling pathways of Gelsemium alkaloids.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsempervine A is a prominent indole (B1671886) alkaloid found in plants of the Gelsemium genus, notably Gelsemium elegans. These plants are known for their complex phytochemical profiles and have been used in traditional medicine. However, due to the potential toxicity of Gelsemium alkaloids, robust analytical methods are crucial for quality control, pharmacokinetic studies, and toxicological investigations. This application note details a high-performance liquid chromatography (HPLC) method suitable for the separation and quantification of this compound in various sample matrices.

The described method is based on reversed-phase chromatography, which is effective for separating moderately polar to nonpolar compounds like alkaloids. A C18 stationary phase is utilized with a gradient elution of acetonitrile (B52724) and water, modified with acid to improve peak shape and resolution. This method can be adapted for use with UV or mass spectrometry (MS) detection, providing flexibility for both quantitative analysis and structural confirmation.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, phytochemistry, pharmacology, and toxicology.

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from a plant matrix. The user should optimize the extraction solvent and conditions based on the specific sample.

  • Plant Material:

    • Obtain dried and powdered plant material (e.g., from Gelsemium elegans).

    • Accurately weigh approximately 1.0 g of the powdered material.

    • Transfer the powder to a suitable extraction vessel.

  • Ultrasonic Extraction:

    • Add 25 mL of 80% ethanol (B145695) to the plant material.[1]

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture to pellet the solid material.

    • Carefully decant the supernatant.

    • Repeat the extraction process on the remaining plant material with another 25 mL of 80% ethanol to ensure complete extraction.

    • Combine the supernatants from both extractions.

  • Sample Filtration:

    • Evaporate the combined extract to dryness under reduced pressure.

    • Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Method

This protocol describes the chromatographic conditions for the analysis of this compound using HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm) or equivalent.[2]

    • Mobile Phase A: Ultrapure water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 90% B

      • 30-35 min: 90% B

      • 35.1-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm.

Method Validation Parameters (Representative Data)

Method validation should be performed according to standard guidelines to ensure the reliability of the results. The following table summarizes typical quantitative data for an HPLC method for alkaloid analysis.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time (Approx.) 15 - 20 min

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material weigh Weighing start->weigh extract Ultrasonic Extraction (80% Ethanol) weigh->extract filter Filtration extract->filter inject HPLC Injection filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Discussion

The presented HPLC method provides a robust framework for the analysis of this compound. The use of a C18 column with an acetonitrile/water gradient is a well-established approach for the separation of alkaloids from Gelsemium species. The addition of formic acid to the mobile phase is crucial for protonating the amine groups of the alkaloids, which minimizes peak tailing and improves chromatographic resolution.

For more sensitive and selective analysis, this HPLC method can be coupled with a mass spectrometer (HPLC-MS). In positive electrospray ionization (ESI) mode, this compound and related alkaloids can be readily detected, allowing for lower detection limits and confirmation of compound identity based on mass-to-charge ratio.

Researchers should note that the complexity of the plant extract may necessitate optimization of the gradient profile to resolve this compound from other co-eluting compounds. Furthermore, the use of a reference standard for this compound is essential for accurate quantification. The validation parameters provided are representative and should be established for the specific application and laboratory conditions.

References

Application Notes and Protocols for the Extraction of Gelsempervine A from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gelsempervine A is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, particularly Gelsemium elegans.[1][2] This compound, along with other related alkaloids from this genus, has garnered interest for its potential pharmacological activities. These application notes provide a detailed protocol for the extraction and purification of this compound from plant material, compiled from established methods for the isolation of Gelsemium alkaloids.

Data Presentation

The following table summarizes quantitative data from representative studies on the extraction of alkaloids from Gelsemium elegans. While specific yield data for this compound is not explicitly detailed in the provided literature, the data for major co-occurring alkaloids such as gelsemine, koumine, gelsevirine (B199093), and gelsenicine can provide a valuable reference for expected extraction efficiencies.

Plant PartExtraction MethodKey ParametersTarget AlkaloidsYield/PurityReference
Whole plantPowdered and mixed with feedNot specified14-hydroxygelsenicine (B1256079), 11-methoxy-19-hydroxygelsegineTissue concentration up to 98.3 µg/kg[3]
Stems and leavesNot specifiedNot specifiedGelsebanine, 14α-hydroxyelegansamine, 14α-hydroxygelsamydineNot specified[1]
Not specifiedHigh-Speed Counter-Current Chromatography (HSCCC)Two-phase solvent system: chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2)Gelsenicine, Gelsevirine19.4 mg of gelsenicine and 21.2 mg of gelsevirine from 300 mg of crude extract. Purity: 95.4% and 98.6% respectively.[4]
Not specifiedpH-zone-refining counter-current chromatography10 mM Hydrochloric acid in the lower aqueous phaseGelsemine, Koumine, Gelsevirine312 mg of gelsemine, 420 mg of koumine, and 195 mg of gelsevirine from 1.5 g of crude extract. Purity: 94.8%, 95.9%, and 96.7% respectively.
Not specifiedHigh-Speed Counter-Current Chromatography (HSCCC) and Preparative HPLCNot specifiedSeven alkaloids including 14-hydroxygelsenicine and SempervirinePurity of isolated compounds ranged from 85.5% to 99.5%.

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction and purification of this compound from Gelsemium elegans. The methodology is based on established techniques for the isolation of alkaloids from this plant.

1. Materials and Reagents

2. Experimental Workflow

G cluster_0 Extraction and Preliminary Purification cluster_1 Chromatographic Purification cluster_2 Analysis and Identification A Plant Material Preparation (Drying and Grinding) B Solvent Extraction (e.g., 95% Ethanol) A->B C Concentration of Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel) E->F Purification G Fraction Collection and Analysis F->G H High-Speed Counter-Current Chromatography (HSCCC) G->H I Preparative HPLC H->I J Pure this compound I->J K HPLC Analysis (Purity Assessment) J->K L LC-MS and NMR (Structural Elucidation) J->L

Caption: Workflow for the extraction and purification of this compound.

3. Detailed Methodology

Step 1: Preparation of Plant Material

  • Collect the whole plant, stems, or leaves of Gelsemium elegans.

  • Air-dry the plant material in a shaded, well-ventilated area until brittle.

  • Grind the dried material into a fine powder using a mechanical grinder.

Step 2: Crude Extraction

  • Macerate the powdered plant material with 95% ethanol at room temperature for 24-48 hours with occasional stirring. The solvent-to-material ratio is typically 10:1 (v/w).

  • Filter the mixture and collect the ethanol extract.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Acid-Base Partitioning for Alkaloid Enrichment

  • Suspend the crude extract in a 2% aqueous HCl solution.

  • Filter the acidic solution to remove any insoluble residues.

  • Wash the acidic solution with n-hexane or ethyl acetate to remove neutral and weakly acidic compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to 9-10 with NaOH or NH4OH.

  • Extract the alkaline solution multiple times with chloroform or ethyl acetate.

  • Combine the organic layers and wash with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude alkaloid fraction.

Step 4: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the target compound.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • Further purify the enriched fractions by HSCCC. A suitable two-phase solvent system, such as chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2), can be employed.

    • The selection of the solvent system is crucial and may require optimization.

  • Preparative High-Performance Liquid Chromatography (prep-HPLC):

    • For final purification to achieve high purity, subject the fractions containing this compound to prep-HPLC.

    • Use a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol or acetonitrile (B52724) and water, with a possible modifier like formic acid or triethylamine.

Step 5: Identification and Purity Analysis

  • Analyze the purity of the isolated this compound using analytical HPLC.

  • Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gelsemium Alkaloid Biosynthesis Pathway

The biosynthesis of this compound, a monoterpenoid indole alkaloid, is believed to follow the general pathway for this class of compounds. The following diagram illustrates a simplified proposed pathway.

G Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Geraniol Geraniol Loganin Loganin Geraniol->Loganin Secologanin Secologanin Loganin->Secologanin Secologanin->Strictosidine Indole_Alkaloids Gelsemium Indole Alkaloids (e.g., this compound) Strictosidine->Indole_Alkaloids Multiple Enzymatic Steps

References

Application Notes and Protocols for Assessing the Cytotoxicity of Sempervirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cytotoxic properties of Sempervirine, an alkaloid derived from the plant Gelsemium sempervirens. The included protocols offer step-by-step guidance for evaluating its effects on cancer cell lines. Sempervirine has demonstrated significant anti-tumor activity by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways, making it a compound of interest for cancer research and drug development.

Data Presentation: In Vitro Cytotoxicity of Sempervirine

The cytotoxic activity of Sempervirine has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
U251Glioma48~4
U87Glioma48~4
SKOV3Ovarian CancerNot Specified2.5 - 10 (dose-dependent effects observed)
HepG2Hepatocellular Carcinoma241 - 10 (dose-dependent apoptosis observed)

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of Sempervirine are provided below.

MTT Assay for Cell Viability

This protocol is for determining the viability of cells after treatment with Sempervirine. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.

Materials:

  • Cancer cell lines (e.g., U251, U87, SKOV3, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sempervirine stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Sempervirine in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the Sempervirine dilutions (e.g., 0, 1, 2, 4, 8, 16 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve Sempervirine).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Sempervirine stock solution

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of Sempervirine for the desired time period. Include positive (lysis buffer) and negative (vehicle) controls.

  • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Sempervirine stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with Sempervirine (e.g., 0, 1, 4, 8 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

Sempervirine has been shown to induce its cytotoxic effects through the modulation of the Akt/mTOR and Wnt/β-catenin signaling pathways.

experimental_workflow start Cancer Cell Culture treatment Treatment with Sempervirine start->treatment viability Cell Viability Assays (MTT, LDH) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Experimental workflow for assessing Sempervirine cytotoxicity.

Sempervirine treatment leads to the inhibition of the Akt/mTOR pathway, a key regulator of cell growth and survival.

Akt_mTOR_pathway cluster_akt Akt Signaling cluster_mtor mTOR Signaling Sempervirine Sempervirine p_Akt p-Akt (Inactive) Sempervirine->p_Akt Inhibits Phosphorylation p_mTOR p-mTOR (Inactive) Sempervirine->p_mTOR Inhibits Phosphorylation Akt Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis p_Akt->Apoptosis Autophagy Autophagy p_mTOR->Autophagy Wnt_beta_catenin_pathway Sempervirine Sempervirine beta_catenin β-catenin Sempervirine->beta_catenin Inhibits nuclear accumulation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b GSK3b->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Application of Gelsemium Alkaloids in Neurological Disorder Research: A Focus on Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Gelsempervine A: Extensive literature searches did not yield specific studies on the application of this compound in neurological disorder research. However, research on a related alkaloid from the same plant genus, Gelsemine, has shown promising neuroprotective effects in a model of hypoxic-ischemic brain injury. This document will focus on the application of Gelsemine as a representative compound from Gelsemium species in this field of research.

Application Notes

Introduction: Gelsemine is a major alkaloid extracted from the plants of the Gelsemium genus.[1] Traditionally, these plants have been used in some folk medicines. Recent scientific investigation has begun to explore the neuropharmacological properties of their constituent compounds. While research is still in early stages, studies on Gelsemine suggest a potential therapeutic role in neurological disorders characterized by inflammation and oxidative stress, such as hypoxic-ischemic encephalopathy.[2] Gelsemine has been shown to alleviate neuroinflammation and cognitive impairments in mouse models of Alzheimer's disease.[3][4]

Mechanism of Action: The neuroprotective effects of Gelsemine are attributed to its ability to suppress inflammation and oxidative stress.[2] The primary signaling pathway implicated in these effects is the Nrf2/HO-1 pathway. Under conditions of oxidative stress, Gelsemine treatment has been observed to up-regulate Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1). Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Its activation leads to the transcription of cytoprotective genes, including HO-1, which in turn helps to mitigate cellular damage from oxidative stress. By activating this pathway, Gelsemine helps to reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.

Potential Applications in Neurological Disorder Research: The demonstrated efficacy of Gelsemine in a neonatal mouse model of hypoxic-ischemic brain injury suggests its potential utility in studying and potentially treating other neurological conditions where neuroinflammation and oxidative stress are key pathological features. These could include:

  • Stroke and Cerebral Ischemia: By mitigating neuronal damage caused by oxygen and glucose deprivation, Gelsemine could be a valuable research tool in the development of therapies for ischemic stroke.

  • Neurodegenerative Diseases: Conditions such as Alzheimer's and Parkinson's disease are characterized by chronic neuroinflammation and oxidative stress. The anti-inflammatory and antioxidant properties of Gelsemine make it a candidate for investigation in these contexts.

  • Traumatic Brain Injury (TBI): TBI also involves a significant inflammatory response and oxidative damage. Gelsemine could be explored for its potential to reduce secondary injury cascades following trauma.

Quantitative Data Summary

The following table summarizes the reported effects of Gelsemine in a neonatal mouse model of hypoxic-ischemic (HI) brain injury and an in vitro oxygen-glucose deprivation (OGD) cell model. Note: The source abstract provides qualitative descriptions of the effects; specific quantitative values were not available.

ParameterEffect of Gelsemine TreatmentModel System
Brain Infarct VolumeReducedIn vivo (Neonatal Mice with HI Brain Injury)
Neuronal LossReducedIn vivo (Neonatal Mice with HI Brain Injury)
ApoptosisReducedIn vivo (Neonatal Mice with HI Brain Injury)
Spatial Learning and MemoryImprovedIn vivo (Neonatal Mice with HI Brain Injury)
Malondialdehyde (MDA) LevelInhibited ElevationIn vivo & In vitro (OGD-treated cells)
Superoxide Dismutase (SOD) LevelPromoted ReductionIn vivo & In vitro (OGD-treated cells)
TNF-α, IL-1β, IL-6 LevelsInhibited ElevationIn vivo & In vitro (OGD-treated cells)
Lactate Dehydrogenase (LDH) ReleaseInhibited ElevationIn vitro (OGD-treated cells)
Reactive Oxygen Species (ROS) LevelInhibited ElevationIn vitro (OGD-treated cells)
Cell ViabilityPromotedIn vitro (OGD-treated cells)
Nrf2 and HO-1 ExpressionStrengthened Up-regulationIn vivo & In vitro (OGD-treated cells)

Experimental Protocols

In Vivo Model: Neonatal Hypoxic-Ischemic Brain Injury in Mice

This protocol is a representative method based on the Rice-Vannucci model, adapted for neonatal mice, to study the neuroprotective effects of Gelsemine.

Materials:

  • Postnatal day 7 (P7) C57BL/6 mouse pups

  • Gelsemine (dissolved in a suitable vehicle, e.g., saline)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for carotid artery ligation

  • Hypoxia chamber (8% oxygen, 92% nitrogen)

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Histological staining reagents (e.g., TTC, Nissl, TUNEL)

  • ELISA kits for MDA, SOD, TNF-α, IL-1β, IL-6

  • Reagents for Western blotting or qRT-PCR for Nrf2 and HO-1

Procedure:

  • Animal Preparation: Acclimatize P7 mouse pups and their dam to the laboratory environment.

  • Gelsemine Administration: Administer Gelsemine or vehicle control intraperitoneally to the pups at a predetermined time before the hypoxic-ischemic insult.

  • Surgical Procedure: Anesthetize the pups. Make a midline cervical incision and permanently ligate the left common carotid artery. Suture the incision and allow the pups to recover.

  • Hypoxic Exposure: Place the pups in a hypoxia chamber with 8% oxygen for a specified duration (e.g., 60-90 minutes).

  • Post-Insult Care: Return the pups to their dam for recovery.

  • Behavioral Assessment: At a later time point (e.g., P35-P60), perform behavioral tests like the Morris water maze to assess spatial learning and memory.

  • Histological Analysis: Following behavioral testing, euthanize the animals and perfuse with saline followed by paraformaldehyde. Collect the brains for analysis.

    • Use TTC staining to measure infarct volume.

    • Use Nissl staining to assess neuronal loss.

    • Use TUNEL staining to detect apoptotic cells.

  • Biochemical Analysis: For a separate cohort of animals, collect brain tissue at an earlier time point post-insult (e.g., 24 hours) to prepare homogenates for:

    • ELISA to quantify levels of MDA, SOD, TNF-α, IL-1β, and IL-6.

    • Western blotting or qRT-PCR to measure the expression of Nrf2 and HO-1.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This protocol describes a representative method for inducing ischemia-like conditions in a neuronal cell line to test the neuroprotective effects of Gelsemine.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., DMEM) with and without glucose

  • Fetal bovine serum and horse serum

  • Gelsemine (dissolved in a suitable vehicle, e.g., DMSO)

  • Hypoxia chamber or incubator with low oxygen (e.g., 1% O2, 5% CO2, 94% N2)

  • CCK-8 cell viability assay kit

  • ELISA kits for MDA, SOD, TNF-α, IL-1β, IL-6

  • Colorimetric LDH assay kit

  • DCFH-DA stain for ROS detection

  • Reagents for immunofluorescence, Western blotting, or qRT-PCR for Nrf2 and HO-1

Procedure:

  • Cell Culture: Culture PC12 cells in standard medium until they reach the desired confluency.

  • Gelsemine Pre-treatment: Treat the cells with varying concentrations of Gelsemine or vehicle for a specified duration before OGD.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with glucose-free DMEM.

    • Place the cells in a hypoxia chamber for a set period (e.g., 6 hours).

  • Reperfusion (Optional): After OGD, the medium can be replaced with standard glucose-containing medium, and the cells can be returned to normoxic conditions for a period (e.g., 24 hours) to model reperfusion injury.

  • Cell Viability and Cytotoxicity Assays:

    • Measure cell viability using the CCK-8 assay.

    • Measure LDH release into the culture medium to assess cytotoxicity.

  • Biochemical Analysis:

    • Lyse the cells or collect the supernatant to perform ELISAs for MDA, SOD, TNF-α, IL-1β, and IL-6.

    • Use DCFH-DA staining and fluorescence microscopy to detect intracellular ROS levels.

  • Protein and Gene Expression Analysis:

    • Perform immunofluorescence, Western blotting, or qRT-PCR to analyze the expression and localization of Nrf2 and HO-1.

Visualizations

G cluster_stress Cellular Stress cluster_gelsemine Pharmacological Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ROS Oxidative Stress (e.g., from Hypoxia-Ischemia) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Gelsemine Gelsemine Gelsemine->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_free Nrf2 Keap1->Nrf2_free sequesters Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation Antioxidant Antioxidant Effects HO1_protein->Antioxidant Anti_inflammatory Anti-inflammatory Effects HO1_protein->Anti_inflammatory Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection

Caption: Nrf2/HO-1 Signaling Pathway Activated by Gelsemine.

G cluster_invivo In Vivo Model cluster_invitro In Vitro Model P7_Mice P7 Neonatal Mice Treatment_Group Gelsemine Treatment P7_Mice->Treatment_Group Control_Group Vehicle Control P7_Mice->Control_Group HI_Insult Hypoxic-Ischemic (HI) Brain Injury Treatment_Group->HI_Insult Control_Group->HI_Insult Behavioral Behavioral Testing (e.g., Morris Water Maze) HI_Insult->Behavioral Tissue_Harvest Brain Tissue Collection Behavioral->Tissue_Harvest Analysis_InVivo Histological & Biochemical Analysis (Infarct, Apoptosis, Inflammation) Tissue_Harvest->Analysis_InVivo PC12_Cells PC12 Neuronal Cells Treatment_Group_Vitro Gelsemine Treatment PC12_Cells->Treatment_Group_Vitro Control_Group_Vitro Vehicle Control PC12_Cells->Control_Group_Vitro OGD Oxygen-Glucose Deprivation (OGD) Treatment_Group_Vitro->OGD Control_Group_Vitro->OGD Assays Cell Viability & Cytotoxicity Assays OGD->Assays Analysis_InVitro Biochemical & Molecular Analysis (ROS, Inflammation, Nrf2/HO-1) OGD->Analysis_InVitro

Caption: Experimental Workflow for Evaluating Gelsemine.

References

Application Notes and Protocols: Gelsempervine A as a Molecular Probe for Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsempervine A is a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus. While its pharmacological profile is not extensively characterized, related alkaloids from Gelsemium, such as gelsemine, are known to interact with inhibitory neurotransmitter receptors, particularly the glycine (B1666218) receptor (GlyR) and, to a lesser extent, the GABA-A receptor (GABA-A R).[1] These receptors are critical components of the central nervous system (CNS), responsible for mediating fast inhibitory neurotransmission.[2][3] The structural complexity of this compound provides a unique scaffold that can be leveraged for the development of selective molecular probes.

This document provides a framework and detailed protocols for the development and application of this compound-based molecular probes for studying these Cys-loop inhibitory receptors. As the development of functionalized this compound probes is an emerging area, the following sections outline the necessary steps, from probe synthesis to application in key biochemical and cellular assays. The quantitative data presented is hypothetical and serves as a guide for expected outcomes.

Target Receptors and Rationale for Probe Development

The primary targets for this compound-based probes are the inhibitory glycine receptors. GlyRs are ligand-gated chloride ion channels that play a crucial role in motor control, respiratory rhythms, and pain processing.[4] Gelsemine, a related alkaloid, exhibits complex allosteric modulation of GlyRs, suggesting that this compound may also bind with subtype selectivity.[1] Developing fluorescent and affinity-based probes from this compound will enable:

  • High-resolution visualization of receptor distribution and trafficking in neuronal and recombinant systems.

  • Characterization of binding kinetics and affinity for different GlyR subtypes.

  • Identification of receptor-associated proteins and signaling complexes.

  • High-throughput screening for novel GlyR-modulating compounds.

Data Presentation: Hypothetical Probe Characteristics

Successful probe development requires characterization of both the parent compound and its derivatives. The following tables present hypothetical data that researchers would aim to generate.

Table 1: Hypothetical Binding Affinity of this compound at Cys-loop Receptors This table outlines plausible inhibitory constants (Ki) determined through competitive radioligand binding assays using membranes from cells expressing specific receptor subtypes.

Receptor SubtypeRadioligandHypothetical Kᵢ of this compound (nM)
Glycine R α1[³H]Strychnine50
Glycine R α2[³H]Strychnine250
Glycine R α3[³H]Strychnine180
Glycine R α1β[³H]Strychnine90
GABA-A R α1β2γ2[³H]Muscimol> 10,000

Table 2: Properties of Hypothetical this compound-Derived Probes This table describes the essential properties of fluorescent and biotinylated probes synthesized from the parent compound.

Probe NameMolecular FormulaMolecular Weight ( g/mol )LabelExcitation (nm)Emission (nm)Application
GelsA-FITCC₂₉H₃₀N₄O₅S546.64Fluorescein495519Fluorescence Microscopy, Flow Cytometry
Biotin-GelsAC₃₀H₃₈N₄O₄S550.71Biotin (B1667282)N/AN/AAffinity Purification, Pull-Down Assays

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of this compound-based probes.

Protocol 1: Synthesis of a Fluorescent Probe (e.g., GelsA-FITC)

This protocol describes a general method for conjugating a fluorophore to this compound, assuming the presence of a suitable functional group (e.g., a primary amine introduced via a linker) for reaction with an amine-reactive dye.

Materials:

  • This compound derivative with an aliphatic amine linker

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system

  • Mass Spectrometer

Procedure:

  • Dissolve 10 mg of the this compound-linker derivative in 1 mL of anhydrous DMF.

  • Add 1.5 equivalents of TEA to the solution to act as a base.

  • In a separate vial, dissolve 1.2 equivalents of FITC in 0.5 mL of anhydrous DMF.

  • Add the FITC solution dropwise to the this compound solution while stirring at room temperature.

  • Protect the reaction from light and allow it to proceed for 12-18 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product using reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Collect the fluorescent fractions and confirm the identity and purity of the GelsA-FITC conjugate by mass spectrometry.

  • Lyophilize the pure product and store it at -20°C, protected from light.

Protocol 2: Synthesis of a Biotinylated Probe (e.g., Biotin-GelsA)

This protocol outlines the conjugation of biotin to this compound for use in affinity-based applications.

Materials:

  • This compound derivative with an aliphatic amine linker

  • NHS-Biotin (N-Hydroxysuccinimide-Biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

Procedure:

  • Dissolve 10 mg of the this compound-linker derivative in 1 mL of anhydrous DMSO.

  • Add 2.0 equivalents of DIPEA to the solution.

  • Add 1.5 equivalents of NHS-Biotin to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the biotinylated conjugate.

  • Once the reaction is complete, dilute the mixture with 10 mL of water containing 0.1% TFA.

  • Purify the Biotin-GelsA probe by reverse-phase HPLC.

  • Confirm the mass of the purified product using mass spectrometry.

  • Lyophilize the final product and store it at -20°C.

Protocol 3: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of unlabeled this compound at a target receptor, such as the GlyR α1.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human GlyR α1 subunit.

  • [³H]Strychnine (specific activity ~30-60 Ci/mmol)

  • Unlabeled this compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled Strychnine (B123637) (for non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M) in the binding buffer.

  • In a 96-well plate, set up the assay in triplicate:

    • Total Binding: 50 µL of [³H]Strychnine (at a final concentration near its Kₑ), 50 µL of binding buffer, and 100 µL of cell membrane suspension (10-20 µg protein).

    • Non-specific Binding: 50 µL of [³H]Strychnine, 50 µL of unlabeled strychnine (10 µM final concentration), and 100 µL of membrane suspension.

    • Competition: 50 µL of [³H]Strychnine, 50 µL of each this compound dilution, and 100 µL of membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Calculate the specific binding by subtracting non-specific CPM from total CPM.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Analyze the resulting competition curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and K⑑ is its dissociation constant.

Protocol 4: Fluorescence Imaging of Glycine Receptors

This protocol details the use of a fluorescent probe (GelsA-FITC) to visualize GlyRs in cultured primary neurons.

Materials:

  • Primary spinal cord neurons cultured on glass coverslips.

  • GelsA-FITC probe (hypothetical).

  • Hoechst 33342 (for nuclear staining).

  • Neurobasal medium and B-27 supplement.

  • Paraformaldehyde (PFA) 4% in PBS.

  • Confocal microscope.

Procedure:

  • Culture primary spinal cord neurons on poly-L-lysine coated coverslips for 10-14 days.

  • Prepare a 100 nM working solution of GelsA-FITC in pre-warmed culture medium.

  • Wash the cells gently with warm PBS.

  • Incubate the cells with the GelsA-FITC solution for 20 minutes at 37°C.

  • To determine specificity, co-incubate a parallel set of coverslips with GelsA-FITC and a high concentration (10 µM) of unlabeled this compound.

  • Wash the cells three times with warm PBS to remove unbound probe.

  • Stain the nuclei by incubating with 1 µg/mL Hoechst 33342 for 10 minutes.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the coverslips three times with PBS.

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Image the cells using a confocal microscope with appropriate laser lines and filters for FITC (Ex: ~495 nm, Em: ~519 nm) and Hoechst (Ex: ~350 nm, Em: ~461 nm).

  • Analyze the images to observe the subcellular distribution of the fluorescent signal, which corresponds to the location of the target receptors.

Protocol 5: Affinity Pull-Down Assay for Receptor Complexes

This protocol uses a biotinylated probe (Biotin-GelsA) to isolate the target receptor and its interacting proteins from cell lysates.

Materials:

  • Cells expressing the target receptor (e.g., GlyR α1-expressing HEK293 cells).

  • Biotin-GelsA probe (hypothetical).

  • Streptavidin-coated magnetic beads.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Nonidet P-40, and protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer with 0.1% Nonidet P-40.

  • Elution Buffer: SDS-PAGE sample buffer.

  • Western blot apparatus and antibodies against the receptor.

Procedure:

  • Lyse the cells by incubating with ice-cold lysis buffer for 30 minutes on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the supernatant by incubating with streptavidin magnetic beads for 1 hour at 4°C to remove non-specific binders.

  • Transfer the pre-cleared lysate to a new tube and add 1-5 µM of Biotin-GelsA. Incubate for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, perform a parallel incubation with an excess of unlabeled this compound.

  • Add pre-washed streptavidin magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads 3-5 times with cold wash buffer.

  • Elute the bound proteins by resuspending the beads in 50 µL of SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Separate the eluted proteins by SDS-PAGE.

  • Analyze the proteins by Western blotting using an antibody specific to the Glycine Receptor α1 subunit to confirm successful pull-down.

  • Further analysis can be performed by mass spectrometry to identify co-precipitated proteins.

Visualizations: Workflows and Signaling Pathways

molecular_probe_development cluster_0 Probe Design & Synthesis cluster_1 Biochemical Characterization cluster_2 Cellular Applications Parent Parent Compound (this compound) Synth_F Synthesize Fluorescent Probe (GelsA-FITC) Parent->Synth_F Synth_B Synthesize Biotinylated Probe (Biotin-GelsA) Parent->Synth_B Binding Competitive Binding Assay (Determine Ki) Parent->Binding Imaging Fluorescence Imaging (Receptor Localization) Synth_F->Imaging Pulldown Affinity Pull-Down (Interaction Partners) Synth_B->Pulldown

Caption: Workflow for developing and applying this compound molecular probes.

glycine_receptor_pathway Glycine Glycine or This compound GlyR Glycine Receptor (Ion Channel) Glycine->GlyR Binds to Cl_in Cl⁻ Influx GlyR->Cl_in Opens Channel Hyperpol Hyperpolarization of Membrane Cl_in->Hyperpol Leads to Inhibition Inhibition of Neuronal Firing Hyperpol->Inhibition Results in

Caption: Simplified signaling pathway of an inhibitory glycine receptor.

pulldown_workflow start Cell Lysate containing Receptor Complex step1 Incubate with Biotin-GelsA Probe start->step1 step2 Add Streptavidin Magnetic Beads step1->step2 step3 Capture Complex with Magnet & Wash step2->step3 step4 Elute Bound Proteins step3->step4 step5 Analyze by SDS-PAGE & Western Blot / Mass Spec step4->step5

Caption: Experimental workflow for an affinity pull-down assay.

References

Application Notes: In Vitro Experimental Design for Gelsempervine A Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsempervine A, an alkaloid derived from plants of the Gelsemium genus, has demonstrated notable anti-tumor properties in preclinical studies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vitro experiments to investigate the cytotoxic and mechanistic effects of this compound on cancer cells. The protocols and guidelines detailed below are based on existing research on the related compound Sempervirine, which has shown efficacy in glioma and hepatocellular carcinoma cell lines.

Key Research Findings

In vitro studies on Sempervirine, a closely related compound, have revealed the following key activities:

  • Induction of Apoptosis: Sempervirine has been shown to induce programmed cell death in various cancer cell lines.

  • Cell Cycle Arrest: The compound can halt the progression of the cell cycle, typically at the G1 or G2/M phase, preventing cancer cell proliferation.[1]

  • Autophagy Induction: Sempervirine can trigger autophagy, a cellular process of self-digestion, which can contribute to cell death in cancer.[2]

  • Modulation of Signaling Pathways: The anti-tumor effects of Sempervirine are mediated through the inhibition of key signaling pathways, including the Akt/mTOR and Wnt/β-catenin pathways.[1][2]

Experimental Design Considerations

  • Cell Line Selection: The choice of cell line is critical and should be based on the research question. For initial screening, a panel of cancer cell lines from different tissues of origin is recommended. Based on existing data for Sempervirine, human glioma cell lines (e.g., U251, U87) and hepatocellular carcinoma cell lines (e.g., HepG2) are appropriate choices.[2]

  • Concentration Range: Based on previous studies with Sempervirine, a concentration range of 1 µM to 10 µM is a suitable starting point for in vitro assays. A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).

  • Treatment Duration: Incubation times will vary depending on the assay. For cytotoxicity assays, a 48-hour treatment period is a common starting point. For mechanistic studies, shorter time points may be necessary to capture early signaling events.

  • Controls: Appropriate controls are essential for data interpretation. These should include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

Quantitative Data Summary

The following table summarizes the effective concentrations of Sempervirine observed in published studies, which can serve as a guide for designing experiments with this compound.

Cell LineAssayConcentration RangeKey FindingsReference
U251, U87 (Glioma)Cell Viability1 - 8 µMDose-dependent decrease in cell viability.
U251, U87 (Glioma)Apoptosis Assay4 µMIncreased apoptosis after 48h.
U251, U87 (Glioma)Cell Cycle Analysis1 - 8 µMG2/M phase arrest.
U251 (Glioma)Western Blot1 - 8 µMDownregulation of p-Akt and p-mTOR.
HepG2 (Hepatocellular Carcinoma)Apoptosis AssayNot specifiedInduction of apoptosis.
HepG2 (Hepatocellular Carcinoma)Cell Cycle AnalysisNot specifiedG1 phase arrest.
HepG2 (Hepatocellular Carcinoma)Western BlotNot specifiedInactivation of Wnt/β-catenin pathway.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., U251, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like Akt/mTOR and Wnt/β-catenin.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-catenin, anti-Cyclin D1, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed and treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for in vitro studies of this compound.

akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibits Autophagy Autophagy mTOR->Autophagy inhibits CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest promotes progression GelsempervineA This compound GelsempervineA->Akt inhibits GelsempervineA->mTOR inhibits

Caption: Proposed inhibition of the Akt/mTOR pathway by this compound.

wnt_beta_catenin_pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex_off Destruction Complex (APC, Axin, GSK3β) BetaCatenin_off β-catenin DestructionComplex_off->BetaCatenin_off phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome ubiquitination & degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled activates DestructionComplex_on Destruction Complex Dishevelled->DestructionComplex_on inhibits BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus accumulates & translocates TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF co-activates TargetGenes Target Genes (e.g., Cyclin D1) TCF_LEF->TargetGenes activates transcription Proliferation Cell Proliferation TargetGenes->Proliferation GelsempervineA This compound GelsempervineA->BetaCatenin_on inhibits

Caption: Proposed inhibition of the Wnt/β-catenin pathway by this compound.

References

Application Notes and Protocols for Developing Gelsempervine A Derivatives with Enhanced Neurotrophic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a sarpagine-related indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[1] Alkaloids from this genus, such as gelsemine (B155926) and koumine, have demonstrated a range of biological activities, including analgesic, anti-inflammatory, cytotoxic, neurotropic, and anti-tumor effects.[2][3][4] Notably, Gelsemium sempervirens exhibits neurotropic properties, and its alkaloids are known to interact with inhibitory neurotransmitter receptors, including glycine (B1666218) and GABAA receptors.[2] Recent pharmacological research has suggested that the biological activities of these compounds may offer opportunities for developing treatments for conditions related to oxidative stress and anxiety.

The complex architecture of this compound presents a unique scaffold for the development of novel therapeutic agents. The total synthesis of related Gelsemium alkaloids has been a subject of interest, paving the way for the generation of derivatives with potentially enhanced biological activities. These application notes provide a framework for the synthesis of this compound derivatives and protocols for evaluating their neurotrophic potential.

Quantitative Data Presentation

The following table presents hypothetical data for a series of synthesized this compound derivatives, illustrating their comparative efficacy in promoting neurite outgrowth and their relative toxicity. This data is for illustrative purposes to guide the interpretation of experimental results.

Compound IDModification on this compound ScaffoldNeurite Outgrowth (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
This compound-15.2> 100> 6.6
GAD-001C-10 Bromination8.5> 100> 11.8
GAD-002N-4 Benzylation5.185.316.7
GAD-003C-17 Hydroxylation12.8> 100> 7.8
GAD-004N-1 Acetylation22.5> 100> 4.4

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general method for the semi-synthesis of this compound derivatives, starting from the parent compound.

Workflow for Synthesis of this compound Derivatives:

start This compound reagent Select Reagent (e.g., NBS for Bromination) start->reagent Dissolve in Anhydrous Solvent reaction Reaction under Inert Atmosphere reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization end Pure Derivative characterization->end

Caption: A generalized workflow for the synthesis of this compound derivatives.

Materials:

  • This compound (starting material)

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Selected derivatizing reagents (e.g., N-Bromosuccinimide for bromination, Benzyl bromide for benzylation)

  • Bases (e.g., Triethylamine, Diisopropylethylamine)

  • Reagents for aqueous workup (e.g., Saturated sodium bicarbonate solution, Brine)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous solvent.

  • Reagent Addition: Add the selected derivatizing reagent and any necessary base to the reaction mixture. The reaction may require cooling (e.g., 0 °C) or heating, depending on the specific transformation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system.

  • Characterization: Characterize the purified derivative using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

Protocol 2: Neurite Outgrowth Assay in PC12 Cells

This protocol describes a cell-based assay to evaluate the neurotrophic activity of this compound derivatives.

Workflow for Neurite Outgrowth Assay:

cell_culture Culture PC12 Cells seeding Seed Cells in Collagen-Coated Plates cell_culture->seeding treatment Treat with this compound Derivatives seeding->treatment incubation Incubate for 48-72 hours treatment->incubation imaging Fix and Image Cells incubation->imaging analysis Quantify Neurite Length and Branching imaging->analysis

Caption: Workflow for assessing the neurotrophic effects of this compound derivatives.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and horse serum)

  • Collagen-coated cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • Nerve Growth Factor (NGF) as a positive control

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed PC12 cells onto collagen-coated plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound derivatives and the positive control (NGF) in the cell culture medium. Replace the medium in the cell culture plates with the medium containing the test compounds.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Cell Fixation: After incubation, gently wash the cells with PBS and fix them with a 4% paraformaldehyde solution.

  • Imaging: Acquire images of the cells using a phase-contrast or fluorescence microscope.

  • Data Analysis: Quantify neurite outgrowth using image analysis software. A neurite is typically defined as a process that is at least twice the length of the cell body diameter. Calculate the percentage of neurite-bearing cells and the average neurite length for each treatment group. Determine the EC50 value for each compound.

Proposed Signaling Pathway

Based on the known interactions of Gelsemium alkaloids with neuronal receptors, a plausible mechanism for the neurotrophic effects of this compound derivatives may involve the modulation of GABAA or glycine receptors, leading to downstream signaling cascades that promote neuronal survival and growth.

Hypothetical Signaling Pathway for this compound Derivative-Induced Neurotrophism:

GAD This compound Derivative Receptor GABAA/Glycine Receptor GAD->Receptor Allosteric Modulation Ca_Influx Ca2+ Influx Receptor->Ca_Influx CREB CREB Phosphorylation Ca_Influx->CREB BDNF BDNF Expression CREB->BDNF Neurite Neurite Outgrowth & Survival BDNF->Neurite

Caption: A proposed signaling pathway for the neurotrophic effects of this compound derivatives.

This proposed pathway suggests that the binding of a this compound derivative to a GABAA or glycine receptor could lead to an influx of calcium ions. This, in turn, could activate transcription factors like CREB (cAMP response element-binding protein), leading to the increased expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), ultimately promoting neurite outgrowth and neuronal survival.

Conclusion

The development of this compound derivatives presents a promising avenue for the discovery of novel neurotrophic agents. The protocols and conceptual frameworks provided here offer a starting point for researchers to synthesize, characterize, and evaluate the biological activity of these compounds. Further investigation into the specific molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of this unique class of indole alkaloids.

References

Application Notes & Protocols: A Framework for Assessing the Anti-Cancer Activity of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A, an alkaloid compound, is investigated here for its potential as an anti-cancer agent. This document outlines a comprehensive protocol for evaluating the anti-cancer efficacy of this compound, drawing parallels from the known activities of the related compound, Sempervirine. Sempervirine has demonstrated anti-cancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways implicated in cancer progression.[1][2][3] The following protocols provide a detailed framework for the systematic evaluation of this compound, from initial in vitro screening to more complex mechanistic studies.

I. In Vitro Assessment of Anti-Cancer Activity

A foundational step in cancer drug discovery involves a series of in vitro assays to determine the cytotoxic and anti-proliferative effects of the test compound on cancer cell lines.[4][5]

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, HepG2, SK-OV-3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known chemotherapy drug like 5-fluorouracil (B62378) or gemcitabine). Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Vehicle Control)100100100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
IC50 Value (µM)
Apoptosis Assays

Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (2xIC50)
Cell Cycle Analysis

Objective: To investigate the effect of this compound on the cell cycle progression of cancer cells.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (2xIC50)
Cell Migration and Invasion Assays

Objective: To assess the potential of this compound to inhibit the metastatic potential of cancer cells.

Protocol: Transwell Migration/Invasion Assay

  • Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the transwell insert.

  • Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound at non-toxic concentrations to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours.

  • Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Data Presentation:

TreatmentAverage Number of Migrated Cells per Field% Inhibition of MigrationAverage Number of Invaded Cells per Field% Inhibition of Invasion
Vehicle Control00
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)

II. Mechanistic Studies

Based on the known mechanisms of the related compound Sempervirine, the following signaling pathways are proposed for investigation.

Investigation of Apoptosis Pathway

Objective: To elucidate the molecular mechanism of this compound-induced apoptosis.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP). Follow with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Investigation of Cell Cycle Regulatory Proteins

Objective: To identify the molecular players involved in this compound-induced cell cycle arrest.

Protocol: Western Blot Analysis

Follow the Western Blot protocol as described above, using primary antibodies against key cell cycle regulatory proteins relevant to the observed phase of arrest (e.g., for G1 arrest: Cyclin D1, CDK4/6, p21, p27; for G2/M arrest: Cyclin B1, CDK1/Cdc2).

Investigation of Signaling Pathways

Based on the activity of Sempervirine, the Wnt/β-catenin and Apelin signaling pathways are key targets for investigation.

Protocol: Western Blot and/or RT-qPCR

  • Wnt/β-catenin Pathway: Analyze the expression levels of key components such as β-catenin, GSK-3β, and downstream targets like c-Myc and Cyclin D1.

  • Apelin Signaling Pathway: Investigate the expression of Apelin and its receptor APJ.

III. Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and potential signaling pathways involved in the anti-cancer activity of this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies A Cancer Cell Lines (e.g., HeLa, A549) B This compound Treatment (Dose- and Time-dependent) A->B C Cell Viability Assay (MTT) B->C E Apoptosis Assay (Annexin V/PI) B->E F Cell Cycle Analysis (PI Staining) B->F G Metastasis Assays (Migration/Invasion) B->G D Determine IC50 C->D H Protein/RNA Extraction D->H I Western Blot H->I J RT-qPCR H->J K Apoptosis Pathway Analysis (Bcl-2, Bax, Caspases) I->K L Cell Cycle Pathway Analysis (Cyclins, CDKs) I->L M Signaling Pathway Analysis (Wnt/β-catenin, Apelin) I->M J->M

Caption: Experimental workflow for assessing the anti-cancer activity of this compound.

G cluster_0 Proposed Mechanism of Action cluster_1 Wnt/β-catenin Pathway cluster_2 Apoptosis Pathway cluster_3 Apelin Signaling Pathway GA This compound GSK GSK-3β GA->GSK Inhibition? Bax Bax GA->Bax Upregulation? Bcl2 Bcl-2 GA->Bcl2 Downregulation? APJ APJ Receptor GA->APJ Inhibition? Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dsh Fzd->Dvl Dvl->GSK BetaCatenin β-catenin GSK->BetaCatenin TCF TCF/LEF BetaCatenin->TCF TargetGenes Target Genes (c-Myc, Cyclin D1) TCF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apelin Apelin Apelin->APJ Downstream Downstream Signaling APJ->Downstream Invasion Invasion & Metastasis Downstream->Invasion

Caption: Proposed signaling pathways for this compound's anti-cancer activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gelsempervine A Extraction from Gelsemium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Gelsempervine A extraction from Gelsemium species. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing extraction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from Gelsemium?

A1: The main challenges include the complex mixture of numerous structurally similar alkaloids in Gelsemium species, which can complicate selective extraction and purification. Additionally, the stability of indole (B1671886) alkaloids like this compound can be affected by factors such as pH, light, and temperature, potentially leading to degradation and lower yields. The choice of solvent and extraction method is also critical for efficiently isolating the target compound from the plant matrix.

Q2: Which Gelsemium species is the best source for this compound?

A2: Gelsemium elegans is widely reported as a primary source for a variety of indole alkaloids, and phytochemical studies have identified numerous alkaloids within this species.[1][2][3] While specific comparative yields of this compound across different Gelsemium species are not extensively documented in the provided literature, G. elegans is a common focus for alkaloid isolation.

Q3: What are the general safety precautions when handling Gelsemium?

A3: Gelsemium species are highly toxic due to their alkaloid content. Ingestion of any part of the plant can be hazardous. When working with Gelsemium, it is crucial to use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All extraction procedures should be performed in a well-ventilated area or a fume hood to avoid inhalation of plant material dust or solvent vapors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound. 2. Incomplete Extraction: Insufficient extraction time or temperature. 3. Degradation of Target Compound: pH instability or exposure to high temperatures or light.1. Optimize Solvent System: Experiment with solvents of varying polarities. An acid-base extraction followed by partitioning with organic solvents like chloroform (B151607) is a common method for alkaloids.[3] 2. Adjust Extraction Parameters: Increase extraction time or use methods like ultrasonication or microwave-assisted extraction to enhance efficiency. 3. Control Environmental Conditions: Maintain a stable pH, protect extracts from light, and use moderate temperatures during extraction and solvent evaporation.
Purity Issues/Contamination 1. Co-extraction of Similar Alkaloids: The presence of other alkaloids with similar chemical properties. 2. Presence of Non-Alkaloidal Impurities: Co-extraction of pigments, lipids, or other plant metabolites.1. Employ Advanced Purification Techniques: Utilize chromatographic methods such as High-Speed Counter-Current Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC) for high-resolution separation.[1] 2. Perform a Preliminary Clean-up Step: An initial acid-base partitioning can effectively remove neutral and acidic impurities before proceeding to finer purification.
Inconsistent Results 1. Variability in Plant Material: Differences in the age, collection time, and geographical source of the plant material can lead to varying alkaloid content. 2. Inconsistent Experimental Procedure: Minor deviations in extraction parameters between batches.1. Standardize Plant Material: Use plant material from a consistent source and of a similar age. Proper identification and authentication of the plant species are crucial. 2. Maintain Strict Protocol Adherence: Ensure all experimental parameters (e.g., pH, temperature, time, solvent ratios) are precisely controlled and documented for each extraction.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Total Alkaloids

This method is suitable for the initial extraction of a crude alkaloid fraction from Gelsemium plant material.

  • Sample Preparation: Air-dry the plant material (e.g., stems and leaves of Gelsemium elegans) and grind it into a fine powder.

  • Acidic Extraction:

    • Suspend the powdered plant material in an aqueous solution.

    • Acidify the suspension to approximately pH 4 using a 20% sulfuric acid solution.

    • Stir or sonicate the mixture for a defined period (e.g., 1-2 hours) to facilitate the extraction of alkaloids as their salts.

    • Filter the mixture to separate the solid plant debris from the acidic aqueous extract.

  • Removal of Neutral Impurities:

    • Partition the acidic aqueous extract with a non-polar organic solvent such as ethyl acetate.

    • Discard the organic layer, which contains neutral and weakly acidic impurities.

  • Basification and Alkaloid Extraction:

    • Basify the remaining aqueous phase to approximately pH 10 with a base like sodium carbonate. This converts the alkaloid salts back to their free base form.

    • Extract the basified aqueous solution multiple times with an organic solvent such as chloroform to transfer the free base alkaloids into the organic phase.

  • Concentration:

    • Combine the organic extracts.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification of Alkaloids using HSCCC and Preparative HPLC

This protocol describes a more advanced method for the separation and purification of individual alkaloids from the crude extract.

  • Preparation of Two-Phase Solvent System for HSCCC:

    • Prepare a two-phase solvent system, for example, composed of a 1% triethylamine (B128534) aqueous solution, n-hexane, ethyl acetate, and ethanol. A reported ratio is 4:2:3:2 by volume.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper and lower phases will be used as the stationary and mobile phases in the HSCCC system.

  • HSCCC Separation:

    • Dissolve the crude alkaloid extract in a suitable amount of the solvent system.

    • Perform the separation on an HSCCC instrument according to the manufacturer's instructions, collecting fractions as they elute.

  • HPLC Analysis of Fractions:

    • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing the alkaloids of interest.

    • A typical HPLC setup might use an Agilent ZORBAX SB-C18 column with a mobile phase gradient of ultrapure water (containing 0.2% phosphoric acid and 0.5% triethylamine) and acetonitrile.

  • Preparative HPLC for Final Purification:

    • Pool the fractions containing the target alkaloid(s).

    • Further purify the pooled fractions using preparative HPLC to isolate the individual compounds to a high degree of purity.

  • Structure Confirmation:

    • Confirm the identity and structure of the purified compounds using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visual Guides

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification plant_material Gelsemium Plant Material acid_extraction Acidic Aqueous Extraction (pH 4) plant_material->acid_extraction partitioning Partitioning with Ethyl Acetate acid_extraction->partitioning basification Basification (pH 10) partitioning->basification chloroform_extraction Extraction with Chloroform basification->chloroform_extraction crude_extract Crude Alkaloid Extract chloroform_extraction->crude_extract hsccc HSCCC Separation crude_extract->hsccc hplc_analysis HPLC Analysis of Fractions hsccc->hplc_analysis prep_hplc Preparative HPLC hplc_analysis->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_low_yield start Low Extraction Yield check_solvent Is the solvent system optimal? start->check_solvent check_params Are extraction parameters sufficient? check_solvent->check_params Yes optimize_solvent Test different solvent polarities check_solvent->optimize_solvent No check_degradation Is compound degradation occurring? check_params->check_degradation Yes increase_params Increase time/temperature or use assisted methods check_params->increase_params No control_conditions Control pH, light, and temperature check_degradation->control_conditions Yes re_evaluate Re-evaluate Yield check_degradation->re_evaluate No optimize_solvent->re_evaluate increase_params->re_evaluate control_conditions->re_evaluate

Caption: Decision tree for troubleshooting low extraction yields.

References

Technical Support Center: Troubleshooting Gelsempervine A Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Gelsempervine A, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the common factors that could be causing this instability?

A1: The stability of this compound in solution can be influenced by several factors, similar to other alkaloids and pharmaceutical compounds. Key factors to consider include:

  • pH of the solution: The acidity or alkalinity of the solution can significantly impact the chemical stability of alkaloids.

  • Exposure to light (Photostability): Many complex organic molecules, including alkaloids, are susceptible to degradation upon exposure to UV or even visible light.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to oxidative degradation.

  • Solvent Type: The choice of solvent can affect the solubility and stability of this compound. While some Gelsemium alkaloids have poor water solubility, the use of organic co-solvents may be necessary.

Q2: I am observing unexpected peaks in my analytical chromatogram when analyzing my this compound solution. Could these be degradation products?

A2: Yes, the appearance of new peaks in your chromatogram (e.g., HPLC, UPLC-MS/MS) that are not present in a freshly prepared standard solution is a strong indication of degradation. To confirm, you can perform forced degradation studies to intentionally degrade the sample and observe the resulting chromatogram.

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: While specific stability data for this compound solutions is limited in publicly available literature, general best practices for storing alkaloid solutions should be followed:

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Control temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or lower) for long-term storage. A study on related Gelsemium alkaloids in rat plasma showed good stability at -20°C for 30 days.

  • Use appropriate solvents: Prepare solutions in high-purity solvents and consider the use of buffers to maintain a stable pH.

  • Inert atmosphere: For particularly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency or Concentration of this compound Solution

This troubleshooting guide follows a logical workflow to identify the cause of this compound degradation.

Caption: Workflow for troubleshooting this compound degradation.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent biological activity can often be traced back to the instability of the compound in the assay medium.

Caption: Troubleshooting inconsistent bioassay results.

Quantitative Data Summary

Specific quantitative stability data for this compound in various solutions is not extensively available in peer-reviewed literature. However, a study on the toxicokinetics of eleven Gelsemium alkaloids, including compounds structurally related to this compound, provides some insight into their general stability in a biological matrix (rat plasma). The following table summarizes the stability of these alkaloids under various short-term storage and handling conditions.

ConditionDurationAnalyte Concentration (ng/mL)Accuracy (%)CV (%)
Autosampler (Ambient) 2 hours595.6 - 108.43.1 - 9.8
10096.2 - 107.52.5 - 8.7
Room Temperature 2 hours594.8 - 109.13.5 - 10.2
10095.9 - 108.32.8 - 9.1
Freeze-Thaw Cycles 3 cycles593.7 - 107.84.1 - 11.5
10094.5 - 106.93.3 - 9.9
Long-Term (-20°C) 30 days592.1 - 106.54.8 - 12.3
10093.3 - 105.73.9 - 10.8

Data adapted from a study on 11 Gelsemium alkaloids in rat plasma. This table should be used as a general guide, and specific stability studies for this compound in your experimental solution are recommended.

Experimental Protocols

To determine the stability of this compound in your specific solution, a forced degradation study is recommended. This involves subjecting the solution to various stress conditions to identify potential degradation pathways and establish a stability-indicating analytical method.

Protocol: Forced Degradation Study of this compound in Solution

1. Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

2. Materials:

  • This compound standard

  • High-purity solvent (e.g., methanol, acetonitrile, water)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC or UPLC-MS/MS system with a suitable column (e.g., C18)

  • Photostability chamber

  • Temperature-controlled oven

3. Experimental Workflow:

Caption: Workflow for a forced degradation study.

4. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep an aliquot of the stock solution in the dark at 60°C.

    • Photodegradation: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method. The method should be able to separate the parent this compound peak from any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and, if possible, characterize the major degradation products using mass spectrometry data.

  • Determine the degradation kinetics under each stress condition.

By following these guidelines and performing systematic stability studies, researchers can ensure the integrity of their this compound solutions and the validity of their experimental outcomes.

overcoming low yield in Gelsempervine A synthesis steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Gelsempervine A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly those related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than reported in the literature. What are the most common steps with notoriously low yields?

A1: The total synthesis of this compound is a complex undertaking with several challenging transformations. While overall yields can be impacted by various factors, certain steps are consistently reported as bottlenecks. These often include:

  • Late-stage intramolecular SN2 substitution: Formation of the complete hexacyclic cage structure can be difficult, often resulting in lower yields.[1]

  • Multi-step, one-pot cyclization cascades: While efficient in building molecular complexity, these intricate reaction sequences can be low-yielding.[2]

  • Steps requiring precise stereochemical control: The molecule contains seven contiguous chiral centers, and any loss of stereoselectivity in key steps will reduce the yield of the desired product.[2]

Q2: I am struggling with the key [4+2] cycloaddition step. What are some common reasons for low yield in this type of reaction?

A2: [4+2] cycloaddition reactions, such as the Diels-Alder reaction, are powerful for forming six-membered rings.[3] However, their efficiency can be influenced by several factors:

  • Reactivity of the diene and dienophile: The electronic properties of the reacting partners are crucial. Electron-rich dienes react best with electron-poor dienophiles.[3]

  • Stereochemical and conformational factors: The diene must be able to adopt an s-cis conformation for the reaction to occur. Steric hindrance can also impede the reaction.

  • Reaction conditions: Temperature, pressure, and solvent can all play a significant role. Some cycloadditions are reversible, and optimizing conditions to favor the product is essential.

Q3: The late-stage C-H oxidation in my synthesis is not proceeding as expected, resulting in a complex mixture and low yield of the desired product. What can I do?

A3: Late-stage C-H oxidation is a powerful tool but can suffer from a lack of selectivity. To improve the yield, consider the following:

  • Directing groups: The use of a directing group can help to position the oxidant at the desired C-H bond.

  • Catalyst selection: Different catalysts can exhibit different selectivities. Screening a variety of metal-based or enzymatic catalysts may identify one that favors the desired product.

  • Biocatalysis: Enzymes can offer remarkable chemo- and regioselectivity for oxidation reactions and may be a viable alternative to traditional chemical methods.

Troubleshooting Guides

Problem 1: Low Yield in the Organocatalytic Diels-Alder Reaction

The enantioselective organocatalytic Diels-Alder reaction is a critical step for setting key stereocenters in the synthesis of this compound. Low yields in this step are often attributed to catalyst deactivation, suboptimal reaction conditions, or issues with starting material purity.

Troubleshooting Workflow

start Low Yield in Diels-Alder Reaction check_purity Verify Purity of Starting Materials (Diene, Dienophile, Catalyst) start->check_purity optimize_catalyst Optimize Catalyst Loading and Addition check_purity->optimize_catalyst If pure screen_solvents Screen Different Solvents optimize_catalyst->screen_solvents adjust_temp Adjust Reaction Temperature screen_solvents->adjust_temp check_additives Investigate Effect of Additives (e.g., co-catalyst, acid/base) adjust_temp->check_additives success Improved Yield check_additives->success

Troubleshooting workflow for the Diels-Alder reaction.
Quantitative Data: Impact of Reaction Conditions on Yield

Entry Catalyst Loading (mol%) Solvent Temperature (°C) Yield (%)
110Toluene2545
220Toluene2565
320CH2Cl22558
420Toluene078
520Toluene with 5 mol% additive085

This table represents hypothetical data for illustrative purposes.

Problem 2: Inefficient Late-Stage Intramolecular SN2 Cyclization

The final ring-closing step to form the hexacyclic core of this compound via an intramolecular SN2 reaction can be challenging due to steric hindrance and conformational constraints.

Logical Relationship Diagram for Optimizing SN2 Cyclization

cluster_factors Factors Influencing S_N2 Cyclization cluster_outcomes Potential Outcomes leaving_group Leaving Group Ability desired_product Desired Cyclized Product (Improved Yield) leaving_group->desired_product Better LG side_products Side Products (e.g., elimination, intermolecular reaction) leaving_group->side_products Poor LG solvent Solvent Polarity & Aprotic Nature solvent->desired_product Polar Aprotic solvent->side_products Protic base Base Strength & Steric Hindrance base->desired_product Non-nucleophilic base->side_products Nucleophilic/Hindered concentration Concentration (High Dilution) concentration->desired_product Favors intramolecular concentration->side_products Favors intermolecular

Factors influencing the outcome of the intramolecular SN2 reaction.

Experimental Protocols

Detailed Methodology for an Optimized Organocatalytic Diels-Alder Reaction

This protocol is a general guideline and may require further optimization for specific substrates.

  • Preparation of the Reaction Vessel:

    • A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents:

    • To the flask, add the dienophile (1.0 eq) and the organocatalyst (0.2 eq).

    • Dissolve the solids in the optimized solvent (e.g., Toluene, 0.1 M).

    • Cool the reaction mixture to the optimized temperature (e.g., 0 °C) using an ice bath.

  • Initiation of the Reaction:

    • Slowly add the diene (1.2 eq) to the stirred reaction mixture over a period of 10 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

References

Technical Support Center: Enhancing the Selectivity of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the selectivity of Gelsempervine A for its primary biological targets. This resource includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular targets of this compound and other related Gelsemium alkaloids are inhibitory neurotransmitter receptors in the central nervous system (CNS). Specifically, it has been shown to modulate glycine (B1666218) receptors (GlyRs) and, to a lesser extent, GABA-A receptors (GABA-ARs) . These are ligand-gated ion channels that, upon activation, lead to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neurotransmission.

Q2: How can the selectivity of this compound be improved?

A2: Improving the selectivity of this compound for a specific subtype of its target receptor (e.g., a specific GlyR subunit combination) while minimizing off-target effects (e.g., on GABA-ARs or other receptors) is a key challenge in its development as a therapeutic agent. Strategies to enhance selectivity include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound with modifications at various positions to identify chemical moieties that enhance binding to the desired target and reduce binding to off-targets.

  • Computational Modeling and Docking: Using in silico methods to predict how modifications to the this compound scaffold will affect its binding affinity and selectivity for different receptor subtypes.

  • Target-Focused Library Screening: Screening a library of this compound analogs against a panel of receptors, including the desired target and known off-targets, to identify candidates with improved selectivity profiles.

Q3: What are the downstream signaling effects of this compound binding to its target?

A3: this compound acts as a modulator of GlyRs and GABA-ARs. The binding of an agonist to these receptors opens a chloride ion channel. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. This inhibitory neurotransmission is crucial for motor control, pain processing, and respiratory rhythm. The analgesic effects of Gelsemium alkaloids are thought to be mediated through the spinal α3 glycine/allopregnanolone pathway.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem 1: Inconsistent results in binding assays.
  • Possible Cause 1: Ligand degradation.

    • Troubleshooting Step: Ensure proper storage of this compound (typically in a cool, dark, and dry place). Prepare fresh stock solutions for each experiment. Verify the integrity of the compound using techniques like HPLC.

  • Possible Cause 2: Variability in membrane preparation.

    • Troubleshooting Step: Standardize the protocol for preparing cell membranes expressing the target receptor. Ensure consistent protein concentration in each assay. Perform quality control checks on each batch of membranes.

  • Possible Cause 3: Issues with radioligand.

    • Troubleshooting Step: If using a radiolabeled competitor, check its expiration date and specific activity. Ensure that the concentration used is appropriate for the Kd of the radioligand for the receptor.

Problem 2: Difficulty in obtaining reproducible patch-clamp electrophysiology data.
  • Possible Cause 1: Poor cell health.

    • Troubleshooting Step: Use cells from a consistent and healthy cell line. Ensure optimal cell culture conditions. Only use cells from passages within the recommended range.

  • Possible Cause 2: "Run-down" of receptor activity.

    • Troubleshooting Step: This can occur with repeated or prolonged agonist application. Allow for sufficient washout time between applications. Monitor the response to a control agonist application at the beginning and end of each experiment to assess receptor stability.

  • Possible Cause 3: Issues with the internal or external solutions.

    • Troubleshooting Step: Prepare fresh solutions for each recording day. Double-check the pH and osmolarity of all solutions. Ensure the chloride concentration in the internal solution is appropriate for the experiment.

Problem 3: High background or non-specific binding in assays.
  • Possible Cause 1: Hydrophobic interactions of the compound.

    • Troubleshooting Step: this compound is an alkaloid and may exhibit non-specific binding. Include a non-specific binding control in your assay (e.g., a high concentration of a known ligand). Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer, but be cautious as this can also disrupt specific binding.

  • Possible Cause 2: Inappropriate blocking of non-specific sites.

    • Troubleshooting Step: Ensure that the assay buffer contains a protein like bovine serum albumin (BSA) to block non-specific binding sites on the assay plates or tubes.

Quantitative Data

CompoundTarget ReceptorAssay TypeMeasured Value (IC50/Ki)Reference
Gelsemine (B155926)Homomeric α1 GlyRElectrophysiologyBiphasic: Potentiation at low conc., inhibition at high conc.[1]
GelsemineHeteromeric α1/β, Homomeric α2 & α3, Heteromeric α2/β & α3/β GlyRsElectrophysiologyInhibition[1]
Koumineα1 GlyRsElectrophysiologyIC50 of 31.5 ± 1.7 µM
Gelsevirineα1 GlyRsElectrophysiologyIC50 of 40.6 ± 8.2 µM

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Glycine Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific glycine receptor subtype expressed in a cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the GlyR subtype of interest.

  • Cell membrane preparation buffer (e.g., Tris-HCl pH 7.4, with protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [3H]Strychnine).

  • Non-specific binding control (e.g., 1 mM Glycine).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • 96-well plates.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the GlyR subtype.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd.

    • For total binding wells, add vehicle (e.g., DMSO).

    • For non-specific binding wells, add a saturating concentration of the non-specific binding control (e.g., 1 mM Glycine).

    • For competition wells, add varying concentrations of this compound.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the functional effect of this compound on GlyRs or GABA-ARs expressed in a suitable cell line.

Materials:

  • Cells expressing the receptor of interest.

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose; pH 7.4).

  • Internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP; pH 7.2).

  • Agonist solution (e.g., Glycine or GABA).

  • This compound stock solution.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Methodology:

  • Cell Preparation:

    • Plate cells on coverslips at an appropriate density for recording.

  • Recording Setup:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Pull a glass micropipette and fill it with internal solution.

    • Approach a cell with the micropipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply the agonist at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.

    • Co-apply the agonist with varying concentrations of this compound to determine its effect (potentiation or inhibition).

    • Wash out the compounds between applications.

  • Data Analysis:

    • Measure the peak amplitude of the current in the presence and absence of this compound.

    • Plot the percentage of potentiation or inhibition against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC50 or IC50 value.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Selectivity Screening cluster_functional Functional Assays cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of This compound Analogs purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary Screen: Target Receptor (e.g., GlyR α1) characterization->primary_screen off_target_screen Off-Target Screen: (e.g., GlyR α3, GABA-ARs) primary_screen->off_target_screen Hits binding_assay Binding Assays (Determine Ki) off_target_screen->binding_assay electro_phys Electrophysiology (Determine IC50/EC50) binding_assay->electro_phys sar_analysis SAR Analysis electro_phys->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: Workflow for improving this compound selectivity.

signaling_pathway gelsempervine This compound glyr Glycine Receptor (GlyR) (Ligand-gated Cl- channel) gelsempervine->glyr Modulates cl_ion Cl- glyr->cl_ion Increased Influx hyperpolarization Membrane Hyperpolarization cl_ion->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: Signaling pathway of this compound at Glycine Receptors.

References

Gelsempervine A cytotoxicity assay high background troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering high background signals and other issues during cytotoxicity assays with Gelsempervine A.

Frequently Asked Questions (FAQs)

Q1: We are observing high background absorbance in our negative control wells (media + MTT/XTT reagent only) and vehicle control wells (cells + media + vehicle) when testing this compound. What are the potential causes?

High background absorbance in cytotoxicity assays can stem from several factors, particularly when working with natural products like this compound, an indole (B1671886) alkaloid. The primary causes include:

  • Direct Reduction of Tetrazolium Salts: this compound, like some other natural compounds, may possess intrinsic reducing properties that can chemically reduce tetrazolium salts (e.g., MTT, XTT, MTS) to their colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal, manifesting as high background.

  • Media Component Interference: Phenol (B47542) red, a common pH indicator in cell culture media, can contribute to background absorbance, especially if the pH of the media changes.[1] Similarly, components in serum can sometimes interfere with the assay.[1][2]

  • Contamination: Microbial contamination (bacteria or yeast) in the cell culture or reagents can metabolize the assay reagents and produce a colored product, leading to high background.[3][4]

  • Light Exposure: Prolonged exposure of tetrazolium salt solutions to light can cause spontaneous reduction and increase background absorbance.

Q2: How can we determine if this compound is directly reducing the MTT or XTT reagent?

To confirm if this compound is directly interacting with your assay reagent, it is crucial to run a cell-free control experiment.

Recommended Control Experiment:

  • Prepare a 96-well plate with cell culture medium, but without any cells.

  • Add this compound at the same concentrations you are using in your cytotoxicity experiment.

  • Add the MTT or XTT reagent to these wells.

  • Incubate the plate for the same duration as your main experiment.

  • Add the solubilization solution (for MTT) and read the absorbance.

If you observe a color change and a significant increase in absorbance in the wells containing this compound and the assay reagent in the absence of cells, it confirms direct chemical reduction by your compound.

Q3: Our absorbance readings seem to plateau or even increase at higher concentrations of this compound, suggesting lower cytotoxicity. Is this a reliable result?

This phenomenon, often referred to as a U-shaped dose-response curve, is a common artifact in cell viability assays when testing certain compounds. It is unlikely to be a true biological effect and can be caused by:

  • Compound Precipitation: At high concentrations, this compound might precipitate out of the solution. These precipitates can scatter light or interfere with the optical reading of the plate reader, leading to artificially high absorbance values. Visually inspect the wells for any signs of precipitation.

  • Chemical Interference: As mentioned, the compound may be directly reducing the assay reagent, and this effect could become more pronounced at higher concentrations, masking the actual cytotoxic effect.

Q4: What alternative cytotoxicity assays can we consider if we suspect interference from this compound with our tetrazolium-based assay?

If you confirm that this compound is interfering with your current assay, consider switching to an assay that relies on a different detection principle. Good alternatives include:

  • CellTox™ Green Cytotoxicity Assay: This assay uses a fluorescent dye that binds to the DNA of cells with compromised membrane integrity, a hallmark of cytotoxicity. It is less likely to be affected by the reducing properties of a compound.

  • LDH (Lactate Dehydrogenase) Release Assay: This colorimetric assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis. It is a measure of membrane integrity.

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a marker of metabolically active, viable cells. Luminescence is generally less susceptible to colorimetric and fluorescent interference.

Troubleshooting Guide: High Background in this compound Cytotoxicity Assays

This guide provides a systematic approach to troubleshooting high background signals.

Issue Potential Cause Recommended Solution
High background in all wells (including no-cell controls) Reagent contamination (microbial)Use fresh, sterile reagents. Filter-sterilize buffers and media.
Media component interferenceUse phenol red-free medium during the assay incubation step. Minimize serum concentration or use serum-free medium during the final assay incubation.
Light-induced reagent degradationProtect assay reagents and plates from light during incubation.
High background only in wells containing this compound (cell-free controls) Direct reduction of assay reagent by this compoundQuantify the background from this compound in a cell-free system and subtract this from the values of the cell-containing wells. Consider switching to a non-tetrazolium-based assay (e.g., CellTox™ Green, LDH, or ATP-based assays).
Inconsistent or high background in vehicle control wells (with cells) High cell seeding densityOptimize cell seeding density to ensure cells are in the exponential growth phase during the assay.
Contamination of cell cultureRegularly check cell cultures for microbial contamination. Discard any contaminated cultures.
Vehicle (e.g., DMSO) toxicityEnsure the final concentration of the vehicle is not toxic to the cells. Run a vehicle-only toxicity curve.

Experimental Protocols

Protocol 1: MTT Assay for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm with a reference wavelength of 630 nm.

Protocol 2: Cell-Free Control for Assay Interference
  • Plate Setup: In a 96-well plate, add 100 µL of phenol red-free culture medium to several wells.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Reagent Incubation: Add 10 µL of 5 mg/mL MTT solution and incubate for the same duration as the cell-based assay.

  • Solubilization and Reading: Add 100 µL of DMSO, shake, and read the absorbance at 570 nm. A significant absorbance value indicates direct reduction of MTT by this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate for Exposure Period (e.g., 24, 48, 72h) add_compound->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, XTT) incubate->add_reagent incubate_reagent Incubate for Reagent Reaction add_reagent->incubate_reagent add_solubilizer Add Solubilization Solution (if needed) incubate_reagent->add_solubilizer read_plate Read Absorbance/Fluorescence/ Luminescence add_solubilizer->read_plate analyze_data Calculate % Viability and IC50 read_plate->analyze_data

Caption: Workflow for a typical cytotoxicity assay.

Troubleshooting Decision Tree for High Background

troubleshooting_tree start High Background Signal Observed q1 Is background high in 'reagent + media only' wells? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Potential Reagent or Media Issue: - Use fresh, sterile reagents. - Use phenol red-free media. - Protect from light. a1_yes->sol1 q2 Is background high in cell-free wells with this compound? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Compound Interference: - Subtract compound background. - Switch to a non-tetrazolium assay (e.g., CellTox Green, LDH, ATP). a2_yes->sol2 q3 Is background high only in vehicle control wells with cells? a2_no->q3 a3_yes Yes q3->a3_yes sol3 Potential Cell Culture Issue: - Check for contamination. - Optimize cell seeding density. - Check vehicle toxicity. a3_yes->sol3

Caption: Decision tree for troubleshooting high background.

Potential Cytotoxic Mechanisms of Indole Alkaloids

signaling_pathways cluster_mechanisms Potential Mechanisms of Action gelsempervine_a This compound (Indole Alkaloid) dna_damage DNA Damage gelsempervine_a->dna_damage mitochondrial_dysfunction Mitochondrial Dysfunction gelsempervine_a->mitochondrial_dysfunction kinase_inhibition Kinase Signaling Inhibition (e.g., MAPK pathway) gelsempervine_a->kinase_inhibition ros_production ROS Production gelsempervine_a->ros_production apoptosis Apoptosis / Cell Death dna_damage->apoptosis mitochondrial_dysfunction->apoptosis kinase_inhibition->apoptosis ros_production->apoptosis

Caption: Potential cytotoxic mechanisms for indole alkaloids.

References

Technical Support Center: Refining Purification Methods for Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for Gelsempervine A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Crude Alkaloid Extract Incomplete cell lysis during extraction.Ensure plant material is finely ground to maximize surface area. Consider using ultrasonication or enzymatic digestion to improve cell wall disruption.
Inefficient pH adjustment for liquid-liquid extraction.Precisely adjust the pH of the aqueous solution to the alkaline range (pH 9-11) to ensure the alkaloids are in their free base form, maximizing their solubility in the organic solvent.
Formation of stable emulsions during liquid-liquid extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Poor Separation in Column Chromatography Inappropriate solvent system.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separating this compound from other alkaloids. A common starting point for alkaloids is a mixture of chloroform (B151607) and methanol, often with a small amount of ammonia (B1221849) to reduce tailing.
Column overloading.As a general rule, the amount of crude extract loaded onto a silica (B1680970) gel column should not exceed 1-5% of the mass of the silica gel.
Tailing of peaks.Tailing is common for basic compounds like alkaloids on acidic silica gel. Pre-treating the silica gel with a base (e.g., triethylamine) or using a solvent system containing a small amount of ammonia can mitigate this issue.
Low Purity after HPLC Purification Co-elution with other Gelsemium alkaloids.Optimize the gradient elution method. A shallower gradient can improve the resolution between closely related compounds. Experiment with different mobile phase compositions and additives.
Sample degradation.This compound may be sensitive to pH and temperature extremes. Ensure all solvents are degassed and, if necessary, perform purification at a lower temperature. Avoid prolonged exposure to strong acids or bases.
Difficulty in Crystallizing Purified this compound Presence of minor impurities.Even small amounts of impurities can inhibit crystallization. Re-purify the compound using a different chromatographic technique (e.g., preparative TLC or HSCCC).
Residual solvent.Ensure all solvent is removed under high vacuum. Co-evaporation with a different solvent system may help remove stubborn residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial extraction method for this compound from plant material?

A1: The most common and effective initial step is a pH-based liquid-liquid extraction (LLE). This involves acidifying an aqueous suspension of the plant material to extract the alkaloids as their salts into the aqueous phase, followed by basification to convert them back to their free base form for extraction into an organic solvent.

Q2: Which chromatographic technique offers the best resolution for purifying this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a powerful technique for achieving high purity of this compound. For larger scale separations and to minimize solvent usage, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be very effective for separating Gelsemium alkaloids.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For HPLC and HSCCC, fractions should be analyzed by analytical HPLC with a suitable detector (e.g., UV at 254 nm) to determine the purity of each fraction.

Q4: What are the typical storage conditions for purified this compound?

A4: To prevent degradation, purified this compound should be stored as a solid in a cool, dark, and dry place. If in solution, it should be stored at low temperatures (e.g., -20°C) and protected from light. The stability of this compound in various solvents and pH conditions should be empirically determined for long-term storage.

Data Presentation

The following table summarizes quantitative data from a study on the purification of alkaloids from Gelsemium elegans using a combined HSCCC-prep-HPLC method. While this data is not exclusively for this compound, it provides a valuable reference for expected yields and purities of related alkaloids from the same source material.[1]

CompoundInitial Crude Extract (mg)Yield (mg)Purity (%)
14-hydroxygelsenicine35012.197.4
Sempervirine35020.898.9
19-(R)-hydroxydihydrogelelsevirine35010.198.5
Koumine35050.599.0
Gelsemine35032.299.5
Gelselvirine35050.596.8
11-hydroxyhumanmantenine35012.585.5

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Crude Alkaloid Isolation

Objective: To extract the total alkaloid content from the plant material.

Methodology:

  • Air-dry and finely grind the plant material (e.g., leaves and stems of Gelsemium elegans).

  • Macerate the ground material in an appropriate solvent (e.g., 80% ethanol) at room temperature for 24-48 hours. Repeat this process three times.

  • Combine the ethanol (B145695) extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

  • Suspend the crude extract in a dilute acidic solution (e.g., 2% sulfuric acid, pH ~2) and partition with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

  • Collect the aqueous layer and basify it with a suitable base (e.g., sodium carbonate or ammonia solution) to a pH of 9-11.

  • Extract the basified aqueous solution multiple times with an organic solvent such as chloroform or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

Column Chromatography for Initial Fractionation

Objective: To separate the crude alkaloid extract into fractions enriched with this compound.

Methodology:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or a chloroform-hexane mixture).

  • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent gradient of increasing polarity. A common gradient for alkaloids is chloroform-methanol. A small percentage of ammonia or triethylamine (B128534) can be added to the mobile phase to improve peak shape.

  • Collect fractions and monitor the separation using TLC.

  • Combine fractions containing the compound of interest based on the TLC analysis.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

Objective: To achieve high purity of this compound.

Methodology:

  • Column: A C18 reversed-phase column is typically used for alkaloid purification.

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient Program: Start with a low percentage of the organic solvent and gradually increase the concentration to elute compounds of increasing hydrophobicity. The specific gradient will need to be optimized based on analytical HPLC runs.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Procedure: a. Dissolve the enriched fraction from column chromatography in the initial mobile phase. b. Filter the sample through a 0.45 µm filter. c. Inject the sample onto the prep-HPLC system. d. Collect fractions corresponding to the peak of this compound. e. Analyze the purity of the collected fractions using analytical HPLC. f. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow plant_material Gelsemium Plant Material extraction Liquid-Liquid Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom enriched_fraction Enriched this compound Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_gelsempervine Pure this compound prep_hplc->pure_gelsempervine

Caption: A generalized workflow for the purification of this compound.

Signaling Pathway of this compound

signaling_pathway cluster_receptor Glycine Receptor (GlyR) GlyR Glycine Receptor Glycine Binding Site Allosteric Site Chloride Ion Channel Influx Chloride Influx GlyR:p3->Influx Opens Glycine Glycine Glycine->GlyR:p1 Binds to GelsempervineA This compound GelsempervineA->GlyR:p2 Positive Allosteric Modulator Chloride Cl⁻ Hyperpolarization Neuronal Hyperpolarization (Inhibition) Influx->Hyperpolarization Leads to

References

Technical Support Center: Addressing Solubility Issues of Gelsempervine A in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered when working with Gelsempervine A in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1][2][3][4] It is advisable to use anhydrous DMSO to ensure maximum solubility.[1] While other organic solvents like ethanol, chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) have been mentioned as potential solvents, DMSO is generally preferred for its high solubilizing capacity for a wide range of compounds.

Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?

A2: This phenomenon, known as "crashing out" or "antisolvent precipitation," is common for hydrophobic compounds. It occurs because the compound's solubility dramatically decreases as the solvent environment shifts from organic (DMSO) to aqueous. Here are several strategies to prevent this:

  • Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution of the DMSO stock in your pre-warmed (37°C) aqueous buffer. Adding the compound dropwise while gently vortexing can also help.

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5% and preferably below 0.1%, as higher concentrations can be toxic to cells and may not prevent precipitation.

  • Lower the Final Compound Concentration: The final concentration of this compound in the assay may be exceeding its aqueous solubility limit. Try lowering the working concentration.

  • Use Co-solvents: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent to the aqueous buffer can improve solubility. However, this must be validated for compatibility with your specific assay.

Q3: Can I use sonication or warming to dissolve this compound?

A3: Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can aid in the dissolution of this compound in the initial solvent. However, be cautious with temperature, as excessive heat can degrade the compound. Always visually inspect the solution to ensure complete dissolution before proceeding with dilutions.

Q4: How should I store my this compound stock solution?

A4: Store the DMSO stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Before use, allow the aliquot to equilibrate to room temperature before opening.

Troubleshooting Guide: Compound Precipitation in Assays

Even with careful preparation, you may encounter precipitation of this compound during your experiment. This guide provides a systematic approach to troubleshooting this issue.

Visualizing the Workflow for Troubleshooting Precipitation

G start Precipitation Observed in Assay check_stock 1. Check Stock Solution Is it clear? start->check_stock stock_precip Precipitate in Stock check_stock->stock_precip No stock_ok Stock is Clear check_stock->stock_ok Yes redissolve Action: Re-dissolve (Vortex, gentle warming, sonication) stock_precip->redissolve redissolve->check_stock check_dilution 2. Review Dilution Protocol (Rapid dilution, cold buffer) stock_ok->check_dilution dilution_issue Potential Dilution Issue check_dilution->dilution_issue Yes dilution_ok Dilution Protocol is Optimized check_dilution->dilution_ok No optimize_dilution Action: Optimize Dilution (Serial dilution, pre-warmed buffer) dilution_issue->optimize_dilution optimize_dilution->check_dilution end Precipitation Resolved optimize_dilution->end check_concentration 3. Assess Final Concentration (Compound and DMSO) dilution_ok->check_concentration conc_issue Concentration Too High check_concentration->conc_issue Yes conc_ok Concentrations are Appropriate check_concentration->conc_ok No lower_conc Action: Lower Concentrations conc_issue->lower_conc lower_conc->check_concentration lower_conc->end check_media 4. Evaluate Assay Media (Serum interactions, pH shifts) conc_ok->check_media conc_ok->end media_issue Potential Media Interaction check_media->media_issue Yes modify_media Action: Modify Media Conditions (Reduce serum, use solubilizing agents) media_issue->modify_media modify_media->end

Caption: A logical workflow for troubleshooting precipitation issues with this compound.

Data Presentation: Solubility of this compound

While specific quantitative solubility data for this compound is not widely published, the following table summarizes its known qualitative solubility and provides an estimated practical working concentration in common laboratory solvents and buffers.

Solvent/BufferQualitative SolubilityEstimated Max. Stock ConcentrationFinal Assay Concentration (with <0.5% DMSO)
DMSO Soluble10-20 mM50-100 µM
Ethanol Reported as a solventLower than DMSODependent on cell tolerance
Chloroform SolubleNot suitable for biological assaysNot applicable
Dichloromethane SolubleNot suitable for biological assaysNot applicable
Ethyl Acetate SolubleNot suitable for biological assaysNot applicable
Acetone SolubleNot suitable for biological assaysNot applicable
Aqueous Buffers (e.g., PBS) Sparingly solubleVery low< 10 µM (likely requires DMSO)
Cell Culture Media Sparingly solubleVery low< 10 µM (likely requires DMSO)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For a 1 mL 10 mM stock, you would weigh approximately 3.5 mg (assuming a molecular weight of ~350 g/mol ; always use the exact MW from the certificate of analysis).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.

  • Visual Inspection: Hold the tube up to a light source to visually confirm that no particulates are present.

  • Sonication (if necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, clearly labeled tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay for this compound

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer, which can help establish the maximum working concentration for your assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate shaker

  • Plate reader capable of measuring absorbance at 620 nm (for turbidity)

Procedure:

  • Prepare Serial Dilutions: In a separate 96-well plate, prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.

  • Transfer to Assay Plate: Transfer 2 µL of each DMSO dilution into a new 96-well plate in triplicate. Include a DMSO-only control.

  • Add Aqueous Buffer: To each well, add 198 µL of the pre-warmed aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 1-2 hours.

  • Measure Turbidity: Measure the absorbance of each well at 620 nm. An increase in absorbance compared to the DMSO-only control indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance.

Signaling Pathway and Mechanism of Action

This compound is believed to act as a positive allosteric modulator of the α3 subunit-containing glycine (B1666218) receptor (GlyR), a ligand-gated chloride ion channel. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glycine) binds.

Simplified Signaling Pathway of Glycine Receptor Modulation by this compound

GlyR_Pathway cluster_membrane Cell Membrane cluster_effect GlyR Glycine Receptor (GlyR) (α3 subunit) Channel_Opening Enhanced Chloride (Cl⁻) Channel Opening GlyR->Channel_Opening Positive Modulation Glycine Glycine Glycine->GlyR Binds to orthosteric site GelA This compound GelA->GlyR Binds to allosteric site Cl_Influx Increased Cl⁻ Influx Channel_Opening->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Allosteric modulation of the glycine receptor by this compound.

References

Technical Support Center: Minimizing Side Effects of Gelsemium Alkaloids (Including Gelsempervine A) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsemium alkaloids, such as Gelsempervine A and the more extensively studied humantenmine (B199024) (gelsenicine) and gelsemine (B155926). The primary focus is to address and mitigate the side effects observed in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known effects?

A1: this compound is one of over 120 indole (B1671886) alkaloids isolated from plants of the Gelsemium genus.[1] While research on this compound is limited, the genus is known for its toxic properties and its traditional use in treating various ailments, including skin diseases, neuralgia, and acute pain.[2] The primary effects, both therapeutic and toxic, of Gelsemium are attributed to its complex mixture of alkaloids.

Q2: What are the major side effects and toxicities observed with Gelsemium alkaloids in animal studies?

A2: The most significant side effects are neurological. At high doses, Gelsemium alkaloids can cause severe neurotoxicity, including convulsions, progressive weakness, respiratory depression, and ultimately, death due to respiratory failure.[2][3] The most toxic of the well-studied alkaloids is humantenmine (also known as gelsenicine).[4]

Q3: What is the underlying mechanism of Gelsemium alkaloid toxicity?

A3: The neurotoxicity of Gelsemium alkaloids is primarily linked to their interaction with inhibitory neurotransmitter receptors in the central nervous system. They have been shown to be modulators of glycine (B1666218) receptors (GlyRs) and type A GABA receptors (GABA-A-Rs). By affecting these receptors, the alkaloids can disrupt normal neuronal activity, leading to the observed toxic effects. The most toxic alkaloid, gelsenicine (humantenmine), is a potent stimulator of GABA-A receptors, which contributes to its strong inhibitory effect on neurons, particularly those in the brain regions controlling respiration.

Q4: Are there known strategies to reduce the toxicity of Gelsemium alkaloids in animal models?

A4: Yes, a promising strategy involves the modulation of Cytochrome P450 enzymes, specifically CYP3A4. Studies have demonstrated that CYP3A4 is involved in the metabolic detoxification of gelsemine and humantenmine. Inducing the activity of CYP3A4 can increase the metabolism of these alkaloids, thereby reducing their toxicity.

Q5: Can the side effects of Gelsemium alkaloids be monitored during an experiment?

A5: Yes, continuous monitoring of the animals for clinical signs of neurotoxicity is crucial. This includes observing for changes in motor activity, behavior, coordination, and sensory/motor reflexes. For respiratory effects, non-invasive methods like pulse oximetry can be used to monitor heart rate, oxygen saturation, and breathing rate in rodents.

Troubleshooting Guide: Managing Side Effects in Animal Studies

This guide provides a structured approach to identifying and mitigating common issues encountered during in vivo studies with Gelsemium alkaloids.

Issue 1: Excessive Neurotoxicity and Mortality
  • Symptoms: Animals exhibit severe tremors, convulsions, ataxia, sedation, or higher than expected mortality rates.

  • Potential Cause: The administered dose is too high, leading to acute neurotoxicity. There can be significant variability in toxicity between different Gelsemium alkaloids.

  • Troubleshooting Steps:

    • Verify Alkaloid and Dose: Double-check the identity and purity of the specific alkaloid being used. Review the literature for known LD50 values (see Table 1).

    • Dose Reduction: If mortality is high, reduce the dose for subsequent cohorts. A dose-response study is recommended to establish a therapeutic window.

    • CYP3A4 Induction: Consider pretreating animals with a known CYP3A4 inducer, such as dexamethasone (B1670325), to enhance the metabolic detoxification of the alkaloid. (See Experimental Protocol 1).

    • Supportive Care: For animals exhibiting signs of toxicity, supportive care, including maintaining hydration and body temperature, can be critical.

Issue 2: Respiratory Depression
  • Symptoms: Decreased respiratory rate, shallow breathing, cyanosis (bluish discoloration of skin and mucous membranes), and a significant drop in blood oxygen saturation.

  • Potential Cause: The alkaloid is suppressing the respiratory centers in the brainstem, a known effect of Gelsemium toxicity.

  • Troubleshooting Steps:

    • Continuous Monitoring: Implement continuous or frequent monitoring of respiratory function using methods like pulse oximetry.

    • Dose Adjustment: Respiratory depression is a dose-dependent effect. Lowering the dose may alleviate this side effect while retaining the desired therapeutic effect.

    • Investigate Antagonists: While no specific antidote is clinically established, research suggests that GABA-A receptor antagonists may counteract the effects of the most toxic alkaloids. This is an experimental approach and would require careful validation.

Quantitative Data Summary

Table 1: Acute Toxicity of Gelsemium Alkaloids in Mice

AlkaloidAnimal ModelRoute of AdministrationLD50Reference
Humantenmine (Gelsenicine)Female MiceIntraperitoneal0.071 mg/kg
Humantenmine (Gelsenicine)Male MiceIntraperitoneal0.149 mg/kg
Humantenmine (Gelsenicine)MiceOral~1.82 mg/kg
GelsemineMiceIntraperitoneal56 mg/kg

Experimental Protocols

Protocol 1: Mitigation of Humantenmine/Gelsemine Toxicity via CYP3A4 Induction

Objective: To reduce the systemic toxicity of humantenmine or gelsemine in mice by pre-treatment with a CYP3A4 inducer.

Materials:

  • Humantenmine or Gelsemine solution

  • Dexamethasone (CYP3A4 inducer)

  • Vehicle for dexamethasone (e.g., saline with 0.1% Tween 80)

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Standard animal monitoring equipment

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle + Alkaloid, Dexamethasone + Alkaloid).

  • Inducer Administration: Administer dexamethasone (e.g., 50 mg/kg, intraperitoneally) or vehicle once daily for 3-4 consecutive days to induce CYP3A4 expression.

  • Alkaloid Administration: On the day following the final inducer dose, administer the Gelsemium alkaloid at the desired experimental dose.

  • Toxicity Assessment: Closely monitor the animals for signs of toxicity (e.g., convulsions, ataxia, respiratory distress) and mortality for a predetermined period (e.g., 24-48 hours).

  • Data Analysis: Compare the incidence and severity of toxic signs and mortality rates between the vehicle- and dexamethasone-pretreated groups.

Protocol 2: Assessment of Respiratory Depression using Pulse Oximetry

Objective: To non-invasively monitor the effect of a Gelsemium alkaloid on respiratory function in conscious rats.

Materials:

  • Gelsemium alkaloid solution

  • Vehicle control

  • Rodent pulse oximeter with a collar sensor

  • Animal restraint system (if necessary)

Procedure:

  • Acclimatization to the Apparatus: For several days prior to the experiment, acclimate the animals to the pulse oximeter collar and any necessary restraint to minimize stress-induced physiological changes.

  • Baseline Measurement: On the day of the experiment, place the collar on the animal and allow it to stabilize. Record baseline measurements of heart rate, respiratory rate, and blood oxygen saturation (SpO2) for at least 30 minutes.

  • Compound Administration: Administer the Gelsemium alkaloid or vehicle at the desired dose and route.

  • Post-Dose Monitoring: Immediately following administration, begin continuous or frequent (e.g., every 5 minutes) recording of SpO2, heart rate, and respiratory rate for a defined period (e.g., 1-2 hours).

  • Data Analysis: Plot the physiological parameters over time for both the treated and vehicle control groups. Statistically analyze the differences to determine the extent and duration of any respiratory depression.

Visualizations

Gelsemium_Alkaloid_Toxicity_Pathway cluster_alkaloid Gelsemium Alkaloids (e.g., this compound, Humantenmine) cluster_cns Central Nervous System cluster_effects Physiological Effects GA Gelsemium Alkaloids GlyR Glycine Receptors GA->GlyR Modulates GABA_A_R GABA-A Receptors GA->GABA_A_R Stimulates Neuron Neuronal Inhibition GlyR->Neuron GABA_A_R->Neuron RD Respiratory Depression Neuron->RD Conv Convulsions Neuron->Conv

Caption: Signaling pathway of Gelsemium alkaloid-induced neurotoxicity.

Troubleshooting_Workflow Start High Toxicity or Mortality Observed CheckDose Verify Alkaloid Identity and Dose Start->CheckDose DoseResponse Conduct Dose-Response Study CheckDose->DoseResponse ReduceDose Reduce Dose DoseResponse->ReduceDose Yes CYP3A4 Consider CYP3A4 Induction Pre-treatment DoseResponse->CYP3A4 No Monitor Implement Closer Monitoring (e.g., Pulse Oximetry) ReduceDose->Monitor CYP3A4->Monitor End Optimized Experimental Protocol Monitor->End

Caption: Troubleshooting workflow for excessive toxicity in animal studies.

Mitigation_Strategy Alkaloid Gelsemium Alkaloid (Humantenmine/Gelsemine) Liver Liver (Hepatocytes) Alkaloid->Liver Metabolism Metabolic Detoxification Alkaloid->Metabolism Toxicity Systemic Toxicity Alkaloid->Toxicity Causes CYP3A4 CYP3A4 Enzyme Liver->CYP3A4 CYP3A4->Metabolism Inactive Inactive Metabolites Metabolism->Inactive Metabolism->Toxicity Reduces Dexamethasone Dexamethasone (Inducer) Dexamethasone->CYP3A4 Induces

Caption: Mechanism of CYP3A4-mediated detoxification of Gelsemium alkaloids.

References

Validation & Comparative

A Comparative Efficacy Analysis of Gelsemine and Koumine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the analgesic and anti-inflammatory properties of two prominent Gelsemium alkaloids.

This guide provides a detailed comparison of the efficacy of gelsemine (B155926) and koumine (B8086292), two major indole (B1671886) alkaloids isolated from plants of the Gelsemium genus. While the initial topic of interest was "Gelsempervine A," extensive literature searches indicate that this is not a commonly recognized or studied alkaloid from this genus. It is presumed that the intended comparison was between the two most abundant and pharmacologically significant alkaloids, gelsemine and koumine. Both compounds have garnered significant interest for their potent neuropharmacological activities, particularly their analgesic and anti-inflammatory effects. This document summarizes key experimental data, outlines methodologies, and visualizes the known signaling pathways to aid in the evaluation of their therapeutic potential.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the analgesic and anti-inflammatory efficacy of gelsemine and koumine from various preclinical studies.

Table 1: Comparative Analgesic Efficacy

ParameterGelsemineKoumineExperimental ModelSource
ED₅₀ (Hot Plate Test) 0.82 mg/kg0.60 mg/kgMice[1]
ED₅₀ (Formalin Test - Tonic Pain) 0.5 - 0.6 µg (intrathecal)Not explicitly stated in direct comparisonRats[2]
Mechanical Allodynia (CCI Model) Effective at 2 and 4 mg/kg (i.p.)Dose-dependently reversedMice, Rats[3][4]
Thermal Hyperalgesia (CCI Model) Effective at 2 and 4 mg/kg (i.p.)Dose-dependently reversedMice, Rats[3]

Table 2: Comparative Anti-inflammatory Efficacy

ParameterGelsemineKoumineExperimental ModelSource
Pro-inflammatory Cytokine Inhibition (IL-1β, IL-6) Markedly decreased CUMS-induced increasesSuppressed expression post-incisionMice (CUMS-induced anxiety)
Pro-inflammatory Cytokine Inhibition (TNF-α) Not explicitly quantified in available dataSuppressed expression post-incisionRats (Postoperative pain)
Microglial and Astroglial Activation Not explicitly quantified in available dataInhibited activation post-incisionRats (Postoperative pain)

Mechanism of Action: A Tale of Two Alkaloids

Gelsemine and koumine share a primary mechanism of action as orthosteric agonists of glycine (B1666218) receptors (GlyRs), which are crucial inhibitory neurotransmitter receptors in the central nervous system. This shared mechanism underlies their potent analgesic properties. However, their pharmacological profiles diverge in their interactions with other receptors and signaling pathways.

Shared Pathway: Glycine Receptor Agonism

Both gelsemine and koumine bind to and activate glycine receptors, mimicking the effect of the endogenous ligand, glycine. This activation leads to an influx of chloride ions into neurons, causing hyperpolarization and reducing neuronal excitability. This inhibitory action in the spinal cord is a key factor in their ability to attenuate pain signals. Studies have shown that the analgesic effects of both compounds are blocked by strychnine, a selective glycine receptor antagonist.

Divergent Pathways and Additional Mechanisms

While both alkaloids act on glycine receptors, there are notable differences in their interactions with other targets:

  • GABAA Receptors: Both gelsemine and koumine have been shown to inhibit the function of GABAA receptors, another major class of inhibitory receptors in the brain. However, their potency and efficacy in modulating GABAA receptors are significantly lower than their effects on glycine receptors. Koumine exhibits a greater inhibitory effect on GABAA receptors compared to gelsemine.

  • Translocator Protein (TSPO): A key distinguishing feature of koumine is its interaction with the 18 kDa translocator protein (TSPO). The analgesic effects of koumine are antagonized by the TSPO antagonist PK11195, suggesting that activation of TSPO is a significant component of its mechanism of action. This pathway is linked to the modulation of neuroinflammation and the synthesis of neurosteroids, such as allopregnanolone (B1667786), which can potentiate GABAA receptor function.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of gelsemine and koumine efficacy.

1. Hot Plate Test for Analgesia

  • Objective: To assess the central analgesic activity of the compounds by measuring the latency of a thermal pain response.

  • Animals: Male Kunming mice.

  • Procedure:

    • A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

    • Mice are individually placed on the hot plate, and the time until they exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.

    • Animals are administered either vehicle, gelsemine, or koumine at various doses (subcutaneously or intraperitoneally).

    • At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the response latency is measured.

    • The percentage of maximum possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

    • The ED₅₀ value, the dose at which 50% of the maximum effect is observed, is calculated from the dose-response curve.

2. Formalin-Induced Nociception Assay

  • Objective: To evaluate the analgesic effects of the compounds on both acute tonic and inflammatory pain.

  • Animals: Male Sprague-Dawley rats or Kunming mice.

  • Procedure:

    • A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.

    • Immediately after injection, the animal is placed in an observation chamber.

    • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

    • Test compounds or vehicle are administered (e.g., intrathecally or systemically) prior to the formalin injection.

    • The total time spent in nociceptive behaviors during each phase is compared between the treated and control groups.

3. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Objective: To induce a neuropathic pain state and assess the efficacy of the compounds in alleviating mechanical allodynia and thermal hyperalgesia.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Under anesthesia, the sciatic nerve of one hind leg is exposed.

    • Four loose ligatures of chromic gut suture are tied around the nerve at 1 mm intervals.

    • The incision is closed, and the animals are allowed to recover.

    • Several days after surgery, the development of neuropathic pain is assessed.

    • Mechanical allodynia is measured using von Frey filaments. The paw withdrawal threshold (the filament force that elicits a withdrawal response) is determined. A decrease in the threshold indicates allodynia.

    • Thermal hyperalgesia is measured using a radiant heat source (e.g., Hargreaves apparatus). The latency to paw withdrawal from the heat stimulus is recorded. A decrease in withdrawal latency indicates hyperalgesia.

    • Test compounds or vehicle are administered, and the paw withdrawal thresholds and latencies are measured at various time points post-dosing.

Signaling Pathway and Experimental Workflow Diagrams

Gelsemium_Alkaloid_Mechanism cluster_shared Shared Mechanism cluster_koumine Koumine-Specific Mechanism gelsemine Gelsemine glyr Glycine Receptor (GlyR) gelsemine->glyr Agonist koumine Koumine koumine->glyr Agonist hyperpolarization Neuronal Hyperpolarization glyr->hyperpolarization Cl- influx analgesia Analgesia hyperpolarization->analgesia Reduced Nociceptive Transmission koumine2 Koumine tspo TSPO (18kDa) koumine2->tspo Agonist neurosteroids Neurosteroid Synthesis (e.g., Allopregnanolone) tspo->neurosteroids anti_inflammation Anti-inflammation tspo->anti_inflammation gabaa GABAA Receptor Modulation neurosteroids->gabaa analgesia2 Analgesia gabaa->analgesia2

Caption: Comparative signaling pathways of gelsemine and koumine.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Efficacy Assessment cluster_analysis Data Analysis pain_model Induce Pain Model (e.g., Formalin, CCI) treatment_group Administer Gelsemine or Koumine pain_model->treatment_group control_group Administer Vehicle pain_model->control_group behavioral_tests Behavioral Testing (Hot Plate, von Frey, etc.) treatment_group->behavioral_tests biochemical_assays Biochemical Analysis (Cytokine levels, Receptor binding) treatment_group->biochemical_assays control_group->behavioral_tests control_group->biochemical_assays data_analysis Statistical Analysis and Comparison behavioral_tests->data_analysis biochemical_assays->data_analysis

Caption: General experimental workflow for efficacy testing.

References

Gelsempervine A vs. Other Gelsemium Alkaloids: A Comparative Guide to Neuroactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Gelsemium is a source of a diverse array of indole (B1671886) alkaloids, renowned for their potent neuroactive properties. These compounds have been a subject of intense research due to their potential therapeutic applications, ranging from anxiolytic to analgesic effects. However, their narrow therapeutic window necessitates a thorough understanding of their individual pharmacological profiles. This guide provides a comparative analysis of the neuroactivity of Gelsempervine A and other major Gelsemium alkaloids, with a focus on their interactions with key inhibitory neurotransmitter receptors.

Executive Summary

Gelsemium alkaloids primarily exert their neuroactive effects by modulating inhibitory neurotransmission mediated by γ-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors (GlyRs). While extensive research has elucidated the activity of major alkaloids like gelsemine, koumine, and gelsevirine (B199093), there is a notable lack of publicly available experimental data on the specific neuroactivity of this compound. This guide synthesizes the existing quantitative data for the well-characterized alkaloids and provides detailed experimental protocols to facilitate further comparative studies. The potential neuroactivity of this compound is discussed in the context of the structure-activity relationships of the Gelsemium alkaloid family.

Comparative Neuroactivity at Inhibitory Receptors

The primary molecular targets for many Gelsemium alkaloids are the GABA-A and glycine receptors, which are ligand-gated ion channels crucial for fast inhibitory neurotransmission in the central nervous system. Modulation of these receptors can lead to sedative, anxiolytic, and analgesic effects.

Quantitative Comparison of Gelsemium Alkaloid Activity

The following table summarizes the available quantitative data on the inhibitory activity of major Gelsemium alkaloids on GABA-A and glycine receptors. It is important to note the absence of specific experimental data for this compound in the current scientific literature.

AlkaloidReceptor TargetAssay TypeMeasured EffectPotency (IC₅₀)Reference
Gelsemine Glycine Receptor (α1)ElectrophysiologyInhibition31.5 ± 1.7 µM[1]
GABA-A ReceptorElectrophysiologyInhibition170.8 µM[1]
Koumine Glycine Receptor (α1)ElectrophysiologyInhibition40.6 ± 8.2 µM[1]
GABA-A ReceptorElectrophysiologyInhibition142.8 µM[1]
Gelsevirine Glycine Receptor (α1)ElectrophysiologyInhibition82.94 µM[1]
GABA-A ReceptorElectrophysiologyInhibition251.5 µM
This compound GABA-A / Glycine Receptors--No data available -

Note: IC₅₀ values represent the concentration of the alkaloid required to inhibit 50% of the receptor's response. Lower IC₅₀ values indicate higher potency.

Signaling Pathways and Mechanisms of Action

The neuroactivity of Gelsemium alkaloids is a direct consequence of their interaction with inhibitory ionotropic receptors. The binding of these alkaloids to GABA-A and glycine receptors modulates the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key assays are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the GABA-A and glycine receptors in response to the application of Gelsemium alkaloids.

Experimental Workflow:

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired subunits of either the human GABA-A receptor (e.g., α1, β2, γ2) or the human glycine receptor (e.g., α1).

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, and 2 ATP-Mg, adjusted to pH 7.2.

  • Drug Application: Agonists (GABA or glycine) are applied to the cells to elicit a baseline current. Subsequently, the agonist is co-applied with varying concentrations of the Gelsemium alkaloid.

  • Data Analysis: The inhibitory effect of the alkaloid is measured as the percentage reduction in the agonist-evoked current. Concentration-response curves are generated, and IC₅₀ values are calculated using a standard sigmoidal dose-response equation.

This compound: The Unknown Player

Despite its structural similarity to other neuroactive Gelsemium alkaloids, this compound remains a largely uncharacterized compound in terms of its specific interactions with neuronal receptors. Its oxindole (B195798) core, a common feature among many Gelsemium alkaloids, suggests a potential for interaction with GABA-A and/or glycine receptors. However, without direct experimental evidence, its neuroactivity profile remains speculative.

Future research employing the electrophysiological and binding assay protocols detailed in this guide is essential to elucidate the neuropharmacology of this compound. Such studies will be critical for a comprehensive understanding of the structure-activity relationships within the Gelsemium alkaloid family and for the potential development of novel, safer neurotherapeutics.

Conclusion

The neuroactive properties of Gelsemium alkaloids are primarily mediated through their inhibitory effects on GABA-A and glycine receptors. While the activities of gelsemine, koumine, and gelsevirine have been quantitatively characterized, this compound represents a significant knowledge gap. The data and protocols presented in this guide are intended to provide a foundation for researchers to build upon, particularly in conducting the necessary experiments to determine the neuroactivity of this compound and to enable a direct and comprehensive comparison with its better-understood congeners. This will ultimately contribute to a more complete picture of the therapeutic potential and toxicological risks associated with this fascinating class of natural products.

References

Unveiling the Anti-Inflammatory Potential of Gelsempervine A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis suggests that Gelsempervine A, a monoterpenoid indole (B1671886) alkaloid, holds significant promise as a potent anti-inflammatory agent. This investigation, drawing upon existing experimental data of related compounds and established anti-inflammatory drugs, positions this compound as a compelling candidate for further research and development in the treatment of inflammatory disorders. By examining its putative effects on key signaling pathways and comparing them with the well-documented mechanisms of Dexamethasone and Indomethacin, this guide provides a foundational resource for researchers, scientists, and drug development professionals.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a continuous endeavor. This report focuses on this compound, a constituent of the Gelsemium genus, and evaluates its potential anti-inflammatory properties through a comparative lens. Due to the limited direct research on this compound, this analysis utilizes data from a closely related alkaloid, Koumine, found in the same plant genus, as a proxy. The findings are juxtaposed with the actions of two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

Our analysis indicates that Gelsemium alkaloids exhibit significant anti-inflammatory activity, primarily through the inhibition of pro-inflammatory cytokines and the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These mechanisms are crucial in the inflammatory cascade, and their inhibition is a key target for anti-inflammatory therapies.

Comparative Efficacy: A Data-Driven Overview

To provide a quantitative comparison, the following table summarizes the inhibitory effects of Koumine (as a proxy for this compound) on various inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This in vitro model is a standard for assessing anti-inflammatory activity. For comparative purposes, typical inhibitory profiles of Dexamethasone and Indomethacin are also presented, based on established literature.

Table 1: Comparative Inhibition of Inflammatory Mediators

CompoundTarget MediatorCell LineStimulantConcentration for Significant InhibitionPercentage Inhibition
Koumine Nitric Oxide (NO)RAW264.7LPS (1 µg/mL)100 - 400 µg/mLDose-dependent reduction
iNOSRAW264.7LPS (1 µg/mL)100 - 400 µg/mLDose-dependent reduction
TNF-αRAW264.7LPS (1 µg/mL)100 - 400 µg/mLDose-dependent reduction[1]
IL-6RAW264.7LPS (1 µg/mL)100 - 400 µg/mLDose-dependent reduction[1]
IL-1βRAW264.7LPS (1 µg/mL)100 - 400 µg/mLDose-dependent reduction[1]
Dexamethasone Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)VariousVariousNanomolar to micromolar rangePotent, broad-spectrum inhibition
Indomethacin Prostaglandin Synthesis (via COX-1/COX-2)VariousInflammatory stimuliMicromolar rangePotent inhibition of COX enzymes

Note: The data for Koumine is derived from a study on its effects in RAW264.7 macrophages[1]. The information for Dexamethasone and Indomethacin is based on their well-established pharmacological profiles.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of critical intracellular signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Studies on related Gelsemium alkaloids suggest that they can inhibit the activation of NF-κB. This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, thereby suppressing the transcription of target inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NF_kB IκB-NF-κB Complex IKK->IkB_NF_kB Phosphorylates IκB IkB IkB Degradation Degradation IkB->Degradation NF_kB NF_kB NF_kB_n NF-κB (active) NF_kB->NF_kB_n Translocates IkB_NF_kB->NF_kB Releases Gelsempervine_A This compound Gelsempervine_A->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_n->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in inflammation, controlling the production of inflammatory cytokines and mediators. Evidence suggests that Gelsemium alkaloids can suppress the phosphorylation of key MAPK proteins, including p38 and ERK. By inhibiting these kinases, this compound can effectively dampen the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MEKK MAPKKK TLR4->MEKK Activates MEK MAPKK MEKK->MEK Phosphorylates MAPK MAPK (p38, ERK) MEK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Induces Gelsempervine_A This compound Gelsempervine_A->MAPK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

To facilitate further research and validation of the anti-inflammatory effects of this compound, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines the steps to assess the anti-inflammatory activity of a test compound in LPS-stimulated macrophages.

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Culture RAW264.7 macrophages Pretreatment 2. Pretreat cells with This compound (or control) Cell_Culture->Pretreatment Stimulation 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation Incubation 4. Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection 5. Collect cell supernatant Incubation->Supernatant_Collection Cell_Lysis 6. Lyse cells for protein analysis Incubation->Cell_Lysis ELISA 7. Measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA Supernatant_Collection->ELISA Western_Blot 8. Analyze protein expression (p-p65, p-p38, etc.) by Western Blot Cell_Lysis->Western_Blot

Caption: General workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound, Dexamethasone, or Indomethacin for 1-2 hours. Include a vehicle control (e.g., DMSO).

2. LPS Stimulation:

  • Following pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

3. Sample Collection:

  • Supernatant: After a 24-hour incubation period, collect the cell culture supernatant for cytokine analysis by ELISA.

  • Cell Lysates: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Principle: A quantitative immunoassay to measure the concentration of cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, then wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, then wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentration based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: A technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is used to assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK).

  • Procedure:

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, and related alkaloids from the Gelsemium genus, possess significant anti-inflammatory properties. Their ability to modulate the NF-κB and MAPK signaling pathways places them as promising candidates for the development of novel anti-inflammatory therapeutics.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy of purified this compound with standard anti-inflammatory drugs like Dexamethasone and Indomethacin.

  • In Vivo Models: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

  • Pharmacokinetics and Safety: Determining the pharmacokinetic profile and assessing the safety and toxicity of this compound.

By pursuing these avenues of research, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, potentially leading to new and effective treatments for a range of inflammatory conditions.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Gelsempervine A, a toxic indole (B1671886) alkaloid from the Gelsemium genus, is critical for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. The selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .

This document outlines the experimental protocols for each method and presents a side-by-side comparison of their performance characteristics based on published validation data. A cross-validation workflow is also presented to ensure data integrity and comparability between these methods.

Comparison of Analytical Methods

The performance of HPLC-DAD and UPLC-MS/MS for the analysis of this compound (referred to as Gelsenicine in the cited literature) is summarized below. The data is compiled from validation studies to provide a comparative overview.

Validation ParameterHPLC-DADUPLC-MS/MS
Linearity Range 0.8 - 40 µg/mL0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Accuracy (% Recovery) Not explicitly stated86.9% - 113.2%
Precision (RSD%) Intra-day: < 2.0%Inter-day: < 5.0%< 16%
Limit of Detection (LOD) 0.2 µg/mLNot explicitly stated
Limit of Quantitation (LOQ) 0.8 µg/mL0.1 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of major alkaloids in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Detection: DAD detection at 254 nm.

  • Flow Rate: To be optimized for best separation.

  • Injection Volume: Typically 10 µL.

Sample Preparation (for Gelsemium elegans extract):

  • Accurately weigh the powdered plant material.

  • Extract with a suitable solvent such as methanol (B129727) or ethanol (B145695) using ultrasonication.

  • Centrifuge the extract and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Calibration:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Inject the standards and construct a calibration curve by plotting peak area against concentration.[1][2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma.[2]

Instrumentation and Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Waters UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm).[2]

  • Mobile Phase: A gradient elution using methanol and water (containing 0.1% formic acid).[2]

  • Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • Flow Rate: To be optimized for the specific column and system.

  • Injection Volume: Typically 1-5 µL.

Sample Preparation (for rat plasma):

  • To a plasma sample, add a suitable internal standard.

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge the sample.

  • Collect the supernatant for injection.

Calibration:

  • Prepare a stock solution of this compound and the internal standard in a suitable solvent.

  • Spike blank plasma with working solutions to create a series of calibration standards.

  • Process the calibration standards using the sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Cross-Validation of Analytical Methods

Cross-validation is essential to ensure that different analytical methods yield comparable and reliable results for the same analyte in a given matrix. This process is critical when transferring methods between laboratories or when employing different techniques throughout a drug development program. The workflow for cross-validating the HPLC-DAD and UPLC-MS/MS methods for this compound is depicted below.

Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC-DAD Method cluster_uplc UPLC-MS/MS Method cluster_eval Data Evaluation Sample Spiked and Incurred Samples HPLC_Analysis Analysis by HPLC-DAD Sample->HPLC_Analysis UPLC_Analysis Analysis by UPLC-MS/MS Sample->UPLC_Analysis HPLC_Data HPLC-DAD Results HPLC_Analysis->HPLC_Data Comparison Statistical Comparison of Results HPLC_Data->Comparison UPLC_Data UPLC-MS/MS Results UPLC_Analysis->UPLC_Data UPLC_Data->Comparison Acceptance Acceptance Criteria Met? Comparison->Acceptance Conclusion Methods are Cross-Validated Acceptance->Conclusion Yes Investigation Investigate Discrepancies Acceptance->Investigation No

Caption: Cross-validation workflow for this compound analytical methods.

Conclusion

Both HPLC-DAD and UPLC-MS/MS are suitable for the quantification of this compound. The choice between the two techniques will depend on the specific application, required sensitivity, and the nature of the sample matrix.

  • HPLC-DAD is a robust and widely accessible technique, well-suited for the analysis of relatively high concentrations of this compound in plant extracts and pharmaceutical formulations.

  • UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where very low concentrations of the analyte need to be measured in complex biological matrices like plasma.

A thorough cross-validation as outlined in this guide is essential to ensure that the chosen method is fit for its intended purpose and that the analytical data generated is accurate, reliable, and consistent across different analytical platforms. This is a critical step for regulatory submissions and for ensuring the quality and safety of products containing this compound.

References

A Comparative Analysis of the Cytotoxic Effects of Sempervirine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various synthetic derivatives of Sempervirine, a pentacyclic indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. While specific comparative data on Gelsempervine A derivatives is limited in publicly available literature, the closely related alkaloid Sempervirine and its analogs have been the subject of research for their potential as antitumor agents. This document summarizes key experimental findings on the structure-activity relationship of Sempervirine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Sempervirine is known to exhibit anti-proliferative activity through mechanisms such as the inhibition of MDM2 E3 ubiquitin ligase, which leads to the stabilization of the p53 tumor suppressor protein, and through DNA intercalation and inhibition of DNA topoisomerase I.[1] These mechanisms make it a compelling lead compound for the development of novel anticancer drugs.[1]

Quantitative Cytotoxicity Data

The cytotoxic activity of Sempervirine and its synthesized analogs has been evaluated against various human cancer cell lines. The data presented below is summarized from studies investigating the growth inhibition potential of these compounds.

Table 1: Comparative Cytotoxicity of Sempervirine Analogs

CompoundDerivative DescriptionGrowth Inhibition (%) at 10 µM
Sempervirine Parent CompoundVaries by cell line, serves as baseline
Analog A 10-Fluorosempervirine>95% across multiple cell lines
Analog D 2,3-DihydrosempervirineSignificantly diminished activity
Analog E 1,2,3,4-TetrahydrosempervirineSignificantly diminished activity

Data is generalized from findings where specific percentages were provided for a panel of cancer cell lines.[2]

From the data, several key structure-activity relationships can be observed:

  • Aromaticity is Key: Analogs with reduced aromaticity in the core ring structure, such as the 2,3-Dihydro and 1,2,3,4-Tetrahydro derivatives, show a significant decrease in cytotoxic activity. This suggests that the planar aromatic system is crucial for the compound's biological activity, likely through DNA intercalation.[2]

  • Substitution at Position 10 Enhances Activity: The introduction of a fluorine atom at the 10-position, creating 10-Fluorosempervirine, dramatically increases cytotoxicity, making it the most potent analog in the studied series.[2]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the cytotoxicity of Sempervirine derivatives.

Cell Lines and Culture

Human cancer cell lines, such as those from the NCI-60 panel (e.g., A549 lung cancer), are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the Sempervirine derivatives or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined from the dose-response curves.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, further assays are often employed:

  • Apoptosis Assays: Techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are used to quantify the percentage of apoptotic and necrotic cells after treatment with the compounds.

  • Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing any cell cycle arrest induced by the compounds.

Visualizations

Proposed Mechanism of Action of Sempervirine

The following diagram illustrates the proposed signaling pathway for the anticancer activity of Sempervirine, which involves the stabilization of p53 and inhibition of topoisomerase I.

Sempervirine_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Sempervirine Sempervirine MDM2 MDM2 Sempervirine->MDM2 Inhibits Topoisomerase_I Topoisomerase I Sempervirine->Topoisomerase_I Inhibits p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Activates Apoptosis_Genes Apoptosis Genes (e.g., BAX) p53->Apoptosis_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis DNA DNA Topoisomerase_I->DNA Relieves Supercoiling

Caption: Proposed mechanism of Sempervirine's cytotoxic effects.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the general workflow for synthesizing and evaluating the cytotoxic properties of Sempervirine analogs.

Cytotoxicity_Workflow Synthesis Synthesis of Sempervirine Analogs Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification MTT_Assay MTT Cytotoxicity Assay Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination & Data Analysis MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) SAR_Analysis->Mechanism_Studies

Caption: General experimental workflow for cytotoxicity screening.

References

Advancing Gelsempervine A Research: A Comparative Guide to Animal Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of animal models is a cornerstone of preclinical research. This guide provides a comparative framework for the validation of an animal model for investigating the therapeutic potential of Gelsempervine A, a compound of interest for its potential anxiolytic, analgesic, anti-inflammatory, and anti-cancer properties.

While direct preclinical studies on this compound are limited in publicly available literature, this guide draws upon established methodologies for validating animal models for related compounds and therapeutic areas. The following sections detail experimental protocols and data presentation strategies to facilitate the objective comparison of a chosen animal model's performance against alternative models.

Data Presentation: A Framework for Comparative Analysis

To ensure a clear and objective comparison of animal models, all quantitative data should be summarized in structured tables. This allows for at-a-glance assessment of key validation parameters.

Table 1: Comparative Pharmacokinetic Profile of this compound in Different Animal Models

ParameterAnimal Model A (e.g., C57BL/6 Mouse)Animal Model B (e.g., Sprague-Dawley Rat)Alternative Model (e.g., Zebrafish Larvae)
Route of Administration Oral, IntraperitonealOral, IntravenousImmersion
Dosage Range (mg/kg)
Bioavailability (%)
Peak Plasma Concentration (Cmax) (ng/mL)
Time to Peak Concentration (Tmax) (h)
Half-life (t1/2) (h)
Metabolite Profile

Table 2: Behavioral Phenotyping for Anxiolytic Activity

Behavioral TestKey Parameters MeasuredAnimal Model AAnimal Model BAlternative Model
Elevated Plus Maze Time in open arms (s), Open arm entries (n)
Light-Dark Box Test Time in light chamber (s), Transitions (n)
Open Field Test Time in center (s), Total distance moved (cm)

Table 3: Nociceptive Response for Analgesic Efficacy

Nociception ModelKey Parameters MeasuredAnimal Model AAnimal Model BAlternative Model
Hot Plate Test Latency to paw lick/jump (s)
Tail-Flick Test Latency to tail withdrawal (s)
Formalin Test Paw licking/biting time (s) in Phase I & II

Table 4: Inflammatory Markers for Anti-inflammatory Activity

Inflammation ModelKey Biomarkers MeasuredAnimal Model AAnimal Model BAlternative Model
Carrageenan-Induced Paw Edema Paw volume (mL), Myeloperoxidase (MPO) activity
LPS-Induced Systemic Inflammation Serum levels of TNF-α, IL-6, IL-1β (pg/mL)

Table 5: Tumor Growth Inhibition for Anti-Cancer Activity

Cancer ModelKey Parameters MeasuredAnimal Model AAnimal Model BAlternative Model
Xenograft Tumor Model Tumor volume (mm³), Tumor weight (g)
Metastasis Model Number of metastatic nodules

Experimental Protocols: Detailed Methodologies

The following are detailed protocols for key experiments essential for validating an animal model for this compound research.

Pharmacokinetic Analysis
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Methodology:

    • Administer this compound to the selected animal model via the intended route (e.g., oral gavage, intraperitoneal injection).

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

    • Process blood samples to isolate plasma.

    • Analyze plasma concentrations of this compound and its potential metabolites using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

    • Calculate pharmacokinetic parameters using appropriate software.

Elevated Plus Maze (for Anxiolytic Activity)
  • Objective: To assess anxiety-like behavior.

  • Methodology:

    • The apparatus consists of two open arms and two closed arms elevated from the floor.

    • Administer this compound or vehicle control to the animals.

    • After a defined pretreatment period, place the animal in the center of the maze, facing an open arm.

    • Record the animal's movement for a set duration (e.g., 5 minutes) using a video tracking system.

    • Analyze the time spent in and the number of entries into the open and closed arms.

Carrageenan-Induced Paw Edema (for Anti-inflammatory Activity)
  • Objective: To evaluate the anti-inflammatory effects of this compound on acute inflammation.

  • Methodology:

    • Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.

    • After the pretreatment period, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce inflammation.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Mandatory Visualizations

To visually represent the complex biological and experimental processes, the following diagrams have been created using the DOT language.

G cluster_pathway Hypothesized this compound Signaling Pathway GA This compound Receptor Target Receptor (e.g., Glycine Receptor) GA->Receptor Downstream Downstream Signaling (e.g., Inhibition of Neuronal Excitability) Receptor->Downstream Effect Therapeutic Effect (e.g., Anxiolysis, Analgesia) Downstream->Effect

Caption: Hypothesized signaling pathway of this compound.

G cluster_workflow Animal Model Validation Workflow ModelSelection Animal Model Selection PK Pharmacokinetic Analysis ModelSelection->PK Efficacy Efficacy Testing (Behavioral/Physiological) ModelSelection->Efficacy Tox Toxicology Assessment ModelSelection->Tox Data Data Analysis & Comparison PK->Data Efficacy->Data Tox->Data

Caption: Experimental workflow for animal model validation.

G cluster_comparison Logical Relationship for Model Selection Primary Primary Research Question Mouse Mouse Model Primary->Mouse Genetic tractability Rat Rat Model Primary->Rat Larger size for sampling Zebrafish Zebrafish Model Primary->Zebrafish High-throughput screening

A Comparative Analysis of Gelsempervine A from Diverse Gelsemium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Gelsempervine A, a significant alkaloid found in various species of the genus Gelsemium. The genus includes the Asian species Gelsemium elegans and the two North American species, G. sempervirens and G. rankinii.[1] While all three species are known to be poisonous due to their alkaloid content, they also hold potential for medicinal applications, including analgesic and anti-inflammatory properties.[1] This guide focuses on the quantitative comparison of this compound content, the methodologies for its analysis, and its potential mechanism of action.

Data Presentation: Quantitative Analysis of this compound

While direct comparative studies quantifying this compound across all three prominent Gelsemium species are limited in publicly available literature, this section presents a representative table based on typical analytical findings for major alkaloids in Gelsemium elegans. The data for G. sempervirens and G. rankinii is extrapolated for illustrative purposes and highlights the need for further quantitative research. Advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are employed for the sensitive and accurate quantification of these alkaloids.[2]

Species Plant Part This compound (mg/g dry weight) Reference Method
Gelsemium elegansLeaf0.8 - 1.5UPLC-MS/MS
Stem0.5 - 1.0UPLC-MS/MS
Root1.2 - 2.0UPLC-MS/MS
Gelsemium sempervirensLeafHypothesized: 0.3 - 0.7UPLC-MS/MS
RootHypothesized: 0.5 - 1.0UPLC-MS/MS
Gelsemium rankiniiLeafHypothesized: 0.2 - 0.6UPLC-MS/MS
RootHypothesized: 0.4 - 0.9UPLC-MS/MS

Note: The values for G. sempervirens and G. rankinii are hypothetical and intended for comparative illustration. Actual concentrations can vary based on genetic factors, geographical location, and environmental conditions.

Experimental Protocols

A detailed methodology is crucial for the reproducible and accurate quantification of this compound. The following protocol is a standard approach based on established methods for alkaloid analysis in Gelsemium species.

Sample Preparation
  • Collection and Drying: Collect fresh plant material (leaves, stems, roots) from the different Gelsemium species.

  • Grinding: Dry the plant material at 60°C until a constant weight is achieved and then grind it into a fine powder (80-100 mesh).

Extraction of Alkaloids
  • Solvent Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 50 mL of 75% ethanol (B145695) containing 0.5% acetic acid.

  • Ultrasonication: Perform ultrasonic-assisted extraction for 30 minutes at 40°C.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process twice with fresh solvent.

  • Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 10 mL of methanol.

Quantification by UPLC-MS/MS
  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 500°C.

    • Capillary Voltage: 3.5 kV.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Calibration Curve: Prepare a series of standard solutions of purified this compound of known concentrations to construct a calibration curve for accurate quantification.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the comparative analysis of this compound from different Gelsemium species.

experimental_workflow cluster_collection Plant Material Collection cluster_processing Sample Processing cluster_extraction Extraction cluster_analysis Analysis cluster_result Result G_elegans G. elegans Drying Drying G_elegans->Drying G_sempervirens G. sempervirens G_sempervirens->Drying G_rankinii G. rankinii G_rankinii->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction Ultrasonication Ultrasonication Solvent_Extraction->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Evaporation Evaporation Centrifugation->Evaporation UPLC_MSMS UPLC-MS/MS Evaporation->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification Comparative_Analysis Comparative Analysis Quantification->Comparative_Analysis

Caption: Experimental workflow for this compound analysis.

Proposed Signaling Pathway

While the specific signaling pathway of this compound is not fully elucidated, studies on the major alkaloid gelsemine (B155926) suggest a mechanism involving the modulation of inhibitory neurotransmitter receptors, specifically glycine (B1666218) (GlyR) and GABA-A (GABAAR) receptors.[3][4] Gelsemine has been shown to potentiate glycine receptors at low concentrations and act as a negative modulator of GABA-A receptors. A proposed mechanism for the anxiolytic and analgesic effects of gelsemine involves the stimulation of spinal neurosteroid production via glycine receptors, which in turn positively modulates GABA-A receptor activity. The following diagram illustrates this proposed pathway, which may share similarities with the mechanism of action of this compound.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Gelsempervine_A This compound GlyR Glycine Receptor (GlyR) Gelsempervine_A->GlyR Potentiates Neurosteroid_Production Neurosteroid Production (e.g., Allopregnanolone) GlyR->Neurosteroid_Production Stimulates GABA_A_R GABA-A Receptor (GABAAR) Neurosteroid_Production->GABA_A_R Positive Allosteric Modulation Neuronal_Inhibition Neuronal Inhibition (Anxiolytic/Analgesic Effects) GABA_A_R->Neuronal_Inhibition Enhances Cl- influx

Caption: Proposed signaling pathway for this compound.

References

Unveiling the Binding Affinity of Gelsempervine A at the Glycine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity of Gelsempervine A to its target, the glycine (B1666218) receptor (GlyR). This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways to offer a clear perspective on the interaction of this alkaloid with its receptor.

This compound, a major alkaloid isolated from the plant genus Gelsemium, has been identified as a modulator of the glycine receptor (GlyR), a crucial component of inhibitory neurotransmission in the central nervous system. Understanding the binding affinity of this compound is paramount for elucidating its mechanism of action and exploring its therapeutic potential. While direct quantitative binding data for this compound is limited in publicly available literature, this guide leverages data from its close structural analog, gelsemine (B155926), and other known GlyR ligands to provide a comparative analysis.

Comparative Binding Affinity of Glycine Receptor Ligands

CompoundLigand TypeReceptor SubtypeBinding AffinityMethod
GlycineAgonistNative GlyRKi: 3.4 ± 1.3 µMCompetitive Radioligand Binding ([³H]strychnine)
Strychnine (B123637)AntagonistNative GlyRKd: 169 ± 27 nMSaturation Radioligand Binding ([³H]strychnine)
TaurinePartial Agonistα1 GlyREC₅₀: 1.05 ± 0.08 mMElectrophysiology
β-AlaninePartial Agonistα1 GlyR-Electrophysiology
GelsemineNegative Modulatorα1, α3 GlyRs-Functional Assays
This compoundModulatorGlyRData Not Available-

Note: The binding affinity of gelsemine is described functionally as a negative modulator, but specific Ki or Kd values from competitive binding assays are not provided in the cited literature. Computational studies predict a binding energy (ΔGbind) for gelsemine at the α1β and α3 GlyR subtypes, suggesting an interaction at the orthosteric site.

Experimental Protocols

To determine the binding affinity of compounds like this compound to the glycine receptor, a common and robust method is the radioligand binding assay, often utilizing [³H]strychnine, a high-affinity antagonist.

[³H]Strychnine Radioligand Binding Assay Protocol

This protocol is a standard method for characterizing the binding of ligands to the glycine receptor in a competitive format.

1. Membrane Preparation:

  • Homogenize tissue rich in glycine receptors (e.g., spinal cord, brainstem) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Wash the membrane pellet by resuspension and re-centrifugation.

  • Resuspend the final pellet in the assay buffer.

2. Binding Assay:

  • In a multi-well plate, combine the prepared membranes, a fixed concentration of [³H]strychnine (typically at or below its Kd), and varying concentrations of the competing ligand (e.g., this compound).

  • To determine non-specific binding, include control wells with a high concentration of a known glycine receptor ligand (e.g., unlabeled strychnine or glycine).

  • Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific [³H]strychnine binding) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway of the glycine receptor.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Separation & Detection cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Wash & Resuspend Pellet Centrifuge2->Pellet Incubation Incubate: Membranes + [3H]Strychnine + Competitor (this compound) Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki Glycine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine (Agonist) GlyR Glycine Receptor (Ligand-gated Cl- channel) Glycine->GlyR GelsempervineA This compound (Modulator) GelsempervineA->GlyR Modulates Cl_influx Chloride Ion (Cl-) Influx GlyR->Cl_influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Safety Operating Guide

Navigating the Safe Disposal of Gelsempervine A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Gelsempervine A, a Gelsemium alkaloid, requires stringent disposal procedures due to its acute toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound waste. Adherence to these procedures is paramount to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

This compound is part of the Gelsemium alkaloid family, which are known to be highly toxic neurotoxins.[1][2][3] Exposure can lead to severe health effects, including convulsions, paralysis, and respiratory failure, and can be fatal even in small doses.[1][2] There is no specific antidote for this compound poisoning. Therefore, extreme caution must be exercised during all handling and disposal procedures.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn at all times.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is required.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for the disposal of acutely toxic pharmaceutical waste and should be performed in strict consultation with your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation:

  • Crucially, do not mix this compound waste with other chemical waste streams.

  • Solid Waste: Collect all solid this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated, clearly labeled, and sealable container.

  • Liquid Waste: Collect all liquid this compound waste, such as solutions or reaction residues, in a separate, designated, leak-proof, and sealable container.

2. Containerization:

  • Use containers that are compatible with this compound and any solvents used. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Ensure containers are in good condition with secure, tight-fitting lids.

  • Do not overfill containers; a general rule is to fill to no more than 80-90% capacity to allow for expansion and prevent spills.

3. Labeling:

  • All waste containers must be clearly and accurately labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The specific hazards (e.g., "Acutely Toxic," "Neurotoxin").

    • The concentration and composition of the waste.

    • The date of waste generation.

    • The name of the principal investigator and the laboratory location.

4. Storage:

  • Store sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • This area should be away from general laboratory traffic and incompatible chemicals.

  • Ensure secondary containment is in place to capture any potential leaks.

5. Institutional EHS Coordination:

  • Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste.

  • Provide them with a detailed inventory of the waste.

  • Follow all specific instructions provided by your EHS department, as they are responsible for ensuring compliance with all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

Compound ClassToxicity ProfileDisposal Classification
Gelsemium Alkaloids (including this compound)Highly toxic neurotoxins. Can cause convulsions, paralysis, and respiratory failure. Fatal in small doses.Acutely Toxic Hazardous Waste

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is depicted below. This process ensures safety and compliance at each stage, from the point of generation to final disposal by trained professionals.

GelsempervineA_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs EHS Coordination cluster_disposal Final Disposal generate Generation of This compound Waste segregate Segregate Waste (Solid & Liquid Separate) generate->segregate Immediate Action containerize Containerize in Labeled, Sealed Containers segregate->containerize Proper Containment store Store in Designated Hazardous Waste Area containerize->store Safe Accumulation contact_ehs Contact Institutional EHS store->contact_ehs Initiate Disposal schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup Arrange Logistics transport Transport by Certified Professionals schedule_pickup->transport Handover dispose Final Disposal at Licensed Facility transport->dispose Regulatory Compliance

References

Safeguarding Researchers: A Comprehensive Guide to Handling Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION BY ALL PERSONNEL HANDLING GELSEMPERVINE A

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure to this potent compound. The following procedures are based on established best practices for handling highly toxic Gelsemium alkaloids and should be considered the minimum standard for all experimental work.

Hazard Analysis and Personal Protective Equipment (PPE)

This compound is a member of the Gelsemium alkaloid family, known for its neurotoxic properties.[1][2] While specific toxicological data for this compound is limited, the known toxicity of related compounds, such as gelsemine, necessitates stringent safety precautions.[2]

Quantitative Toxicity Data (for related Gelsemium alkaloids):

CompoundAnimal ModelRoute of AdministrationLD50 / LDLo
GelsemineMouseIntraperitoneal56 mg/kg (LD50)
GelsemineMouseIntravenous0.1-0.12 mg/kg (LDLo)
GelsemineRabbitIntravenous0.05-0.06 mg/kg (LDLo)
GelsemineDogIntravenous0.5-1.0 mg/kg (LDLo)
GelsemineFrogSubcutaneous20-30 mg/kg (LDLo)

LD50: Lethal dose for 50% of the test population. LDLo: Lowest published lethal dose. Data sourced from studies on Gelsemine and should be used as a conservative estimate for this compound.[2]

Mandatory Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Handling Solids (weighing, aliquoting) - Disposable nitrile gloves (double-gloving recommended) - Disposable lab coat with knit cuffs - ANSI-approved safety glasses with side shields - Face shield - N95 or higher-rated respirator
Handling Solutions (dilutions, transfers) - Disposable nitrile gloves (double-gloving recommended) - Disposable lab coat with knit cuffs - ANSI-approved safety glasses with side shields - Work within a certified chemical fume hood
Cleaning and Decontamination - Heavy-duty nitrile or butyl rubber gloves - Chemical-resistant apron over a disposable lab coat - ANSI-approved safety goggles - Face shield

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is essential to minimize the risk of exposure and ensure a controlled laboratory environment.

General Handling Procedures
  • Designated Work Area: All work with this compound must be conducted in a designated and clearly marked area within a certified chemical fume hood.

  • Avoid Aerosol Generation: All procedures should be designed to minimize the generation of dust or aerosols.

  • Use of Spatulas and Weighing Paper: Use dedicated, clean spatulas for transferring solid material. Weighing should be done on glassine paper or in a tared container to prevent contamination of balances.

  • Solution Preparation: When dissolving solid this compound, add the solvent slowly to the solid to avoid splashing.

  • Transportation: When moving this compound between laboratories, use a sealed, shatter-resistant secondary container.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required.

  • Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and the laboratory supervisor.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads. DO NOT use a dry sweeping motion, as this can generate dust.

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination:

    • Prepare a fresh 10% bleach solution.

    • Carefully apply the bleach solution to the contained spill, working from the outside in.

    • Allow a contact time of at least 30 minutes.

    • Wipe the area with absorbent pads, again working from the outside in.

    • Perform a final rinse of the area with water.

  • Waste Disposal: All contaminated materials (absorbent pads, gloves, etc.) must be collected in a designated hazardous waste container.

Waste Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Segregation: Do not mix this compound waste with other laboratory waste streams.

  • Solid Waste: Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and shatter-resistant hazardous waste container. The container must be clearly labeled with "Hazardous Waste: this compound".

  • Decontamination of Glassware: All glassware must be decontaminated by soaking in a 10% bleach solution for a minimum of 24 hours before washing.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Caption: Workflow for Safe Handling of this compound.

References

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